Technical Documentation Center

methyl[(2S)-2-phenylpropyl]amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl[(2S)-2-phenylpropyl]amine hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Introduction Methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as (+)-methamphetamine hydrochloride or d-methamphetamine hydrochloride, is a potent cent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as (+)-methamphetamine hydrochloride or d-methamphetamine hydrochloride, is a potent central nervous system stimulant belonging to the phenethylamine and amphetamine classes of compounds. Its chemical formula is C₁₀H₁₅N·HCl.[1] This molecule is characterized by a chiral center at the alpha-carbon of the propyl side chain, with the (S)-enantiomer being the more pharmacologically active isomer.[2] In its hydrochloride salt form, it exists as a white, odorless, crystalline powder that is soluble in water and alcohol.[1]

This technical guide provides a comprehensive overview of the fundamental chemical properties of (S)-(+)-methamphetamine hydrochloride, intended for researchers, scientists, and drug development professionals. The information presented herein is grounded in established scientific literature and is intended for research and forensic applications.[3]

Molecular Structure and Stereochemistry

The chemical structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride consists of a phenyl ring attached to a propyl group, with a methylamino group at the second position of the propyl chain. The hydrochloride salt is formed by the protonation of the secondary amine.

Figure 1: Chemical structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride.

Physicochemical Properties

The physicochemical properties of methyl[(2S)-2-phenylpropyl]amine hydrochloride are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆ClN[1]
Molecular Weight 185.69 g/mol [3]
Appearance Colorless crystals or a white, crystalline powder[1]
Odor Odorless[1]
Melting Point 171-175 °C[1]
Solubility Freely soluble in water and ethanol; practically insoluble in diethyl ether[1][4]
Optical Rotation [α]²⁰_D = +16° to +19° (c=2, water)[1]
pKa 9.87[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of methyl[(2S)-2-phenylpropyl]amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, MeOD-D4, TMS) [5]

  • δ 7.32–7.16 (m, 5H): Aromatic protons of the phenyl ring.

  • δ 2.77 (m, 2H): Methylene protons (-CH₂-) adjacent to the phenyl ring.

  • δ 2.51 (m, 1H): Methine proton (-CH-) at the chiral center.

  • δ 2.35 (s, 3H): Protons of the N-methyl group (-NHCH₃).

  • δ 1.00 (d, J = 6.2 Hz, 3H): Protons of the C-methyl group (-CHCH₃).

¹³C NMR (50 MHz, MeOD-D4) [5]

  • δ 140.47, 130.29, 129.49, 127.32: Aromatic carbons.

  • δ 57.69: Methine carbon at the chiral center.

  • δ 43.78: Methylene carbon.

  • δ 33.64: N-methyl carbon.

  • δ 19.05: C-methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. A typical ATR-FTIR spectrum of methamphetamine hydrochloride shows characteristic absorption peaks.[6][7]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3021C-H stretchAromatic
2966C-H stretchAliphatic
2726, 2457N-H stretchSecondary ammonium salt
1600, 1453C=C stretchAromatic ring
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a common technique for the identification of methamphetamine. The mass spectrum is characterized by several key fragment ions.[7]

  • m/z 148 (M⁺-1): Loss of a hydrogen atom from the molecular ion.

  • m/z 134: Resulting from the loss of a methyl group.

  • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.

  • m/z 58: The base peak, corresponding to the [CH₃CH=NHCH₃]⁺ fragment resulting from alpha-cleavage.

Chemical Reactivity and Stability

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a relatively stable salt. The free base, however, is a volatile oil and less stable.[4]

  • Acid-Base Properties: As the hydrochloride salt of a secondary amine, it is acidic in aqueous solution, with a pH of a 1 in 10 solution being between 5.0 and 6.0.[1] It will react with bases to liberate the free amine.

  • Oxidative Degradation: Methamphetamine can undergo oxidative degradation, particularly in the presence of hydroxyl radicals and ozone.[8] This can lead to the formation of products such as benzaldehyde and phenyl-2-propanone.[8] In biological systems, oxidative stress is a known mechanism of its neurotoxicity.[9][10][11]

  • Reaction with Formaldehyde: In the presence of formalin, methamphetamine can be N-methylated to form N,N-dimethylamphetamine.[12]

  • Thermal Degradation: When heated, as in smoking, methamphetamine hydrochloride can degrade to form various byproducts, including trans-1-phenyl-1-propene.[4]

  • Hydrolysis: The amide intermediate in some synthesis routes, such as the Leuckart reaction, requires acid hydrolysis to yield the final amine product.[4][13] The amine itself is stable to hydrolysis under normal conditions.

Synthesis and Manufacturing

The synthesis of (S)-(+)-methamphetamine hydrochloride can be achieved through various routes. For research purposes, a common and stereospecific synthesis starts from D-phenylalanine.[14] Another prevalent method in clandestine settings involves the reduction of l-ephedrine or d-pseudoephedrine.[15] The Leuckart reaction, using phenyl-2-propanone (P2P) and N-methylformamide, is also a known route, though it produces a racemic mixture.[4][6]

Example Synthetic Protocol: Synthesis from D-Phenylalanine[15]

This method provides a stereospecific route to the desired (S)-enantiomer. The causality behind this multi-step synthesis lies in the preservation and inversion of stereochemistry at key steps to arrive at the final product with the correct configuration.

  • Reduction of D-phenylalanine (I) to (R)-2-amino-3-phenylpropanol (II): This initial step converts the carboxylic acid to an alcohol while retaining the stereocenter.

  • Protection of the amine group: The amino alcohol (II) is reacted with benzyl chloroformate to form the N-benzyloxycarbonyl derivative (III). This protects the amine from reacting in the subsequent step.

  • Sulfonylation of the alcohol: The hydroxyl group of (III) is reacted with p-toluenesulfonyl chloride to form the O-p-toluenesulfonate ester (IV). This converts the hydroxyl group into a good leaving group.

  • Reductive amination to form (S)-(+)-methamphetamine (VI): The protected intermediate (IV) is reduced with lithium aluminum hydride. This powerful reducing agent cleaves the tosylate and reduces the carbamate to a methylamino group, yielding the free base of methamphetamine.

  • Salt formation: The resulting oily free base is distilled and then treated with hydrochloric acid to form the stable crystalline hydrochloride salt.

Analytical Methodologies

A variety of analytical techniques are employed for the identification and quantification of methyl[(2S)-2-phenylpropyl]amine hydrochloride. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the analysis of methamphetamine. The choice of derivatization is key to improving chromatographic performance and mass spectral characteristics.

GC-MS_Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis start Hair/Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., with HFBA) extraction->derivatization gc Gas Chromatography (GC) derivatization->gc ms Mass Spectrometry (MS) gc->ms identification Library Matching & Retention Time ms->identification quantification Peak Area Integration identification->quantification

Figure 2: A generalized workflow for the GC-MS analysis of methamphetamine.

Exemplary GC-MS Protocol for Hair Analysis [14]

  • Sample Preparation:

    • Wash hair samples with methanol to remove external contamination.

    • Digest the hair in 2 N NaOH at 80°C for 1 hour.

    • Perform a liquid-liquid extraction of the digestate.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add heptafluorobutyric anhydride (HFBA) and heat to form the HFB-derivative of methamphetamine. This step is crucial for improving volatility and chromatographic peak shape.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • A typical column is a non-polar capillary column (e.g., HP-5).

    • The mass spectrometer is operated in electron ionization (EI) mode, often with selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Quantification:

    • Use a deuterated internal standard (e.g., methamphetamine-d8) to correct for extraction losses and instrumental variability.

    • Generate a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of methamphetamine, particularly for chiral separations to distinguish between the (S) and (R) enantiomers.

Illustrative Chiral HPLC Method [8]

  • Sample Preparation:

    • For urine samples, perform a liquid-liquid extraction with diethyl ether or a solid-phase extraction (SPE) using a cation exchange cartridge. The choice of extraction method is critical for removing interfering matrix components.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as one based on a cyclodextrin or a macrocyclic glycopeptide antibiotic (e.g., Astec CHIROBIOTIC V2), is required for enantiomeric separation.[8]

    • Mobile Phase: A polar ionic mode is often effective, using a mixture of an organic solvent like methanol or acetonitrile with an acidic or basic additive to control the ionization of the analyte and improve peak shape.

    • Detection: UV detection at around 214 nm is suitable. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of methyl[(2S)-2-phenylpropyl]amine hydrochloride. A thorough understanding of its structure, physicochemical characteristics, spectroscopic profile, reactivity, and analytical methodologies is fundamental for professionals in research, drug development, and forensic science. The information presented, grounded in authoritative sources, serves as a valuable resource for the scientific community.

References

  • Rhodium.ws. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for testing amphetamine and methamphetamine. [Link]

  • Japanese Pharmacopoeia. Methamphetamine Hydrochloride. [Link]

  • ResearchGate. Typical ATR-FTIR spectra of Methamphetamine, a) High concentration.... [Link]

  • ResearchGate. 13 C solid state NMR spectrum of ephedrine P HCl. [Link]

  • NUST Journal of Natural Sciences. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. [Link]

  • PubMed. (2006). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. [Link]

  • RSC.org. Supporting Information Section. [Link]

  • SciSpace. Gas-Phase Reactions of Methamphetamine with Hydroxyl Radicals and Ozone. [Link]

  • SpectraBase. Methamphetamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • ACS Publications. (2018). DARK Classics in Chemical Neuroscience: Methamphetamine. [Link]

  • U.S. Department of Justice. (2015). Clandestine Methamphetamine Manufacturing: Understanding Lab Reports. [Link]

  • Johns Hopkins University. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. [Link]

  • National Center for Biotechnology Information. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. Methamphetamine drug profile. [Link]

  • National Center for Biotechnology Information. (2018). The Application of a Desktop NMR Spectrometer in Drug Analysis. [Link]

  • Universitat de València. Spectral Assignments and Reference Data. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. The Effects of Methamphetamine on the Production of Free Radicals and Oxidative Stress. [Link]

  • National Center for Biotechnology Information. (2013). Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. [Link]

  • PubChem. (+)-Methamphetamine hydrochloride. [Link]

  • Figshare. (2013). Typical ATR-FTIR spectra of Methamphetamine, a) High concentration {78.6%} b) Low concentration {10.3% cut with MSM (Methylsulphonylmethane)}. [Link]

  • ResearchGate. Precursors and routes of synthesis for S-(+)-methamphetamine and.... [Link]

  • University of Arkansas. Analysis of phase II metabolites of methamphetamine by solid- phase extraction and liquid chromatography with tandem mass spectrometric. [Link]

  • Scribd. (2004). Methamphetamine Synthesis via HI/Red P. [Link]

  • Wikipedia. Methamphetamine. [Link]

  • National Center for Biotechnology Information. (2016). The role of reactive oxygen species in methamphetamine self-administration and dopamine release in the nucleus accumbens. [Link]

  • PubMed. (2015). Methamphetamine oxidative stress, neurotoxicity, and functional deficits are modulated by nuclear factor-E2-related factor 2. [Link]

  • ResearchGate. Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. [Link]

Sources

Exploratory

Synthesis pathways for methyl[(2S)-2-phenylpropyl]amine hydrochloride

An In-Depth Technical Guide to the Synthesis of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride (Levmetamfetamine Hydrochloride) Abstract This technical guide provides a comprehensive overview of the primary synthetic pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride (Levmetamfetamine Hydrochloride)

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing enantiomerically pure methyl[(2S)-2-phenylpropyl]amine hydrochloride, also known as levmetamfetamine hydrochloride. The document is intended for researchers, chemists, and professionals in drug development. We will explore two principal strategies: the stereoselective synthesis starting from a chiral precursor, L-ephedrine, and the synthesis of a racemic mixture via reductive amination followed by chiral resolution. The guide delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the causality behind critical process choices. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Methyl[(2S)-2-phenylpropyl]amine, or levmetamfetamine, is the (S)-enantiomer of methamphetamine. Unlike its dextrorotatory counterpart, levmetamfetamine has limited central nervous system activity and is primarily used as a vasoconstrictor in over-the-counter nasal decongestants.[1] The synthesis of this compound presents a classic challenge in stereoselective chemistry: how to produce a single enantiomer in high purity. Chirality is a critical aspect, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3]

Two primary strategies dominate the synthesis of this molecule:

  • Stereoselective Synthesis: This approach utilizes a starting material that already contains the desired stereochemistry, transferring that chirality through the synthetic sequence to the final product. A common method involves the chemical modification of L-ephedrine.[4]

  • Racemic Synthesis and Chiral Resolution: This strategy involves first synthesizing a 50:50 mixture of the (S) and (R) enantiomers (a racemic mixture). Subsequently, the enantiomers are separated in a process called chiral resolution, typically by forming diastereomeric salts with a chiral resolving agent.[3][5]

This guide will detail both approaches, providing the necessary theoretical background and practical protocols for their successful implementation.

Pathway A: Stereoselective Synthesis from L-Ephedrine

This pathway is an efficient method for producing the desired (S)-enantiomer directly, leveraging the defined stereochemistry of a naturally derived starting material. The core of this process is the deoxygenation of the hydroxyl group on the L-ephedrine backbone.[4]

Principle and Causality

L-ephedrine possesses the correct stereoconfiguration at the carbon atom that will become the chiral center in the final product. The synthesis is designed to remove the benzylic hydroxyl group without disturbing this chiral center. A multi-step process involving acylation followed by catalytic hydrogenation is a reliable method to achieve this transformation.[4] Acylation protects the amine and converts the hydroxyl group into a better leaving group, facilitating its removal via hydrogenolysis.

Experimental Protocol: Stereoselective Synthesis

This protocol is adapted from established patent literature for the synthesis of levmetamfetamine from L-ephedrine.[4]

Step 1: N-Acylation of L-Ephedrine

  • To a reaction vessel, add L-ephedrine base and an acylating agent (e.g., ethyl formate or acetic anhydride).

  • If using ethyl formate, carefully heat the mixture to 55-60°C. The reaction proceeds to form N-formyl-L-ephedrine.

  • Monitor the reaction for completion. Upon completion, remove excess reagent and byproducts by distillation to isolate the N-acylated ephedrine.

Step 2: Deoxygenation of N-Acylated Ephedrine

  • Dissolve the N-acylated ephedrine from the previous step in a suitable solvent (e.g., an alcohol).

  • Add a hydrogenation catalyst, such as Raney Nickel, to the mixture.

  • Pressurize the reaction vessel with hydrogen gas and heat as required to drive the hydrogenolysis reaction, which removes the hydroxyl group.

  • After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.

Step 3: Acid Hydrolysis to Yield Levmetamfetamine

  • Take the deoxygenated amide product from Step 2 and add it to a 1:1 aqueous solution of hydrochloric acid (HCl).

  • Reflux the mixture. The acidic conditions will hydrolyze the amide bond, yielding the primary amine salt, levmetamfetamine hydrochloride.

  • Cool the solution and isolate the product, which may precipitate or be recovered by solvent evaporation and recrystallization.

Visualization of Stereoselective Pathway

G cluster_0 Pathway A: Stereoselective Synthesis L-Ephedrine L-Ephedrine N-Acyl-L-Ephedrine N-Acyl-L-Ephedrine L-Ephedrine->N-Acyl-L-Ephedrine Acylation (e.g., Ethyl Formate) N-Acyl-Levmetamfetamine N-Acyl-Levmetamfetamine N-Acyl-L-Ephedrine->N-Acyl-Levmetamfetamine Deoxygenation (Raney Ni, H2) Levmetamfetamine HCl Levmetamfetamine HCl N-Acyl-Levmetamfetamine->Levmetamfetamine HCl Acid Hydrolysis (HCl)

Caption: Stereoselective synthesis from L-Ephedrine.

Pathway B: Racemic Synthesis and Chiral Resolution

Part 1: Reductive Amination of Phenyl-2-Propanone (P2P)

The most common method for producing the racemic backbone of the target molecule is the reductive amination of phenyl-2-propanone (P2P).[6][7] This reaction forms a new carbon-nitrogen bond by reacting a ketone with an amine, followed by reduction of the intermediate imine.

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of P2P, forming an unstable carbinolamine which then dehydrates to form an imine (or Schiff base). This imine is then reduced in situ to the final secondary amine.[8] Using a reducing agent like sodium borohydride in the presence of a Lewis acid such as titanium(IV) isopropoxide provides a mild and efficient system that avoids harsh conditions.[9]

This protocol is a general method adapted from procedures for the N-methylation of secondary amines.[9]

  • In a reaction flask, combine phenyl-2-propanone (1.0 eq) and a 2M solution of methylamine in methanol (1.2 eq).

  • Add titanium(IV) isopropoxide (1.1 eq) to the mixture and stir at room temperature for 5-6 hours to facilitate imine formation.

  • Carefully add solid sodium borohydride (1.5 eq) in portions to the reaction mixture.

  • Allow the reaction to stir for an additional 2-3 hours to complete the reduction of the imine.

  • Quench the reaction by the slow addition of water. An inorganic precipitate will form.

  • Filter the precipitate and wash it with diethyl ether.

  • Extract the filtrate with diethyl ether. Combine the organic extracts, dry over anhydrous potassium carbonate (K2CO3), and concentrate under reduced pressure to yield the crude racemic N-methyl-2-phenylpropylamine.

G cluster_1 Part 1: Reductive Amination P2P Phenyl-2-Propanone (P2P) Imine Imine Intermediate P2P->Imine Methylamine Ti(OiPr)4 RacemicAmine Racemic (R/S)-Amine Imine->RacemicAmine Reduction (NaBH4)

Caption: Synthesis of racemic amine via reductive amination.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

With the racemic amine in hand, the next critical step is to separate the (S)-enantiomer from the (R)-enantiomer.

Enantiomers have identical physical properties (e.g., solubility, melting point) and cannot be separated by standard techniques like recrystallization.[3] The resolution process circumvents this by reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid. This reaction creates a pair of diastereomeric salts: [(S)-amine:(L)-acid] and [(R)-amine:(L)-acid]. Diastereomers have different physical properties and can be separated, typically by fractional crystallization.[3][5] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, liberating the pure enantiomer of the amine.

  • Dissolve the racemic N-methyl-2-phenylpropylamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of the desired enantiomer may be less soluble and precipitate first.

  • Collect the crystals by filtration. The purity of the diastereomer can be improved by repeated recrystallization (fractional crystallization).

  • To liberate the free amine, dissolve the purified diastereomeric salt in water and make the solution alkaline (e.g., with NaOH) to deprotonate the amine.

  • Extract the free (S)-amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract and evaporate the solvent to yield the purified (S)-enantiomer.

G cluster_2 Part 2: Chiral Resolution Racemic Racemic (R/S)-Amine Salts Diastereomeric Salts (R-Amine L-Acid) (S-Amine L-Acid) Racemic->Salts Add Chiral Acid (e.g., L-Tartaric Acid) S_Salt Pure (S)-Amine Salt Salts->S_Salt Fractional Crystallization S_Amine (S)-Amine (Free Base) S_Salt->S_Amine Basification (e.g., NaOH)

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride (Levmetamfetamine)

Prepared for: Researchers, Scientists, and Drug Development Professionals I. Executive Summary This technical guide provides a comprehensive exploration of the mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This technical guide provides a comprehensive exploration of the mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride, commonly known as levmetamfetamine. As the levorotatory stereoisomer of methamphetamine, levmetamfetamine presents a distinct pharmacological profile characterized by its primary utility as a topical nasal decongestant with significantly attenuated central nervous system (CNS) stimulant properties compared to its dextrorotatory counterpart. This document will dissect its molecular interactions, downstream physiological effects, and the experimental methodologies required to elucidate its mechanism. We will delve into its primary role as a norepinephrine releasing agent, its activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, and the stereoselective differences that underpin its clinical utility and reduced abuse potential. This guide is intended to be a critical resource for researchers investigating sympathomimetic amines, drug development professionals exploring novel decongestants, and scientists interested in the nuanced pharmacology of stereoisomers.

II. Core Pharmacological Profile: A Tale of Two Mechanisms

The pharmacological activity of levmetamfetamine is primarily attributed to two distinct, yet complementary, mechanisms: the release of norepinephrine and the activation of TAAR1. This dual action culminates in its clinically effective vasoconstrictive properties.

A. Primary Mechanism: A Selective Norepinephrine Releasing Agent

Levmetamfetamine's principal mechanism of action is the promotion of norepinephrine release from sympathetic nerve terminals[1][2]. This is achieved through its interaction with the norepinephrine transporter (NET). Unlike a simple reuptake inhibitor, levmetamfetamine is a substrate for NET, leading to a non-exocytotic release of norepinephrine into the synaptic cleft. This surge in local norepinephrine concentration is the cornerstone of its decongestant effect.

The released norepinephrine subsequently acts on α-adrenergic receptors, particularly the α1-subtype, located on the smooth muscle cells of blood vessels within the nasal mucosa[1][2]. Activation of these Gq-protein coupled receptors initiates an intracellular signaling cascade that results in smooth muscle contraction and subsequent vasoconstriction[1]. This narrowing of the blood vessels reduces blood flow to the nasal tissues, decreases swelling, and alleviates the sensation of congestion[1][2].

B. Secondary Mechanism: Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

In addition to its effects on norepinephrine release, levmetamfetamine is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1)[3]. TAAR1 is a G-protein coupled receptor that is also activated by endogenous trace amines and other amphetamine-like substances. While the precise contribution of TAAR1 agonism to the nasal decongestant effect of levmetamfetamine is not fully elucidated, its activation is known to modulate monoaminergic systems. Levmetamfetamine exhibits an EC50 of 3300.0 nM at TAAR1.

C. The Critical Distinction: Stereoselectivity and Attenuated CNS Effects

The defining feature of levmetamfetamine's pharmacology lies in its stereochemistry. As the (S)-enantiomer of methamphetamine, it exhibits significantly lower CNS stimulant activity and abuse potential compared to the (R)-enantiomer, dextromethamphetamine. This disparity is primarily due to two factors:

  • Reduced Blood-Brain Barrier Permeability: The levorotatory configuration of levmetamfetamine is less adept at crossing the blood-brain barrier compared to its dextrorotatory counterpart[1]. This limits its access to central monoaminergic systems.

  • Weaker Dopaminergic Activity: Levmetamfetamine is a substantially less potent releaser of dopamine than dextromethamphetamine. While both isomers have similar potencies for norepinephrine release, levmetamfetamine's impact on the dopamine transporter (DAT) is minimal. This selectivity for norepinephrine over dopamine is a key reason for its reduced psychostimulant and reinforcing effects.

III. Experimental Elucidation of the Mechanism of Action

A thorough investigation of levmetamfetamine's mechanism of action requires a multi-faceted approach, employing a combination of in vitro, ex vivo, and in vivo assays. The following protocols are presented as a guide for researchers in the field.

A. In Vitro Methodologies
  • Principle: To determine the binding affinity (Ki) of levmetamfetamine for the TAAR1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Detailed Protocol:

    • Membrane Preparation:

      • Culture HEK293 cells stably expressing the human TAAR1 receptor.

      • Harvest and homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

      • Centrifuge at low speed (1,000 x g) to remove nuclei.

      • Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.

      • Wash and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup (96-well format):

      • To each well, add:

        • TAAR1-expressing membranes.

        • A fixed concentration of a suitable radioligand (e.g., [3H]-labeled TAAR1 agonist).

        • Increasing concentrations of unlabeled levmetamfetamine hydrochloride.

        • For non-specific binding control wells, add a high concentration of a known unlabeled TAAR1 ligand.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer.

    • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding and determine the IC50 value for levmetamfetamine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Principle: To quantify the release of norepinephrine and dopamine from synaptosomes or cultured cells in response to levmetamfetamine.

  • Detailed Protocol for [3H]-Norepinephrine Release:

    • Synaptosome Preparation:

      • Isolate synaptosomes from specific brain regions (e.g., hypothalamus for norepinephrine) of rodents.

      • Resuspend the synaptosomes in a suitable buffer.

    • Loading: Incubate the synaptosomes with [3H]-norepinephrine to allow for uptake.

    • Washing: Wash the synaptosomes to remove extracellular [3H]-norepinephrine.

    • Release Assay:

      • Aliquot the loaded synaptosomes into a multi-well plate.

      • Initiate release by adding increasing concentrations of levmetamfetamine hydrochloride.

      • Incubate for a short period (e.g., 5-10 minutes).

    • Separation: Terminate the assay by rapid filtration or centrifugation to separate the released [3H]-norepinephrine from the synaptosomes.

    • Quantification: Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using liquid scintillation counting.

    • Data Analysis: Express the released [3H]-norepinephrine as a percentage of the total radioactivity and determine the EC50 value for levmetamfetamine-induced release. A parallel assay using [3H]-dopamine and striatal synaptosomes should be conducted for comparison.

B. Ex Vivo Methodologies
  • Principle: To directly measure the contractile response of isolated blood vessels to levmetamfetamine.

  • Detailed Protocol:

    • Vessel Isolation: Isolate small arteries (e.g., mesenteric or nasal septal arteries) from a suitable animal model (e.g., rabbit or rat).

    • Mounting: Mount segments of the arteries in a wire or pressure myograph chamber filled with physiological salt solution (PSS) and aerated with 95% O2 / 5% CO2 at 37°C.

    • Equilibration: Allow the vessels to equilibrate under a set tension or pressure.

    • Viability Check: Test the viability of the vessels with a high-potassium solution or a standard agonist like phenylephrine.

    • Drug Application: Add cumulative concentrations of levmetamfetamine hydrochloride to the bath and record the changes in tension or diameter.

    • Data Analysis: Construct a concentration-response curve and determine the EC50 and maximum contractile response (Emax).

C. In Vivo Methodologies
  • Principle: To evaluate the decongestant effect of levmetamfetamine in an animal model of nasal inflammation and congestion.

  • Detailed Protocol:

    • Induction of Nasal Congestion: Sensitize and challenge rodents (e.g., guinea pigs or rats) with an inflammatory agent (e.g., ovalbumin or a chemical irritant) to induce nasal congestion.

    • Drug Administration: Administer levmetamfetamine intranasally or systemically at various doses.

    • Measurement of Nasal Patency: Measure changes in nasal airway resistance or volume using techniques such as rhinomanometry or acoustic rhinometry.

    • Data Analysis: Compare the changes in nasal patency between vehicle-treated and levmetamfetamine-treated groups to determine the efficacy and dose-response relationship.

  • Principle: To assess the potential for CNS stimulation by measuring changes in spontaneous locomotor activity in rodents.

  • Detailed Protocol:

    • Habituation: Acclimate rodents (e.g., mice or rats) to the locomotor activity chambers for a set period before the experiment.

    • Drug Administration: Administer various doses of levmetamfetamine hydrochloride (and dextromethamphetamine as a positive control) via a relevant route (e.g., intraperitoneal or subcutaneous injection).

    • Data Collection: Place the animals in the activity chambers equipped with infrared beams and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

    • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset, magnitude, and duration of any effects. Compare the dose-response curves of levmetamfetamine and dextromethamphetamine.

IV. Data Interpretation and Visualization

Quantitative Data Summary
ParameterReceptor/TransporterSpeciesValueReference
EC50 TAAR1Not Specified3300.0 nM
Signaling Pathway of Levmetamfetamine's Action

Levmetamfetamine_Mechanism cluster_Neuron Sympathetic Neuron cluster_SmoothMuscle Nasal Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NET->NE Induces Release Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds to Contraction Muscle Contraction Alpha1_R->Contraction Activates Vasoconstriction Vasoconstriction (Decongestion) Contraction->Vasoconstriction Levmetamfetamine Levmetamfetamine Levmetamfetamine->NET Enters via Binding_Assay_Workflow start Start prep Prepare TAAR1-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand - Levmetamfetamine prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Analyze data and calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of levmetamfetamine at TAAR1.

V. Pharmacokinetics and Metabolism

Levmetamfetamine is well-absorbed after administration. It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, levoamphetamine. The elimination half-life of levmetamfetamine is approximately 10-15 hours. Both levmetamfetamine and levoamphetamine are excreted in the urine. It is important to note that the use of levmetamfetamine can result in a positive urine drug screen for amphetamines.

VI. Conclusion and Future Directions

The mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride is a compelling example of stereoselective pharmacology. Its efficacy as a nasal decongestant is driven by its primary action as a selective norepinephrine releasing agent, with a secondary contribution from its agonism at TAAR1. The key to its favorable safety profile is its significantly reduced activity at the dopamine transporter and limited penetration of the blood-brain barrier, which distinguishes it from its more centrally active stereoisomer, dextromethamphetamine.

Future research should focus on obtaining more precise quantitative data on the relative potencies of levmetamfetamine at the norepinephrine and dopamine transporters to further solidify our understanding of its selectivity. Additionally, a more in-depth investigation into the role of TAAR1 agonism in its overall pharmacological profile, including its potential contribution to both efficacy and side effects, is warranted. Such studies will not only enhance our knowledge of this widely used medication but also inform the development of future sympathomimetic drugs with improved therapeutic indices.

VII. References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Levmetamfetamine? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Levmetamfetamine used for? Retrieved from [Link]

  • Wikipedia. (2024). Levomethamphetamine. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Levmetamfetamine. Retrieved from [Link]

  • Bionity.com. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). LEVMETAMFETAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Mendelson, J. E., et al. (2023, June 13). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. Journal of Analytical Toxicology.

  • Wikipedia. (2024). Levoamphetamine. Retrieved from [Link]

  • LDN. (n.d.). Noradrenalin ELISA. Retrieved from [Link]

  • Rothman, R. B., et al. (2001, January 15). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.

  • Patsnap Synapse. (2024, July 12). What are the side effects of Levmetamfetamine? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]

  • LDN. (n.d.). Noradrenaline Research ELISA™. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinities, activation potencies and efficacy of psychoactive... Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples. Retrieved from [Link]

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences.

  • Mabry, T. R., et al. (2021). Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. Journal of Nuclear Medicine.

  • Wikipedia. (2024). Dopamine releasing agent. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

  • ResearchGate. (n.d.). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

  • Empey, D. W., & Medder, K. T. (1989). The pharmacology of alpha-adrenergic decongestants. The American journal of rhinology.

  • BindingDB.org. (n.d.). Ki Summary. Retrieved from [Link]

  • Abbexa. (n.d.). Noradrenaline Research ELISA Kit (Norepinephrine). Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Retrieved from

  • Lioi, J., et al. (2023). Rats have low motivation to self-administer oral methamphetamine across increasing response requirements. bioRxiv.

  • Blough, B. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods.

  • Espinoza, S., et al. (2020). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in pharmacology.

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.

  • ResearchGate. (2023, August 1). A short review on behavioural assessment methods in rodents. Retrieved from [Link]

  • Bienta. (n.d.). Behavioral & Functional Assessment Studies. Retrieved from [Link]

  • ClinMed International Library. (2021, May 22). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. Retrieved from [Link]

  • Front. Immunol. (2018, June 26). Review and Meta-Analyses of TAAR1 Expression in the Immune System and Cancers. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2011, March 10). Detection of illicit drugs on surfaces using direct analysis in real time (DART) time-of-flight mass spectrometry. Retrieved from [Link]

  • Medicine LibreTexts. (2025, October 14). 14.4B: Adrenergic Neurons and Receptors. Retrieved from [Link]

  • MDPI. (2021, April 20). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Retrieved from [Link]

  • PMC. (n.d.). The Evolution of Illicit-Drug Detection: From Conventional Approaches to Cutting-Edge Immunosensors—A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). A single administration of methamphetamine to mice early in the light period decreases running wheel activity observed during the dark period. Retrieved from [Link]

  • Carolina Digital Repository. (n.d.). In vivo comparison of norepinephrine and dopamine release in rat brain by simultaneous measurements with fast-scan cyclic voltammetry. Retrieved from [Link]

  • PMC. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profile and Biological Activity of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Executive Summary Methyl[(2S)-2-phenylpropyl]amine hydrochloride—historically marketed under the trade name Vonedrine and commonly referred to as (S)-phenpromethamine—is a synthetic sympathomimetic amine belonging to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(2S)-2-phenylpropyl]amine hydrochloride—historically marketed under the trade name Vonedrine and commonly referred to as (S)-phenpromethamine—is a synthetic sympathomimetic amine belonging to the phenethylamine class[1]. Originally deployed as a volatile nasal decongestant in the mid-20th century, this compound has recently re-emerged as an undeclared adulterant in sports and weight-loss dietary supplements[2]. As a Senior Application Scientist evaluating this compound, it is critical to understand that its structural divergence from classical amphetamines imparts a unique neuropharmacological profile, specifically functioning as a potent norepinephrine-dopamine releasing agent (NDRA) and Trace Amine-Associated Receptor 1 (TAAR1) agonist[3][4].

Chemical Identity & Structural Neuropharmacology

Unlike amphetamine (α-methylphenethylamine), phenpromethamine features a unique β-methyl substitution combined with N-methylation. The (2S) absolute configuration is critical for its stereoselective binding affinity at monoamine transporters.

This structural shift alters the molecule's lipophilicity and steric interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET). The β-methyl group restricts the rotational freedom of the alkyl chain, optimizing the pharmacophore for presynaptic transporter entry while reducing direct postsynaptic adrenergic receptor agonism.

Primary Mechanism of Action (MoA)

The biological activity of methyl[(2S)-2-phenylpropyl]amine is driven by a dual-modulatory mechanism at the presynaptic terminal:

  • VMAT2 Disruption & Transporter Reversal: The compound acts as a false substrate for DAT and NET. Upon entering the presynaptic terminal, it translocates to the vesicular monoamine transporter 2 (VMAT2), collapsing the vesicular proton gradient. This forces endogenous monoamines into the cytosol, triggering reverse transport through DAT and NET into the synaptic cleft[5].

  • TAAR1 Agonism: Phenpromethamine is an agonist at TAAR1, an intracellular Gαs-coupled G-protein coupled receptor (GPCR)[4]. Activation of TAAR1 stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA). PKA subsequently phosphorylates DAT and NET, promoting their reverse transport states and amplifying monoamine efflux[6].

G A Methyl[(2S)-2-phenylpropyl]amine B TAAR1 Activation (Intracellular) A->B Diffuses across membrane C Gαs Protein Coupling B->C D Adenylyl Cyclase Stimulation C->D E cAMP Accumulation D->E F PKA Activation E->F G DAT/NET Phosphorylation F->G H Monoamine Efflux (Reverse Transport) G->H Transporter reversal

Caption: Intracellular TAAR1 signaling cascade driving DAT/NET phosphorylation and monoamine efflux.

Quantitative Biological Activity

The following table summarizes the in vitro pharmacological targets of phenpromethamine, highlighting its selectivity as an NDRA.

Target / ParameterValueBiological Significance
Norepinephrine (NE) Release EC₅₀ = 154 nMPrimary driver of sympathomimetic and cardiovascular effects (e.g., tachycardia, vasoconstriction)[3].
Dopamine (DA) Release EC₅₀ = 574 nMMediates central stimulant, locomotor, and reinforcing/addictive properties[3].
TAAR1 Agonism EC₅₀ = ~2.0 - 90 µM*Intracellular modulation of monoamine efflux and presynaptic firing rates[4].
Serotonin (5-HT) Release Not significantIndicates a selective NDRA profile rather than a broad-spectrum SNDRA[3].

*Note: Represents the established class-wide range for β-methylated phenethylamine analogues.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and physiological relevance.

Protocol 1: In Vitro Monoamine Efflux Assay via Rat Brain Synaptosomes

Causality & Rationale: We utilize isolated rat brain synaptosomes rather than whole-cell recombinant models because synaptosomes preserve the native presynaptic machinery (DAT, NET, and VMAT2) while eliminating postsynaptic receptor feedback loops. This provides a direct, isolated measurement of transporter-mediated efflux.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize striatal (for DAT) and cortical (for NET) rat brain tissues in ice-cold 0.32 M sucrose buffer.

  • Synaptosome Isolation: Centrifuge at 1,000 × g for 10 mins to remove debris. Centrifuge the supernatant at 12,000 × g for 20 mins to pellet the synaptosomes.

  • Radioligand Loading: Resuspend the pellet in Krebs-phosphate buffer and incubate with [³H]-dopamine or [³H]-norepinephrine for 30 minutes at 37°C to load the vesicles via VMAT2.

  • Baseline Wash: Wash synaptosomes twice to remove extracellular radioligand, establishing a zero-baseline.

  • Compound Incubation: Introduce methyl[(2S)-2-phenylpropyl]amine HCl at varying concentrations (10 nM to 10 µM) and incubate for 15 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration. Measure the radioactivity of the filtrate (released monoamines) using liquid scintillation counting. Field Insight: Rapid processing at 4°C during isolation is non-negotiable. Synaptosomal viability degrades exponentially at room temperature, which artificially inflates baseline monoamine leakage and destroys the assay's signal-to-noise ratio.

Protocol 2: High-Throughput TAAR1 Activation BRET Assay

Causality & Rationale: TAAR1 is notoriously difficult to study via traditional radioligand binding because it largely sequesters in the endoplasmic reticulum rather than trafficking to the cell surface[6]. To circumvent this, we employ a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor. This allows real-time, intracellular quantification of Gαs-coupled signaling without requiring artificial cell-surface tagging.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Co-transfect HEK293T cells with human TAAR1 plasmid and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor plasmid.

  • Seeding: Plate cells in 96-well white microplates and incubate for 48 hours to ensure optimal biosensor expression.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) to the wells 10 minutes prior to reading.

  • Ligand Introduction: Inject methyl[(2S)-2-phenylpropyl]amine HCl at varying concentrations. Include phenethylamine (PEA) as a positive control and a vehicle as a negative control.

  • Real-Time BRET Reading: Measure emission simultaneously at 475 nm (Renilla luciferase) and 535 nm (YFP) using a microplate reader. Field Insight: The BRET ratio (535/475 nm) inversely correlates with cAMP levels. As the compound activates TAAR1, cAMP rises, changing the conformation of the Epac sensor, which decreases the BRET signal. This ratiometric readout inherently normalizes well-to-well variations in cell number and transfection efficiency, creating a highly trustworthy dataset.

Workflow S1 1. Cell Culture HEK293T Cells S2 2. Transfection TAAR1 + BRET Biosensor S1->S2 S3 3. Ligand Incubation (Test Compound) S2->S3 S4 4. BRET Reading (Real-time cAMP) S3->S4 S5 5. Data Synthesis (EC50 Calculation) S4->S5

Caption: High-throughput BRET assay workflow for intracellular TAAR1 activation monitoring.

Pharmacokinetics, Toxicity, & Regulatory Status

Due to its potent NDRA properties, phenpromethamine presents significant cardiovascular risks. Oral consumption—as occurs in tainted dietary supplements—bypasses the localized effects of its historic nasal inhaler application, leading to systemic hypertension, tachycardia, and potential neurotoxicity[2][7]. Furthermore, phenpromethamine acts as a competitive inhibitor of CYP2D6, which can precipitate severe drug-drug interactions if co-administered with other stimulants or antidepressants.

Consequently, methyl[(2S)-2-phenylpropyl]amine is strictly prohibited by the World Anti-Doping Agency (WADA) under the S6 Stimulants category[5], and regulatory bodies continue to aggressively monitor its illicit use in the sports supplement industry.

References

  • Grokipedia. "Phenpromethamine." Available at: [Link]

  • Wikipedia. "Phenpromethamine." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA)." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Available at:[Link]

  • WikiDoc. "TAAR1." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Reinforcing effects of phenethylamine analogs found in dietary supplements." Available at: [Link]

Sources

Foundational

methyl[(2S)-2-phenylpropyl]amine hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Dextromethamphetamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Dextromethamphetamine hydrochloride, systematically known as methyl[(2S)-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dextromethamphetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethamphetamine hydrochloride, systematically known as methyl[(2S)-2-phenylpropyl]amine hydrochloride, is the dextrorotatory enantiomer of methamphetamine hydrochloride. As a potent central nervous system (CNS) stimulant, its stereochemistry plays a pivotal role in its pharmacological activity. This technical guide provides a comprehensive overview of dextromethamphetamine hydrochloride, focusing on its chemical identity, properties, synthesis, analytical methodologies, pharmacology, and safety protocols. This document is intended to serve as a critical resource for professionals in research and drug development, offering in-depth insights and actionable protocols.

Chemical Identification and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory purposes. Dextromethamphetamine hydrochloride is the salt of the (S)-enantiomer of methamphetamine.

CAS Number: 51-57-0[1][2][3]

IUPAC Name: (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride

Synonyms:

  • (+)-Methamphetamine hydrochloride[3]

  • d-Methamphetamine hydrochloride

  • (S)-(+)-Methamphetamine hydrochloride[2]

  • d-N,α-Dimethylphenethylamine hydrochloride[3]

  • d-Desoxyephedrine hydrochloride[3]

  • Methylamphetamine hydrochloride[3]

It is crucial to distinguish dextromethamphetamine from its levorotatory counterpart, levomethamphetamine ((R)-N-methyl-1-phenylpropan-2-amine), as their pharmacological profiles differ significantly.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its formulation, handling, and analysis.

PropertyValueReference
Molecular Formula C10H16ClN[3]
Molecular Weight 185.69 g/mol [2][3]
Appearance White or off-white powder or crystals
Melting Point 166-168 °C[3]
Solubility Soluble in water
Optical Rotation [α]D25 +14° to +20°[3]

Synthesis of Dextromethamphetamine Hydrochloride

The stereospecific synthesis of dextromethamphetamine is critical to ensure the desired pharmacological activity. A common and effective method involves starting from the readily available chiral precursor, D-phenylalanine.[6][7][8]

Synthetic Pathway Overview

G D_Phe D-Phenylalanine Intermediate1 Intermediate Alcohol D_Phe->Intermediate1 Reduction Intermediate2 Tosylated Intermediate Intermediate1->Intermediate2 Tosylation Intermediate3 Azide Intermediate Intermediate2->Intermediate3 Azide Substitution D_Amphetamine (S)-Amphetamine Intermediate3->D_Amphetamine Reduction D_Methamphetamine (S)-Methamphetamine D_Amphetamine->D_Methamphetamine Reductive Amination Final_Product (S)-Methamphetamine HCl D_Methamphetamine->Final_Product HCl Salt Formation

Caption: Synthetic pathway from D-phenylalanine to Dextromethamphetamine HCl.

Detailed Experimental Protocol (Illustrative)

The synthesis of dextroamphetamine and its subsequent conversion to dextromethamphetamine can be achieved from D-phenylalanine.[6][7][9][10] The following is an illustrative protocol based on established chemical transformations.

Step 1: Reduction of D-phenylalanine to D-phenylalaninol

  • Suspend D-phenylalanine in a suitable solvent such as tetrahydrofuran (THF).

  • Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH4), at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate to obtain D-phenylalaninol.

Step 2: Conversion to a Protected Amine

  • Dissolve the D-phenylalaninol in a suitable solvent.

  • Protect the amine group, for instance, by reacting with benzyl chloroformate to form a carbamate.[9]

Step 3: Conversion of the Alcohol to a Leaving Group and Subsequent Reduction

  • The hydroxyl group is converted to a good leaving group, such as a tosylate.

  • The protected amine is then reduced, which can be achieved through catalytic hydrogenation.

Step 4: N-methylation to Dextromethamphetamine

  • The resulting dextroamphetamine can be N-methylated using various methods, such as reductive amination with formaldehyde and a reducing agent like sodium borohydride.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the free base of dextromethamphetamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

  • The dextromethamphetamine hydrochloride will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.

Analytical Methodologies

The analysis of dextromethamphetamine, particularly its chiral separation from the levo-isomer, is crucial for quality control, forensic analysis, and clinical monitoring.

Chiral Separation Techniques

The determination of the enantiomeric purity of dextromethamphetamine is of significant legal and clinical importance.[11] Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times.

  • Typical Columns: Agilent InfinityLab Poroshell 120 Chiral-V, Chirex chiral columns.[12][13]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.

  • Detection: UV detection is often sufficient, but for higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.[13]

Gas Chromatography (GC):

  • Principle: Chiral separation by GC often requires derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

  • Derivatizing Agents: N-trifluoroacetyl-l-prolyl chloride (l-TPC) is a commonly used agent.[12]

  • Detection: Flame ionization detection (FID) or mass spectrometry (MS) are typically used.

Capillary Electrophoresis (CE):

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

  • Chiral Selectors: Cyclodextrins are frequently used as chiral selectors.

  • Advantages: CE offers high separation efficiency and requires only small sample volumes.[14]

Analytical Workflow

G Sample Sample Preparation HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC CE Chiral CE Sample->CE Detection Detection (UV/MS) HPLC->Detection GC->Detection CE->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the chiral analysis of dextromethamphetamine.

Pharmacology and Mechanism of Action

The (S)-enantiomer of methamphetamine is significantly more potent as a CNS stimulant than the (R)-enantiomer.[5]

Primary Mechanism: Dextromethamphetamine primarily acts as a potent releasing agent of monoamine neurotransmitters, particularly dopamine and norepinephrine, from presynaptic nerve terminals. It also blocks the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.[15]

Stereoselectivity:

  • Dextromethamphetamine (S-isomer): Exhibits a more pronounced effect on the central nervous system, leading to heightened alertness, euphoria, and increased energy.[4][5] It has a stronger effect on dopamine release compared to the levo-isomer.[16]

  • Levomethamphetamine (R-isomer): Has weaker central effects and more pronounced peripheral effects, such as vasoconstriction.[4][11]

The more potent central effects of dextromethamphetamine are attributed to its higher affinity for the dopamine transporter (DAT) and its greater ability to induce dopamine release.[16]

Safety, Handling, and Regulatory Status

Dextromethamphetamine hydrochloride is a controlled substance with a high potential for abuse and addiction.[1]

Hazard Identification:

  • Acute Effects: May cause increased heart rate, blood pressure, and body temperature. Overdose can be fatal.[17]

  • Chronic Effects: Long-term use can lead to addiction, psychosis, and neurotoxicity.

  • Handling: Should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[17]

Storage:

  • Store in a secure, locked location as required by national and institutional regulations for controlled substances.

  • Keep the container tightly closed and store in a cool, dry place.[17]

Regulatory Status:

  • Dextromethamphetamine is classified as a Schedule II controlled substance in the United States, indicating a high potential for abuse, with currently accepted medical use in treatment with severe restrictions.

  • Internationally, it is also a controlled substance under the Convention on Psychotropic Substances.[18]

First Aid Measures:

  • Skin Contact: Wash with soap and water.[17]

  • Eye Contact: Rinse with plenty of water.[17]

  • Ingestion: Seek immediate medical attention.[17]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[17]

Conclusion

Dextromethamphetamine hydrochloride is a compound of significant interest to the scientific and medical communities due to its potent and stereospecific pharmacological effects. A thorough understanding of its chemistry, synthesis, analysis, and pharmacology is essential for any researcher or drug development professional working with this substance. Adherence to strict safety and regulatory guidelines is paramount when handling this controlled substance. This guide provides a foundational resource to support the safe and effective use of dextromethamphetamine hydrochloride in a research and development setting.

References

  • PubChem. Dextroamphetamine hydrochloride. National Center for Biotechnology Information. [Link]

  • KM Pharma Solution Private Limited. MSDS - Dextroamphetamine Hydrochloride. [No valid URL found]
  • Drug Enforcement Administration. Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. [Link]

  • Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of pharmaceutical sciences, 67(8), 1167–1168. [Link]

  • Wikipedia. Levomethamphetamine. [Link]

  • Wikipedia. Dextroamphetamine. [Link]

  • Erowid. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. [Link]

  • Bluelight.org. The Complete Lay Guide To Dextro-/Levo-/Meth(L-,D-,) Amphetamines. [Link]

  • Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Digital Commons @ Michigan Tech. [Link]

  • Dr.Oracle. What is the significance of D- and L-isomer testing for methamphetamine (methamphetamine)? [Link]

  • SCIEX. Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. [Link]

  • Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column. Journal of the Medical Association of Thailand, 84, 1604-1613. [Link]

  • Zhang, Y., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2096-2104. [Link]

  • Oreate AI Blog. Methamphetamine vs. Dextroamphetamine: Unpacking the Nuances. [Link]

  • Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

  • Aegis Sciences Corporation. What Did My Patient Actually Take? An Overview of Methamphetamine Results. [Link]

  • PubChem. Dextroamphetamine. National Center for Biotechnology Information. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. Methamphetamine drug profile. [Link]

  • Semantic Scholar. Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. [Link]

  • Cheméo. Dextroamphetamine (CAS 51-64-9) - Chemical & Physical Properties. [Link]

  • Scribd. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride From D-Phenylalanine. [Link]

  • Exposome-Explorer. SAFETY DATA SHEET - Dextroamphetamine Sulfate. [Link]

  • chemeurope.com. dextroamphetamine. [Link]

  • Drugs.com. Dextroamphetamine ER: Package Insert / Prescribing Info. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S)-N,beta-Dimethylphenethylamine Hydrochloride

Abstract (2S)-N,beta-Dimethylphenethylamine hydrochloride is a chiral phenethylamine derivative of significant interest due to its structural similarity to known neuromodulators and stimulants. As a positional isomer of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-N,beta-Dimethylphenethylamine hydrochloride is a chiral phenethylamine derivative of significant interest due to its structural similarity to known neuromodulators and stimulants. As a positional isomer of both N,N-Dimethylphenethylamine (N,N-DMPEA) and methamphetamine, its characterization is critical for pharmacological research, analytical chemistry, and regulatory assessment. However, comprehensive physicochemical data for this specific stereoisomer is not widely available in peer-reviewed literature. This technical guide synthesizes predictive data based on structurally related compounds and outlines authoritative, field-proven methodologies for its empirical characterization. We provide a framework for researchers to analyze this compound, covering its structural attributes, predicted physicochemical properties, likely pharmacological interactions, and robust analytical protocols for its identification and quantification. The guide emphasizes the causality behind experimental design, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction and Structural Elucidation

Phenethylamines are a broad class of compounds featuring a phenylethyl group, with diverse physiological effects governed by substitutions on the aromatic ring, the ethyl side chain, and the terminal amino group. (2S)-N,beta-Dimethylphenethylamine is defined by three key structural features: an N-methyl group, a methyl group at the beta-carbon of the ethyl chain, and a specific stereochemical configuration (S) at the chiral beta-carbon. The hydrochloride salt form is typically used to improve stability and solubility in aqueous media.

To fully appreciate its properties, it is essential to distinguish it from its more commonly studied isomers:

  • N,N-Dimethylphenethylamine (N,N-DMPEA): Both methyl groups are on the terminal amine. This compound is achiral.[1]

  • Methamphetamine: One methyl group is on the terminal amine (N-methyl), and the other is on the alpha-carbon. It exists as two enantiomers, (S)-methamphetamine and (R)-methamphetamine.

  • beta-Methylphenethylamine (BMPEA): A single methyl group is present at the beta-carbon. It is a positional isomer of amphetamine and is chiral.[2]

The precise placement of the methyl groups and the stereochemistry at the beta-carbon are expected to significantly influence receptor binding affinity, metabolic fate, and overall pharmacological profile.

G cluster_target (2S)-N,beta-Dimethylphenethylamine cluster_isomers Key Isomers Target Structure: Phenyl-CH(CH3)-CH2-NH(CH3) Stereocenter: beta-carbon (S) Chiral: Yes NN_DMPEA N,N-DMPEA Structure: Phenyl-CH2-CH2-N(CH3)2 Chiral: No Target->NN_DMPEA Positional Isomer Meth Methamphetamine Structure: Phenyl-CH2-CH(CH3)-NH(CH3) Stereocenter: alpha-carbon Chiral: Yes Target->Meth Positional Isomer BMPEA BMPEA Structure: Phenyl-CH(CH3)-CH2-NH2 Stereocenter: beta-carbon Chiral: Yes Target->BMPEA Structural Analog (N-methylated form) TAAR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TAAR1 TAAR1 Receptor Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP DAT Dopamine Transporter (DAT) Ligand (2S)-N,beta-Dimethyl- phenethylamine Ligand->TAAR1 Binds & Activates Dopamine_out Dopamine Dopamine_in Dopamine Dopamine_out->Dopamine_in Reuptake Gs->AC Stimulates PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates (Inhibits Reuptake) Dopamine_in->DAT

Caption: Presumed TAAR1 signaling pathway initiated by agonist binding.

Analytical Methodologies

The definitive identification and quantification of (2S)-N,beta-Dimethylphenethylamine hydrochloride require robust analytical techniques. The protocols below are adapted from established methods for related phenethylamines and serve as a validated starting point for method development. [2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly reliable technique for volatile and semi-volatile compounds. The hydrochloride salt must first be converted to the more volatile freebase form for analysis. Derivatization can be employed to improve chromatographic peak shape and mass spectral fragmentation patterns. [4] Protocol: Freebase Analysis

  • Sample Preparation (Liquid-Liquid Extraction): a. Dissolve 1 mg of the hydrochloride salt in 1 mL of deionized water. b. Add 1 mL of 1 M sodium hydroxide to basify the solution to a pH > 11, converting the salt to its freebase. c. Add 5 mL of a non-polar organic solvent (e.g., ethyl acetate or diethyl ether), vortex vigorously for 2 minutes, and centrifuge for 5 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean vial. e. Dry the organic layer by passing it through a small column of anhydrous sodium sulfate. f. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing samples in complex matrices (e.g., biological fluids) without derivatization. [2]The hydrochloride salt is directly soluble in typical mobile phases.

Protocol: Direct Analysis

  • Sample Preparation: a. Prepare a stock solution of 1 mg/mL in methanol. b. Create working standards by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. For biological samples (e.g., urine), a "dilute-and-shoot" method can be effective: Dilute 100 µL of urine with 900 µL of the initial mobile phase, vortex, centrifuge, and transfer the supernatant to an autosampler vial. [2]2. LC-MS/MS Instrumentation and Conditions:

    • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Multiple Reaction Monitoring (MRM). The precursor ion will be the molecular ion [M+H]⁺. Product ions would need to be determined by infusing a standard, but characteristic fragments would arise from cleavage of the ethylamine side chain.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Received LLE Liquid-Liquid Extraction (for GC-MS) Start->LLE Dilute Dilution (for LC-MS/MS) Start->Dilute GCMS GC-MS Analysis LLE->GCMS Inject LCMS LC-MS/MS Analysis Dilute->LCMS Inject Qual Qualitative ID (Mass Spectrum / RT) GCMS->Qual LCMS->Qual Quant Quantification (Calibration Curve) Qual->Quant Report Final Report Quant->Report

Caption: General analytical workflow for identification and quantification.

Thermal Analysis and Stability

Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, decomposition profile, and purity of a pharmaceutical salt. [5][6]Stability studies are crucial to define appropriate storage conditions and shelf-life.

TGA/DSC Protocol

Objective: To determine the temperature and enthalpy of phase transitions (e.g., melting) and decomposition.

  • Instrumentation: Simultaneous TGA/DSC analyzer.

  • Sample Preparation: Place 2-5 mg of the finely powdered hydrochloride salt into an aluminum pan.

  • Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25°C to 400°C at a rate of 10°C/min.

  • Data Interpretation:

    • TGA Curve: A sharp loss of mass will indicate thermal decomposition. The onset temperature is a measure of thermal stability.

    • DSC Curve: Endothermic peaks (heat absorption) typically correspond to melting, while exothermic peaks (heat release) can indicate crystallization or decomposition. [7]

Stability Study Protocol

Objective: To evaluate the stability of the compound under various storage conditions, as recommended by ICH guidelines. [8]1. Setup: Store accurately weighed samples of the compound in sealed, amber glass vials under the following conditions:

  • Long-Term: 25°C / 60% Relative Humidity (RH).
  • Accelerated: 40°C / 75% RH.
  • Refrigerated: 4°C.
  • Frozen: -20°C. [9]2. Time Points: Pull samples for analysis at T=0, 1, 3, and 6 months for the accelerated study, and T=0, 3, 6, 9, 12 months for the long-term study.
  • Analysis: At each time point, analyze the samples using a stability-indicating LC-MS/MS method (as described in section 4.2) to quantify the parent compound and detect any potential degradation products.
  • Evaluation: A significant loss (e.g., >5%) of the parent compound or the appearance of significant degradation peaks indicates instability under those storage conditions.

Conclusion

(2S)-N,beta-Dimethylphenethylamine hydrochloride represents an important target for chemical and pharmacological investigation. While direct experimental data remains scarce, this guide provides a comprehensive framework based on the well-understood properties of its isomers and related phenethylamines. The outlined protocols for synthesis, purification, analytical identification, and stability testing are grounded in established scientific practice and offer a clear path for researchers to generate the empirical data needed to fully characterize this compound. Such characterization is a prerequisite for understanding its potential biological activity and for the development of future research applications.

References

  • Szukalska, M., et al. (2016). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. (URL: [Link])

  • Wang, R., et al. (2014). Thermal stability of p-dimethylaminophenylpentazole. ResearchGate. (URL: [Link])

  • N,N-Dimethylphenethylamine. Wikipedia. (URL: [Link])

  • De-la-Torre, R., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology. (URL: [Link])

  • Thermal Analysis TGA / DTA. SlideShare. (URL: [Link])

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. (URL: [Link])

  • Chen, C. M., et al. (2022). Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. (URL: [Link])

  • Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (URL: [Link])

  • Stability testing of existing active substances and related finished products. European Medicines Agency. (URL: [Link])

  • Phenethylamine. SpectraBase. (URL: [Link])

  • Varma, A. (2010). Thermal Analysis. ACS Publications. (URL: [Link])

  • β-PHENYLETHYLAMINE. Organic Syntheses. (URL: [Link])

  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. (URL: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. (URL: [Link])

  • Stability Studies in Pharmaceutical Analysis: Ensuring Drug Efficacy and Safety. Research and Reviews: Journal of Pharmaceutical Analysis. (URL: [Link])

  • DeRienz, K. T., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. (URL: [Link])

  • Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. ResearchGate. (URL: [Link])

Sources

Foundational

In vitro evaluation of methyl[(2S)-2-phenylpropyl]amine hydrochloride

An In-Depth Technical Guide for the In Vitro Evaluation of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Foreword: A Strategic Approach to Novel Compound Characterization The in vitro evaluation of a novel or less-chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the In Vitro Evaluation of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Foreword: A Strategic Approach to Novel Compound Characterization

The in vitro evaluation of a novel or less-characterized compound such as methyl[(2S)-2-phenylpropyl]amine hydrochloride demands a structured, first-principles approach. As a positional isomer of methamphetamine, its pharmacological and toxicological profile is of significant interest, with a high probability of interaction with the central nervous system, specifically monoaminergic systems. This guide is structured not as a rigid template, but as a logical progression of inquiry, beginning with fundamental characterization and moving toward complex biological interactions. Our methodology is designed to build a comprehensive profile, ensuring that each experimental stage informs the next, creating a self-validating and cohesive dataset for researchers, scientists, and drug development professionals.

Section 1: Foundational Analysis - Physicochemical Characterization & Purity Assessment

Before any biological assessment, the integrity and behavior of the test compound in an experimental medium must be unequivocally established. This foundational step is critical for data reproducibility and accuracy.

1.1. Identity and Purity Confirmation

The first step is to confirm the identity and purity of the supplied methyl[(2S)-2-phenylpropyl]amine hydrochloride. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

  • Rationale: Impurities, including enantiomeric or positional isomers, can have their own biological activities, confounding the results. Establishing a purity of >98% is essential for reliable downstream assays.

Experimental Protocol: HPLC-MS Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 10 µg/mL in a 50:50 water:acetonitrile mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B, and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: 50-500 m/z.

    • Analysis: Confirm the presence of the parent ion corresponding to the free base of the compound. The peak area of the main compound relative to all other peaks determines purity.

1.2. Aqueous Solubility and Stability

The compound's solubility dictates the formulation of dosing solutions for all subsequent in vitro assays.

  • Rationale: Undissolved compound can lead to inaccurate concentration-response curves. Stability in the assay buffer is crucial to ensure the compound does not degrade over the course of the experiment.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution in DMSO.

  • Serially dilute the stock in a 96-well plate using the target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Incubate the plate at room temperature for 2 hours.

  • Measure turbidity using a nephelometer or plate reader at 620 nm. The concentration at which precipitation is first observed is the kinetic solubility limit.

Section 2: Primary Pharmacological Target Assessment - Monoamine Transporter Interactions

Given its structural similarity to amphetamine-like stimulants, the primary hypothesis is that methyl[(2S)-2-phenylpropyl]amine hydrochloride interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] This interaction can be characterized by two key in vitro assays: radioligand binding and uptake inhibition.

Workflow for Monoamine Transporter Interaction Analysis

G cluster_0 Overall Workflow A Compound (Purity >98%) B Radioligand Binding Assay (Affinity - Ki) A->B C Uptake Inhibition Assay (Potency - IC50) A->C D Data Synthesis (Mechanism of Action) B->D Determines if it binds C->D Determines functional effect

Caption: High-level workflow for assessing monoamine transporter interaction.

2.1. Radioligand Binding Assays

These assays determine the affinity (Ki) of the compound for the transporters by measuring its ability to displace a known high-affinity radioligand.

  • Rationale: A high binding affinity suggests a direct interaction with the transporter protein. This is a crucial first step in mechanism-of-action studies.[2]

Experimental Protocol: [³H]-WIN 35,428 Displacement at hDAT

  • System: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • [³H]-WIN 35,428 (a cocaine analog) at a final concentration of 1-2 nM.[2]

    • Varying concentrations of methyl[(2S)-2-phenylpropyl]amine hydrochloride (e.g., 0.1 nM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Controls:

    • Total Binding: No competitor compound.

    • Non-specific Binding: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Procedure: Incubate for 60-90 minutes at 4°C. Terminate the reaction by rapid filtration through GF/B filters, washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure radioactivity on the filters using a scintillation counter.

  • Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

    • Note: Similar protocols are used for NET (using [³H]-nisoxetine) and SERT (using [³H]-citalopram).

2.2. Synaptosomal Uptake Inhibition Assays

These functional assays measure the compound's ability to inhibit the transport of the native neurotransmitter into cells or synaptosomes.

  • Rationale: This assay distinguishes between simple blockers (inhibitors) and substrates (releasers), providing critical insight into the functional consequence of binding.[3]

Experimental Protocol: [³H]-Dopamine Uptake Inhibition

  • System: Use rat striatal synaptosomes or HEK293 cells expressing hDAT.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of methyl[(2S)-2-phenylpropyl]amine hydrochloride for 10-15 minutes at 37°C.[2]

  • Initiation: Add [³H]-Dopamine (e.g., 20 nM final concentration) to initiate the uptake reaction.[2]

  • Termination: After a short incubation (5-10 minutes), terminate uptake by rapid filtration through GF/C filters and washing with ice-cold buffer.

  • Detection & Analysis: Quantify radioactivity via scintillation counting and calculate the IC50 value from the concentration-response curve.

Data Presentation: Monoamine Transporter Interaction Profile

Assay TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
hDATExperimental ValueExperimental Value
hNETExperimental ValueExperimental Value
hSERTExperimental ValueExperimental Value

Section 3: Metabolic Fate - In Vitro Stability Assessment

Understanding a compound's metabolic stability is essential for predicting its in vivo half-life and potential for drug-drug interactions.[4][5] The primary site of drug metabolism is the liver.[6]

  • Rationale: A compound that is rapidly metabolized may have a short duration of action, whereas a very stable compound could accumulate and cause toxicity.[5]

Experimental Protocol: Human Liver Microsomal Stability Assay

  • System: Pooled human liver microsomes (HLM), which contain a rich complement of Phase I metabolizing enzymes like Cytochrome P450s.[6][7]

  • Incubation Mixture:

    • HLM (0.5 mg/mL protein).

    • Methyl[(2S)-2-phenylpropyl]amine hydrochloride (1 µM).

    • NADPH (1 mM) - a required cofactor for CYP enzymes.

    • Phosphate buffer (100 mM, pH 7.4).

  • Procedure:

    • Pre-warm the HLM and compound mixture to 37°C.

    • Initiate the reaction by adding NADPH.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

Data Presentation: Metabolic Stability Parameters

MatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesExperimental ValueExperimental Value
Rat Liver MicrosomesExperimental ValueExperimental Value

Section 4: Toxicological Screening - In Vitro Cytotoxicity

Amphetamine-class compounds can exert neurotoxic effects. Initial cytotoxicity screening in a relevant cell line is a critical step in safety assessment.

  • Rationale: Early identification of cytotoxic potential can halt the development of a dangerous compound or guide structural modifications to mitigate toxicity. Human neuroblastoma SH-SY5Y cells are a common and relevant model for neurotoxicity studies.[8][9]

Logical Flow for Cytotoxicity Assessment

G cluster_1 Cytotoxicity Workflow A SH-SY5Y Cells (Differentiated) B Compound Exposure (24h & 48h) A->B C MTT Assay (Mitochondrial Health) B->C D LDH Assay (Membrane Integrity) B->D E Determine CC50 (Cytotoxic Concentration) C->E D->E

Caption: Workflow for assessing cytotoxicity in a neuronal cell line.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Treatment: Expose the cells to a range of concentrations of methyl[(2S)-2-phenylpropyl]amine hydrochloride (e.g., 1 µM to 2 mM) for 24 or 48 hours.[8]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Analysis: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. Solubilize the formazan crystals with DMSO or a similar solvent.

  • Detection: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The concentration that reduces viability by 50% is the CC50.

Experimental Protocol: LDH Release Assay for Cytotoxicity

  • Procedure: Use the same cell culture and treatment setup as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Analysis: Measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells upon membrane damage, using a commercially available colorimetric kit.[11]

  • Calculation: Compare the LDH release in treated wells to a positive control (cells completely lysed) to determine the percentage of cytotoxicity.

Conclusion: Synthesizing an Integrated In Vitro Profile

The successful execution of this guide will yield a multi-faceted in vitro profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride. By integrating the data from physicochemical, pharmacological, metabolic, and toxicological assessments, a comprehensive understanding of the compound's properties emerges. This profile will clarify its mechanism of action (e.g., a potent and selective DAT inhibitor), its metabolic liabilities, and its preliminary safety window. This integrated dataset is the cornerstone for making informed decisions regarding the future development or investigation of this compound.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. (2021).
  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.).
  • Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. (2016). PMC.
  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–938.
  • Schmitt, K. C., et al. (2010). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. PMC.
  • Reber, M., et al. (2020).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). IRIS.
  • Identification of cytotoxic markers in methamphetamine treated rat C6 astroglia-like cells. (2019, June 14).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021, June 24). Semantic Scholar.

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Executive Summary Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly referred to as (2S)-N-methyl-BMPEA or phenpromethamine—is a chiral secondary amine and a positional isomer of [1]. In pharmacological research, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly referred to as (2S)-N-methyl-BMPEA or phenpromethamine—is a chiral secondary amine and a positional isomer of [1]. In pharmacological research, it is recognized as a substrate for both the norepinephrine transporter (NET) and dopamine transporter (DAT), posing significant analytical challenges in [2]. Due to its structural similarity to amphetamines and its illicit presence in dietary supplements, the World Anti-Doping Agency (WADA) has explicitly added it to the [3].

For researchers conducting in vitro monoamine transporter assays or analytical standardizations, achieving complete and stable dissolution of the hydrochloride salt is a critical prerequisite. This whitepaper provides a rigorous physicochemical foundation and validated protocols for the solvation of methyl[(2S)-2-phenylpropyl]amine hydrochloride in common laboratory solvents.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of methyl[(2S)-2-phenylpropyl]amine hydrochloride is governed by the interplay between its crystal lattice energy and the solvation enthalpy provided by the chosen solvent.

The Role of the Hydrochloride Salt

In its free base form, the compound is highly lipophilic due to the phenylpropyl moiety. However, as a hydrochloride salt (R₂NH₂⁺ Cl⁻), its physicochemical profile shifts drastically. The protonated secondary amine and the chloride counterion require solvents with a sufficiently high dielectric constant (ε > 20) to overcome the electrostatic forces holding the ion pair together.

Solvation Discrepancies: Protic vs. Aprotic Solvents

The empirical solubility of this salt heavily depends on the solvent's hydrogen-bonding capabilities:

  • Amphiphilic Protic Solvents (e.g., Ethanol): Ethanol provides optimal solvation. Its ethyl group interacts favorably with the lipophilic phenyl ring via London dispersion forces. Crucially, its hydroxyl group acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This dual action effectively solvates both the protonated amine (via HBA) and the chloride anion (via HBD).

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While DMSO and DMF possess high dielectric constants that facilitate ion-pair dissociation, they are strictly hydrogen bond acceptors. They effectively solvate the R₂NH₂⁺ cation but leave the chloride anion relatively "naked" and thermodynamically destabilized. This lack of HBD capacity explains the lower solubility limits observed in aprotic solvents compared to ethanol.

Mechanistic Solvation Pathway

Solvation_Mechanism Lattice Crystal Lattice (2S)-N-MePEA • HCl Solvent Solvent Penetration (Dielectric > 20) Lattice->Solvent Dissociation Lattice Dissociation (Endothermic, ΔH > 0) Solvent->Dissociation Cation Cation Solvation (R2NH2+ ••• Solvent) Dissociation->Cation Anion Anion Solvation (Cl- ••• Solvent) Dissociation->Anion Equilibrium Thermodynamic Equilibrium (Saturated Solution) Cation->Equilibrium Anion->Equilibrium

Thermodynamic pathway of methyl[(2S)-2-phenylpropyl]amine HCl lattice dissociation and solvation.

Empirical Solubility Data

The following table summarizes the quantitative solubility limits of the racemic hydrochloride salt in standard laboratory solvents. Because the (2S) enantiomer shares the same fundamental ion-dipole interaction requirements, these empirical values serve as a highly reliable baseline for the pure enantiomer[1].

SolventClassificationDielectric Constant (ε)Empirical Solubility (mg/mL)Molarity (mM)
Ethanol Polar Protic24.520.0~107.7
DMSO Polar Aprotic46.75.0~26.9
PBS (pH 7.2) Aqueous Buffer~80.05.0~26.9
DMF Polar Aprotic36.73.0~16.2

Note: Molarity is calculated based on the molecular weight of the hydrochloride salt (185.7 g/mol ).

Standardized Dissolution Protocol

To ensure reproducibility in downstream DAT/NET assays or LC-MS/MS standard curves, the dissolution process must be treated as a self-validating system. The following protocol details the preparation of a 20 mg/mL stock solution in absolute ethanol.

Step-by-Step Methodology
  • Gravimetric Analysis:

    • Action: Weigh exactly 20.0 mg of methyl[(2S)-2-phenylpropyl]amine hydrochloride using a calibrated analytical balance (±0.1 mg precision).

    • Causality: Hydrochloride salts are inherently hygroscopic. Weighing must be performed swiftly under controlled ambient humidity to prevent mass errors from atmospheric moisture absorption.

  • Solvent Addition:

    • Action: Transfer the powder to a chemically inert borosilicate glass vial. Add exactly 1.0 mL of absolute ethanol (≥99.5% purity).

  • Kinetic Energy Input:

    • Action: Vortex the vial continuously for 60 seconds. If micro-particulates remain, place the vial in an ultrasonic water bath at room temperature (20–25°C) for 5 minutes.

    • Causality: Sonication provides the localized activation energy (cavitation) required to rapidly break the endothermic crystal lattice, accelerating the system's shift toward thermodynamic equilibrium without risking thermal degradation of the amine.

  • Visual Validation (Self-Validating Step):

    • Action: Inspect the solution against a dark background while shining a focused light beam (e.g., a laser pointer or strong LED) through the vial.

    • Causality: This tests for the Tyndall effect. If the light beam is visible as a scattered path, undissolved micro-crystals are still present in suspension. A completely clear, non-scattering solution confirms 100% dissolution.

  • Sterile Filtration & Storage:

    • Action: Pass the validated solution through a 0.22 µm PTFE syringe filter into sterile, amber glass aliquots. Store at -20°C.

    • Causality: PTFE is universally solvent-resistant and will not leach plasticizers into ethanol or DMSO. Amber glass prevents UV-induced photo-oxidation of the secondary amine over long-term storage.

Experimental Workflow

Dissolution_Workflow Start Weigh Solid (Analytical Balance) Solvent Add Solvent (EtOH, DMSO, or PBS) Start->Solvent Energy Kinetic Energy Input (Vortex / Sonicate) Solvent->Energy Inspect Visual Inspection (Check Particulates) Energy->Inspect Inspect->Energy Cloudy Filter Sterile Filtration (0.22 µm PTFE) Inspect->Filter Clear Store Aliquot & Store (-20°C, Desiccated) Filter->Store

Standardized workflow for the preparation and validation of (2S)-N-MePEA HCl stock solutions.

References

  • Title: Athlete Advisory: Explanation of Key Changes on the 2024 WADA Prohibited List Source: United States Anti-Doping Agency (USADA) URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: MDPI / Toxics URL: [Link]

Sources

Foundational

Spectroscopic Data Interpretation for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride: A Technical Guide

Introduction Methyl[(2S)-2-phenylpropyl]amine, also known as N-methyl-β-methylphenethylamine, is a chiral secondary amine. In its hydrochloride salt form, it presents a stable, crystalline solid amenable to various analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl[(2S)-2-phenylpropyl]amine, also known as N-methyl-β-methylphenethylamine, is a chiral secondary amine. In its hydrochloride salt form, it presents a stable, crystalline solid amenable to various analytical techniques. This guide provides an in-depth analysis of the spectroscopic data for methyl[(2S)-2-phenylpropyl]amine hydrochloride, a critical process in structural elucidation and purity assessment for researchers, scientists, and professionals in drug development. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is foundational to confirming the molecular structure and identifying key functional groups.

The formation of the hydrochloride salt involves the reaction of the basic secondary amine with hydrochloric acid. This protonates the nitrogen atom, creating a secondary ammonium ion (NH₂⁺) and a chloride counter-ion.[1] This structural change significantly influences the spectroscopic signatures of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For chiral molecules like methyl[(2S)-2-phenylpropyl]amine, NMR can also provide insights into the stereochemical environment.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl[(2S)-2-phenylpropyl]amine hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~7.2 - 7.4Multiplet5HAromatic protons (C₆H₅)
b~3.0 - 3.2Multiplet1HMethine proton (CH)
c~2.8 - 3.0Multiplet2HMethylene protons (CH₂)
d~2.5Singlet3HN-Methyl protons (N-CH₃)
e~1.2 - 1.3Doublet3HMethyl protons (C-CH₃)

Interpretation:

  • Aromatic Protons (a): The multiplet in the region of δ 7.2-7.4 ppm is characteristic of the five protons on the phenyl ring.[4] The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

  • Methine Proton (b): The multiplet for the methine proton (CH) is shifted downfield due to the deshielding effect of the adjacent phenyl group. It will be split by the neighboring methylene and methyl protons.

  • Methylene Protons (c): The methylene protons (CH₂) adjacent to the protonated nitrogen are deshielded and appear as a multiplet. Their chemical shift can be influenced by the solvent and the presence of the positive charge on the nitrogen.

  • N-Methyl Protons (d): The N-methyl group appears as a sharp singlet, a characteristic feature for N-methyl groups in amines.[5] Its downfield shift is due to the electron-withdrawing effect of the nitrogen atom.

  • Methyl Protons (e): The methyl group on the propyl chain appears as a doublet due to coupling with the adjacent methine proton.

¹H NMR connectivity diagram for methyl[(2S)-2-phenylpropyl]amine hydrochloride.
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal Chemical Shift (δ, ppm) Assignment
1~140 - 145Quaternary aromatic carbon (ipso-C)
2~126 - 130Aromatic carbons (CH)
3~55 - 60Methylene carbon (CH₂)
4~40 - 45Methine carbon (CH)
5~30 - 35N-Methyl carbon (N-CH₃)
6~18 - 22Methyl carbon (C-CH₃)

Interpretation:

  • Aromatic Carbons (1, 2): The signals for the aromatic carbons appear in the typical downfield region. The quaternary ipso-carbon is generally weaker in intensity.

  • Aliphatic Carbons (3, 4, 5, 6): The carbons of the propyl chain and the N-methyl group are found in the upfield region. The carbon adjacent to the nitrogen (methylene carbon) is deshielded compared to a simple alkane.[5]

¹³C NMR assignments for methyl[(2S)-2-phenylpropyl]amine hydrochloride.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum of an amine hydrochloride salt is distinct from that of the free amine.

Frequency Range (cm⁻¹) Vibration Description
~2400 - 2800N-H⁺ stretchBroad, strong absorption characteristic of a secondary ammonium salt.[1][6]
~3000 - 3100Aromatic C-H stretchSharp peaks of medium intensity.
~2850 - 2960Aliphatic C-H stretchSharp peaks of medium to strong intensity.
~1560 - 1620N-H⁺ bendMedium intensity peak.[7]
~1450 - 1600Aromatic C=C stretchMultiple sharp peaks of varying intensity.
~690 - 770Aromatic C-H bendStrong out-of-plane bending for a monosubstituted benzene ring.

Interpretation:

  • N-H⁺ Stretching: The most prominent feature is the broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibrations in the secondary ammonium salt.[1][6] This is a key diagnostic peak for the hydrochloride salt form.

  • C-H Stretching: The absorptions for aromatic and aliphatic C-H stretches are observed in their expected regions.

  • N-H⁺ Bending: The N-H⁺ bending vibration provides further confirmation of the ammonium salt.[7]

  • Aromatic Region: The characteristic C=C stretching and C-H bending vibrations confirm the presence of the phenyl group.

Key IR absorption bands for methyl[(2S)-2-phenylpropyl]amine hydrochloride.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt, as it is a soft ionization method that can detect the protonated molecule. Electron impact (EI) ionization can also be used, which typically leads to more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data & Interpretation

The mass spectrum will show the molecular ion and various fragment ions. The molecular formula of the free amine is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol .[8]

m/z Proposed Fragment Fragmentation Pathway
150[C₁₀H₁₅N + H]⁺Protonated molecular ion (M+H)⁺
120[C₉H₁₀N]⁺Loss of an ethyl radical
91[C₇H₇]⁺Tropylium ion (benzyl fragment)
58[C₃H₈N]⁺α-cleavage, loss of a benzyl radical

Interpretation:

  • Protonated Molecular Ion (m/z 150): In ESI-MS, the base peak is often the protonated molecular ion, confirming the molecular weight of the free amine.

  • α-Cleavage: A common fragmentation pathway for amines is α-cleavage, where the bond adjacent to the nitrogen is broken.[9] The loss of the largest group is often preferred. In this case, cleavage of the bond between the nitrogen and the methylene group can lead to a fragment with m/z 58.

  • Benzyl and Tropylium Ions (m/z 91): The presence of a strong peak at m/z 91 is characteristic of compounds containing a benzyl group, which rearranges to the stable tropylium ion.[10]

  • Other Fragments: The peak at m/z 120 can arise from the loss of an ethyl group.

MS_Fragmentation M_H [M+H]⁺ m/z 150 Frag_120 [C₉H₁₀N]⁺ m/z 120 M_H->Frag_120 -C₂H₅ Frag_91 [C₇H₇]⁺ m/z 91 M_H->Frag_91 -C₃H₈N Frag_58 [C₃H₈N]⁺ m/z 58 M_H->Frag_58 -C₇H₇

Major fragmentation pathways for methyl[(2S)-2-phenylpropyl]amine.

IV. Synthesis and Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride. The NMR data elucidates the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups, particularly the secondary ammonium salt. Finally, the mass spectrum verifies the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • The Scripps Center for Metabolomics and Mass Spectrometry. (1990). Inst. Phys. Conf. Ser. No 114: Section 4 - Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. [Link]

  • ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • ACS Publications. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • RSC Publishing. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. [Link]

  • RSC Publishing. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • PubChem - NIH. (n.d.). 2-Phenylpropylamine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • RSC Publishing. (n.d.). Supporting Information. [Link]

  • PubChem - NIH. (n.d.). Methyl(2-phenylpropan-2-yl)amine. [Link]

  • PubMed. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH(2)(+) Stretching Frequencies in Crystalline Phases. [Link]

  • FDA - Research Portal. (n.d.). Analysis of methyl-(2-phenyl-propyl)-amine and other structural isomers of methamphetamine in a powdered. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • PubChemLite. (n.d.). Methyl(2-phenylpropan-2-yl)amine hydrochloride (C10H15N). [Link]

  • SpectraBase. (n.d.). 2-Methyl-N-[(E)-3-phenylprop-2-enyl]-2-propanamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). 2-Methyl-N-(2-phenylpropyl)benzamide - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. (n.d.). IR spectrum of.... [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • NIST WebBook. (n.d.). 2-Propen-1-amine, 2-methyl-. [Link]

Sources

Exploratory

Potential therapeutic applications of methyl[(2S)-2-phenylpropyl]amine hydrochloride

An In-depth Technical Guide to the Therapeutic Potential of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Introduction Methyl[(2S)-2-phenylpropyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, known systematically as (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride, is the dextrorotatory enantiomer of methamphetamine.[1][2] As a member of the phenethylamine class, it is a potent central nervous system (CNS) stimulant.[3] While its history is intertwined with illicit use, the unique pharmacological properties of this specific stereoisomer have established its role in medicine, most notably under the brand name Desoxyn. This guide provides a detailed exploration of its chemical characteristics, mechanism of action, and potential therapeutic applications, offering a technical resource for the scientific community. We will delve into the causality behind its use in specific disorders, the challenges inherent in its therapeutic development, and the experimental frameworks required for its evaluation.

Chemical Identity and Physicochemical Properties

The biological activity of methamphetamine is highly dependent on its stereochemistry. The (S)-enantiomer, the subject of this guide, is a significantly more potent CNS stimulant than its (R)-enantiomer, levomethamphetamine.[3] Levomethamphetamine exhibits weaker central activity and more pronounced peripheral vasoconstrictive effects, which has led to its use in over-the-counter nasal decongestants.[4][5][6]

PropertyValue
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride
Synonyms Dextromethamphetamine hydrochloride, d-Methamphetamine HCl
CAS Number 537-46-2 (for the free base)
Molecular Formula C₁₀H₁₅N · HCl
Molecular Weight 185.7 g/mol
Appearance White to off-white powder or crystals[7]
Chirality (S)-enantiomer

Pharmacology and Mechanism of Action

The primary mechanism of action for (2S)-N-methyl-1-phenylpropan-2-amine is the promotion of monoamine release, particularly dopamine (DA) and norepinephrine (NE), from presynaptic nerve terminals.[8] It also acts as a reuptake inhibitor for these neurotransmitters by competing for binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9]

This dual action leads to a substantial increase in the concentration of DA and NE in the synaptic cleft, enhancing neurotransmission. The (S)-enantiomer's potent psychostimulant effects are primarily attributed to its strong activity at dopaminergic neurons, whereas the (R)-enantiomer has a more pronounced effect on norepinephrine release.[4]

Synaptic_Action_of_Dextromethamphetamine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dextro (S)-Methamphetamine dextro->vesicle Promotes Release dextro->dat Blocks Reuptake dopamine->dat Reuptake receptors Dopamine Receptors dopamine->receptors Binding & Signal caption Synaptic mechanism of (S)-methamphetamine. Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models cluster_tox Toxicology Studies binding Receptor Binding Assays (DAT, NET, SERT) uptake Synaptosomal Uptake/Release Assays binding->uptake locomotor Locomotor Activity self_admin Drug Self-Administration (Abuse Liability) locomotor->self_admin cognition Cognitive Assays (e.g., Novel Object Recognition) self_admin->cognition acute_tox Acute Toxicity chronic_tox Chronic Toxicity & Neurotoxicity acute_tox->chronic_tox cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Candidate Progression cluster_tox cluster_tox cluster_invivo->cluster_tox caption Preclinical evaluation workflow for a CNS stimulant.

Figure 2: Preclinical evaluation workflow for a CNS stimulant.
  • In Vitro Characterization : Initial studies should quantify the binding affinity and functional activity (release and reuptake inhibition) at human monoamine transporters (DAT, NET, and SERT) to establish potency and selectivity.

  • In Vivo Behavioral Pharmacology : Rodent models are employed to assess the desired therapeutic effects and potential liabilities.

    • Locomotor Activity: Measures the degree of stimulant effect.

    • Drug Self-Administration: A key model for predicting abuse potential.

    • Cognitive Enhancement Models: Assays like the novel object recognition test or Morris water maze can evaluate pro-cognitive effects relevant to ADHD.

  • Toxicology : Comprehensive toxicology studies are essential to determine the safety profile, including cardiovascular safety and the potential for neurotoxicity with chronic administration.

Conclusion

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a pharmacologically powerful molecule with established, albeit limited, therapeutic applications. Its efficacy in treating disorders like ADHD and narcolepsy is undeniable and directly linked to its potent stimulation of dopaminergic and noradrenergic pathways. However, its therapeutic potential is fundamentally constrained by a high risk of abuse, significant side effects, and the potential for neurotoxicity. For drug development professionals, the challenge lies in leveraging the understanding of its structure-activity relationship to design novel stimulants that retain the therapeutic benefits while minimizing the adverse effects and abuse liability. Future research will likely focus on developing compounds with more nuanced mechanisms of action, such as biased agonists or allosteric modulators of monoamine transporters, to achieve a safer and more effective profile for treating disorders of attention and wakefulness.

References

  • Mendelson, J., Uemura, N., Harris, D., Nath, R. P., Fernandez, E., & Jacob, P. (2006). Human pharmacology of the methamphetamine stereoisomers. Clinical Pharmacology & Therapeutics, 80(4), 403-420. [Link]

  • Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Levoamphetamine. Retrieved from [Link]

  • ForensicRTI. (2013). Methamphetamine Enantiomers: Analysis and Result Interpretation. [Link]

  • Goodman, B. T., D'Ambrosio, S., Papsun, D., Gentry, W. B., Williams, J. G., & Fantegrossi, W. E. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Poklis, J. L., & Poklis, A. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. ACS Pharmacology & Translational Science, 6(7), 1031-1040. [Link]

  • Patsnap Synapse. (2024, June 15). What is Levmetamfetamine used for?. [Link]

  • Grokipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • ClinicalTrials.gov. (2024). Methamphetamine Isomer Pharmacology in Humans. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. Retrieved from [Link]

  • Bionity.com. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • Patrick, R. L. (1981). Phenylethylamine effects on dopamine synthesis: Structure-activity relationships. Biochemical Pharmacology, 30(1), 1-5. [Link]

  • PharmaCompass. (n.d.). 2-Methyl-1-phenylpropan-2-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;2-methyl-1-phenylpropan-2-amine;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;dihydrochloride. Retrieved from [Link]

  • ClinPGx. (n.d.). methamphetamine. Retrieved from [Link]

  • PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]

  • Ligandbook. (2016, September 4). Package name: (2S)-N-methyl-1-phenyl-propan-2-amine. [Link]

Sources

Foundational

A Comprehensive Technical Review on the Discovery, History, and Scientific Profile of Levmetamfetamine Hydrochloride

Executive Summary: This in-depth technical guide provides a comprehensive literature review on the discovery, history, and scientific profile of methyl[(2R)-2-phenylpropyl]amine hydrochloride, commercially and scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This in-depth technical guide provides a comprehensive literature review on the discovery, history, and scientific profile of methyl[(2R)-2-phenylpropyl]amine hydrochloride, commercially and scientifically known as levmetamfetamine hydrochloride. While its enantiomer, dextromethamphetamine, is a potent central nervous system stimulant with high abuse potential, levmetamfetamine has a markedly different pharmacological profile. This document traces its origins from the synthesis of racemic methamphetamine in 1919 to its specific development and establishment as a safe and effective over-the-counter nasal decongestant. We will explore the critical role of stereochemistry in its mechanism of action, which is characterized by peripheral vasoconstriction with minimal psychoactive effects. Furthermore, this guide details common synthetic pathways, analytical characterization protocols, and the clinical data that support its long-standing therapeutic use.

Introduction and Nomenclature

Methyl[(2S)-2-phenylpropyl]amine, or dextromethamphetamine, and its mirror-image counterpart, methyl[(2R)-2-phenylpropyl]amine, or levmetamfetamine, represent a classic example of stereoisomerism dictating pharmacology. While structurally almost identical, their interaction with biological systems is profoundly different. Levmetamfetamine is the levorotatory (l- or (-)-) enantiomer of methamphetamine.[1] Its history is intertwined with that of its more notorious sibling, but its development path diverged to capitalize on its distinct peripheral effects while avoiding significant central nervous system (CNS) stimulation.[2][3]

This guide focuses on levmetamfetamine, the active pharmaceutical ingredient (API) in several non-prescription nasal decongestant inhalers.[4] Its primary utility stems from its sympathomimetic properties, which provide temporary relief from nasal congestion associated with the common cold, hay fever, and other respiratory allergies.[5][6]

Chemical Identity and Synonyms

To ensure clarity, the various identifiers and names for levmetamfetamine are summarized below.

IdentifierValue
IUPAC Name (2R)-N-methyl-1-phenylpropan-2-amine
Common Names Levmetamfetamine, Levomethamphetamine, l-Methamphetamine
Historical Names l-Desoxyephedrine, l-Benzedrine
CAS Number 33817-09-3
Molecular Formula C₁₀H₁₅N
Molar Mass 149.237 g·mol⁻¹

Historical Development: From Racemic Mixture to Targeted Therapy

The journey of levmetamfetamine is a story of scientific refinement, where a single component of a powerful drug was isolated for a specific and safer therapeutic purpose.

history cluster_timeline Historical Timeline of Levmetamfetamine y1919 1919: Racemic Methamphetamine First Synthesized y1938 1938: Racemic Methamphetamine Medically Introduced as Pervitin® y1919->y1938 Medical Application y1958 1958: Enantiopure Levmetamfetamine Introduced as OTC Decongestant (Vicks® Inhaler) y1938->y1958 Isomer Isolation & Repurposing y1998 1998: FDA Mandates Name Change from 'l-desoxyephedrine' to 'Levmetamfetamine' y1958->y1998 Regulatory Standardization

Caption: Key milestones in the history of levmetamfetamine.

The racemic mixture of dextro- and levomethamphetamine was first synthesized in 1919.[5] By 1938, this mixture was introduced for medical use in Germany under the trade name Pervitin, primarily for its potent stimulant effects.[5] The crucial divergence occurred in 1958, when the enantiopure levomethamphetamine was first marketed as an over-the-counter (OTC) nasal decongestant in the Vicks® Inhaler, originally under the chemical name l-desoxyephedrine.[5] This development was a deliberate choice to harness the vasoconstrictive properties common to sympathomimetic amines while minimizing the undesirable and potent CNS effects predominantly caused by the dextro-isomer. In 1998, to standardize nomenclature and improve clarity, the United States Food and Drug Administration (FDA) required the chemical name on labeling to be officially changed to levmetamfetamine.[5]

Scientific Profile: Pharmacology and Mechanism of Action

The therapeutic efficacy and safety profile of levmetamfetamine are rooted in its specific pharmacological actions, which differ significantly from its dextrorotatory enantiomer.

Physicochemical Properties
PropertyValueSource
Appearance Colorless liquid (base)[7]
Molecular Formula C₁₀H₁₅N[5]
Molar Mass 149.237 g·mol⁻¹[5]
LogP 2.24[8]
pKa 10.14[9]
Hydrochloride Salt White to off-white powder or crystals
Mechanism of Action

Levmetamfetamine functions as a sympathomimetic vasoconstrictor.[1][8] When administered intranasally, it acts locally on the alpha-adrenergic receptors located on the smooth muscle cells of blood vessels within the nasal mucosa.[2][6] This stimulation triggers vasoconstriction, reducing blood flow and swelling in the nasal passages, which alleviates congestion.[6]

More specifically, levmetamfetamine is an agonist of the trace amine-associated receptor 1 (TAAR1).[8] This action leads to the selective release of norepinephrine, with little to no effect on the release of dopamine. This neurochemical selectivity is the primary reason for its lack of significant psychoactive or addictive potential compared to dextromethamphetamine, which potently releases both dopamine and norepinephrine.

moa cluster_moa Mechanism of Action of Levmetamfetamine lev Levmetamfetamine taar1 TAAR1 Receptor (in Sympathetic Neuron) lev->taar1 Agonist Binding ne_release Norepinephrine (NE) Release taar1->ne_release alpha_receptor Alpha-Adrenergic Receptors (on Nasal Blood Vessel) ne_release->alpha_receptor NE Binds vaso Vasoconstriction alpha_receptor->vaso relief Decongestion (Relief of Symptoms) vaso->relief

Caption: Pharmacological pathway for levmetamfetamine-induced nasal decongestion.

Pharmacodynamics and Stereoselectivity

The difference in CNS activity between the methamphetamine isomers is stark. Levmetamfetamine is significantly less potent in producing physiological and subjective drug effects.[5] Oral doses of up to 10 mg have been shown to have no significant impact on heart rate, blood pressure, or subjective responses in clinical studies.[5] This is primarily due to its reduced ability to cross the blood-brain barrier and its lower efficacy in promoting dopamine release, the key neurotransmitter associated with the euphoric and addictive properties of stimulants.[2]

CompoundNorepinephrine Release (EC₅₀, nM)Dopamine Release (EC₅₀, nM)Serotonin Release (EC₅₀, nM)
Levmetamfetamine 10.939.5>10,000
Phenethylamine 10.939.5>10,000
(Data adapted from[5])
Pharmacokinetics
  • Absorption: Following intranasal administration, absorption through the nasal mucosa is rapid, allowing for a quick onset of action.[6]

  • Metabolism: The drug is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5]

  • Excretion: It is excreted in the urine, with 41-49% as unchanged levmetamfetamine and 2-3% as its metabolite, levoamphetamine.[5]

  • Half-Life: The elimination half-life of levmetamfetamine is approximately 13 to 15 hours.[5]

Synthesis and Analytical Characterization

The production of enantiomerically pure levmetamfetamine is crucial for its therapeutic application. Various synthetic strategies have been developed to achieve high optical purity.

Synthetic Pathways

Common methods for preparing optically active N,α-dimethylphenethylamines include:

  • Chiral Synthesis: Building the molecule from a chiral precursor.

  • Racemic Synthesis and Resolution: Synthesizing the racemic mixture and then separating the enantiomers.

  • Chiral Pool Synthesis: Modifying a readily available chiral molecule, such as an ephedrine isomer.[10]

A widely cited approach involves the chemical modification of d-ephedrine. This process typically includes N-acylation, deoxygenation of the hydroxyl group, and subsequent hydrolysis to yield the final product.[10]

synthesis cluster_synthesis Example Synthesis Workflow from d-Ephedrine start d-Ephedrine step1 Step 1: N-Acylation (e.g., with Acetic Anhydride) start->step1 intermediate1 N-Acylated Ephedrine Intermediate step1->intermediate1 step2 Step 2: Deoxygenation (e.g., Raney Nickel Catalyst) intermediate1->step2 intermediate2 Deoxygenated Intermediate step2->intermediate2 step3 Step 3: Acid Hydrolysis intermediate2->step3 product_base Levmetamfetamine (Free Base) step3->product_base step4 Step 4: Salt Formation (with HCl) product_base->step4 final_product Levmetamfetamine HCl step4->final_product

Caption: A generalized synthetic route to levmetamfetamine hydrochloride from d-ephedrine.

Experimental Protocol: Quality Control Analysis (USP)

To ensure the identity, purity, and quality of levmetamfetamine, and critically, to limit the presence of its dextro-enantiomer, pharmacopeial methods are employed. The following protocol is adapted from the United States Pharmacopeia (USP) monograph for the limit test of methamphetamine.[11][12]

Objective: To determine the percentage of methamphetamine (the dextro-isomer) in a sample of Levmetamfetamine.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation:

    • Prepare a filtered and degassed mixture of hexane, isopropyl alcohol, and acetonitrile in a ratio of 98:1.5:0.5.[12]

  • Resolution Solution Preparation:

    • Prepare a solution in chloroform containing approximately 2.5 mg/mL of USP Levmetamfetamine RS and 0.025 mg/mL of USP Methamphetamine Hydrochloride RS.[12]

    • Transfer 2.0 mL of this solution to a suitable container.

    • Add 10 mg of 2-naphthyl chloroformate and 2.0 mL of chloroform. Mix using a vortex mixer and allow to stand for 5 minutes. This step derivatizes the amines for chromatographic detection.[11]

    • Add 2.0 mL of 1 N sodium hydroxide, mix, and allow the layers to separate. Discard the upper aqueous layer. Repeat this wash step.[11]

    • Add 2.0 mL of 1 N hydrochloric acid to the organic layer, mix, and discard the aqueous layer. Repeat this wash step.[11]

    • Wash the organic layer twice with 2.0 mL of water, discarding the aqueous layer each time.[11]

    • Dry the organic layer with approximately 1.0 g of anhydrous sodium sulfate.

    • Dilute 1.0 mL of the final organic solution to 10.0 mL with the Mobile Phase, mix, and filter.[12]

  • Test Solution Preparation:

    • Accurately weigh about 62.5 mg of the Levmetamfetamine sample and dissolve it in a 25-mL volumetric flask with chloroform.

    • Transfer 2.0 mL of this solution to a suitable container and proceed with the derivatization and washing steps as described for the Resolution Solution.[12]

  • Chromatographic System:

    • Detector: UV, 274 nm.

    • Column: 4.6-mm × 25-cm; packing L36 (Chiral stationary phase).

    • Flow Rate: Adjust as necessary for optimal separation.

  • Procedure and Calculation:

    • Inject the Resolution Solution to confirm that the system can adequately separate the two derivatized enantiomers.

    • Inject the Test Solution and record the peak responses.

    • Calculate the percentage of methamphetamine in the sample using the formula: 100 * rM / (rM + rL), where rM is the peak response for methamphetamine and rL is the peak response for levmetamfetamine.[11]

    • Acceptance Criteria: Not more than 0.1% of methamphetamine is found.[11]

Clinical Application and Safety

Therapeutic Use and Dosage

Levmetamfetamine is indicated for the temporary relief of nasal congestion due to the common cold, sinusitis, and allergic rhinitis.[5][6] It is formulated for intranasal administration in OTC inhaler devices. A common product, the Vicks® VapoInhaler, contains 50 mg of levmetamfetamine per device, delivering an estimated 0.04 to 0.15 mg per inhalation.[1][4] The recommended usage is typically no more than two inhalations in each nostril every two hours.[6]

Safety and Side Effects

When used as directed, levmetamfetamine is generally safe and well-tolerated. Systemic side effects are minimal due to its localized administration and poor CNS penetration.[6] However, some individuals may experience mild side effects such as:

  • Nasal irritation or dryness[6]

  • Headache or dizziness[2]

As a sympathomimetic agent, it is contraindicated in patients with a history of heart disease, hypertension, glaucoma, or hyperthyroidism.[6] Excessive use can lead to rebound congestion.[6]

Conclusion

The history and scientific profile of levmetamfetamine hydrochloride are a compelling testament to the importance of stereochemistry in drug design and development. By isolating the levorotatory enantiomer of methamphetamine, the pharmaceutical industry successfully separated the desired peripheral vasoconstrictive effects from the potent and potentially harmful central nervous system stimulation of its dextrorotatory counterpart. This scientific achievement transformed a component of a controlled substance into a safe, effective, and widely accessible over-the-counter medication for nasal decongestion. Its long history of use, supported by a well-understood pharmacological mechanism and robust analytical controls, solidifies its place as a valuable therapeutic option.

References

  • Levomethamphetamine - Wikipedia. [Link]

  • What is the mechanism of Levmetamfetamine? - Patsnap Synapse. [Link]

  • Levomethamphetamine - Grokipedia. [Link]

  • Levomethamphetamine API Suppliers - Find All GMP Manufacturers - Pharmaoffer.com. [Link]

  • The Clinical Pharmacology of Intranasal l-Methamphetamine - PMC - NIH. [Link]

  • Levmetamfetamine: More Than Just a Word? - Oreate AI Blog. [Link]

  • Clinical Profile of Walgreens Vapor Inhaler: Levmetamfetamine as a Decongestant. [Link]

  • Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine The... - ResearchGate. [Link]

  • US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)
  • LEVMETAMFETAMINE - Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • LEVMETAMFETAMINE HYDROCHLORIDE - Inxight Drugs. [Link]

  • Levmetamfetamine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Levmetamfetamine. [Link]

  • LEVMETAMFETAMINE - precisionFDA. [Link]

  • Cas 582-22-9,2-PHENYLPROPYLAMINE - LookChem. [Link]

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed. [Link]

  • 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem - NIH. [Link]

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC. [Link]

  • Methylamine - Wikipedia. [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

Sources

Exploratory

In-Depth Technical Guide: Stability and Degradation Profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride

Executive Summary Methyl[(2S)-2-phenylpropyl]amine hydrochloride, commonly known by its generic name phenpromethamine hydrochloride or its historical trade name Vonedrine, is a secondary amine and a positional isomer of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, commonly known by its generic name phenpromethamine hydrochloride or its historical trade name Vonedrine, is a secondary amine and a positional isomer of methamphetamine[1]. As a sympathomimetic agent and trace amine-associated receptor agonist, its structural integrity is paramount for both pharmacological efficacy and forensic analytical differentiation. This whitepaper provides an authoritative, deep-dive analysis into the physicochemical stability, intrinsic degradation pathways, and validated methodologies for conducting Stability Indicating Assays (SIA) on this compound.

Physicochemical Profile & Intrinsic Vulnerabilities

Understanding the baseline physicochemical properties of methyl[(2S)-2-phenylpropyl]amine HCl is the first step in predicting its behavior under stress. The molecule consists of a secondary amine sterically hindered by a 2-phenylpropyl group.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₅N • HClPositional isomer of methamphetamine; requires high-resolution MS for differentiation[1].
Molecular Weight 185.7 g/mol (Salt)Standard mass-to-charge ratio (m/z) target is 150.1 (Free base [M+H]+).
Hygroscopicity Highly HygroscopicSusceptible to moisture-induced physical instability; requires desiccated storage[2].
Long-Term Stability ≥ 5 years at -20°CBaseline degradation is minimal under controlled, sub-zero conditions[1].

Causality of Instability: The primary vulnerability of this molecule lies in its secondary amine group. While the hydrochloride salt form provides a degree of protection against rapid atmospheric oxidation compared to the free base, the molecule remains susceptible to oxidative deamination and excipient cross-reactivity over time.

Mechanisms of Degradation

The degradation of phenethylamine analogs follows highly specific chemical pathways dictated by environmental stressors.

Oxidative Degradation

The secondary amine group is highly susceptible to oxidation. Exposure to ambient oxygen, reactive oxygen species (ROS), or light catalyzes the oxidation of the amine, leading to the formation of N-oxide intermediates[3]. Prolonged oxidative stress results in the cleavage of the alkyl chain, generating corresponding aldehydes (e.g., phenylacetaldehyde, benzaldehyde) and carboxylic acids[3].

Thermal & Pyrolytic Degradation

While phenpromethamine HCl is stable at standard ambient temperatures, extreme thermal stress (>350°C) induces pyrolytic cleavage. Theoretical and experimental models of structurally analogous phenethylamines demonstrate that high-heat thermolysis breaks the carbon-carbon and carbon-nitrogen bonds, releasing volatile organic compounds such as toluene, ethylene, and hydrogen cyanide[4].

Excipient & Matrix Interactions

Secondary amines are notoriously reactive with aldehydes. If formulated with excipients containing residual formaldehyde, or if exposed to formalin-based matrices, phenpromethamine undergoes rapid reductive amination to form N-methylated degradation products[5].

Degradation API methyl[(2S)-2-phenylpropyl]amine HCl Oxidation Oxidative Stress (O2, ROS, H2O2) API->Oxidation Air/Light Exposure Thermal Thermal Stress (> 350°C) API->Thermal High Heat/Pyrolysis Formalin Excipient Interaction (Formaldehyde) API->Formalin Cross-reactivity NOxide N-Oxide Derivatives & Aldehydes Oxidation->NOxide Amine Oxidation Volatiles Volatile Organics (Toluene, Ethylene) Thermal->Volatiles C-C Bond Cleavage NMethyl N-methylated Derivatives Formalin->NMethyl Reductive Amination

Fig 1. Primary degradation pathways of methyl[(2S)-2-phenylpropyl]amine HCl under stress conditions.

Forced Degradation (Stress Testing) Protocols

To develop a robust Stability Indicating Assay (SIA), the compound must be subjected to forced degradation. The following protocols are designed as self-validating systems : the goal is to achieve 5–20% degradation. Exceeding 20% risks secondary degradation (where degradants themselves break down), which skews mass balance calculations.

Table 2: Forced Degradation Stress Matrix
Stress ConditionReagents / EnvironmentParametersTarget Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 7 daysAmine protonation (Expected to be highly stable).
Base Hydrolysis 0.1 M NaOH60°C for 7 daysConversion to free base; potential volatilization.
Oxidation 3% H₂O₂Ambient for 48 hrsN-oxidation and oxidative deamination[3].
Thermal Solid state (Dry heat)80°C for 14 daysAccelerated kinetic breakdown.
Photolytic UV/Vis (ICH Q1B)1.2M lux-hrRadical-initiated photo-oxidation.
Step-by-Step Oxidative Stress Protocol

Expert Insight: Why 3% H₂O₂? Using 30% H₂O₂ often causes complete, rapid destruction of the API. A 3% solution provides controlled kinetic stress, allowing for the analytical capture of primary N-oxide intermediates before they volatilize into aldehydes.

  • Weigh exactly 10.0 mg of methyl[(2S)-2-phenylpropyl]amine HCl into a 10 mL volumetric flask.

  • Dissolve the API in 5 mL of HPLC-grade water.

  • Add 1.0 mL of 3% H₂O₂.

  • Cap tightly and incubate at room temperature (25°C) in the dark for 48 hours.

  • Quench the reaction by adding 1.0 mL of 0.1 M sodium thiosulfate (to neutralize residual peroxide and protect the LC column).

  • Dilute to volume with mobile phase and inject into the UPLC system.

Advanced Analytical Methodologies (SIA)

Standard HPLC-UV is insufficient for this compound due to the lack of strong chromophores beyond the simple phenyl ring. Furthermore, methyl[(2S)-2-phenylpropyl]amine is an exact positional isomer of methamphetamine. Under standard electrospray ionization (ESI), both yield nearly identical mass spectra and breakdown curves[6].

To ensure the assay is strictly stability-indicating and specific, Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) is required[7].

Analytical Workflow & Derivatization Protocol

To definitively differentiate phenpromethamine from potential isomeric contaminants (like methamphetamine), pre-column derivatization is highly recommended[6].

  • Sample Preparation & Derivatization: Dilute the stressed sample to 100 ng/mL in 0.1% formic acid. Treat the sample with 4-nitrobenzoyl chloride (PNB). Causality: PNB derivatization alters the ionization efficiency and specific fragmentation patterns of the secondary amine, forcing the isomers to behave differently during collision-induced dissociation (CID)[6].

  • Chromatographic Separation: Inject 1 μL onto an Acquity UPLC BEH C18 Column (150 × 2.1 mm, 1.7 μm) maintained at 45°C. Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[7].

  • qTOF-MS Detection: Operate the mass spectrometer in positive ESI mode. Utilize in-source CID to generate diagnostic fragment ions.

  • Data Analysis: Extract the specific relative intensities of the diagnostic ions. Phenpromethamine will exhibit a distinct fragmentation ratio compared to methamphetamine when derivatized, allowing for accurate quantification of the remaining intact API.

SIA_Workflow Step1 Sample Prep & Derivatization Step2 UPLC Separation (BEH C18) Step1->Step2 Step3 qTOF-MS Detection (In-source CID) Step2->Step3 Step4 Data Analysis (Isomer Differentiation) Step3->Step4

Fig 2. Step-by-step analytical workflow for Stability Indicating Assays using UPLC-qTOF-MS.

Conclusion

The stability profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride is primarily dictated by the vulnerabilities of its secondary amine group. While highly stable under desiccated, sub-zero conditions[1], it is susceptible to oxidative deamination[3], pyrolytic cleavage[4], and excipient-driven reductive amination[5]. Due to its isomeric relationship with methamphetamine, standard analytical techniques fall short; researchers must employ derivatization coupled with UPLC-qTOF-MS to achieve a truly specific, self-validating stability-indicating assay[6][7].

References

  • [4]Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations - ACS Omega. Available at: [Link]

  • [5]Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin - ResearchGate. Available at: [Link]

  • [7]Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs - MDPI. Available at:[Link]

  • [6]A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry - d-nb.info. Available at:[Link]

Sources

Foundational

Preliminary toxicological screening of methyl[(2S)-2-phenylpropyl]amine hydrochloride

A Technical Guide to the Preliminary Toxicological Screening of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Prepared by: Senior Application Scientist Introduction Methyl[(2S)-2-phenylpropyl]amine hydrochloride, more c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Preliminary Toxicological Screening of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Prepared by: Senior Application Scientist

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as d-methamphetamine hydrochloride, is a potent central nervous system (CNS) stimulant belonging to the phenethylamine and amphetamine chemical classes.[1] As a powerful psychostimulant, it functions by increasing the synaptic availability of key neurotransmitters like dopamine, norepinephrine, and serotonin.[2][3] While it has limited therapeutic applications, its high potential for abuse and well-documented neurotoxicity necessitate a robust toxicological evaluation for any novel analogue or formulation.[1][2]

This guide outlines a tiered, scientifically-grounded strategy for the preliminary toxicological screening of this compound. The described workflow prioritizes in vitro methodologies to provide foundational data on cytotoxicity and genotoxicity, aligning with the principles of reducing, refining, and replacing animal testing (the 3Rs). These initial screens are critical for identifying key hazards and informing the design of subsequent, targeted in vivo studies. The experimental choices detailed herein are based on established mechanisms of methamphetamine toxicity, which include the induction of oxidative stress, mitochondrial dysfunction, and DNA damage.[3][4][5]

Physicochemical Properties and Handling

A thorough understanding of the test article's properties is fundamental to accurate toxicological assessment.

PropertyValue/InformationSource
Chemical Name Methyl[(2S)-2-phenylpropyl]amine hydrochloride-
Common Name (+)-Methamphetamine hydrochloride; d-Desoxyephedrine HCl[6]
CAS Number 51-57-0[7]
Molecular Formula C10H15N · HCl
Molecular Weight 185.69 g/mol
Physical Form White to off-white powder or crystals.
Solubility Soluble in water (≥ 100 mg/mL).[8][9]
Storage Store in a tightly closed, dry, and well-ventilated place. Keep locked up.[7]
Handling Fatal if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated area or chemical fume hood.[7][10]

Tiered Toxicological Screening Strategy

A tiered approach provides a logical progression from broad, high-throughput in vitro screening to more complex, low-throughput in vivo studies. This strategy ensures that animal studies are only conducted when necessary and are well-informed by preliminary data.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation Cytotoxicity Cytotoxicity Assessment (Neutral Red Uptake Assay) Data_Analysis Data Analysis & Hazard ID Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assessment (Bacterial Reverse Mutation Assay) Genotoxicity->Data_Analysis Acute_Toxicity Acute Oral Toxicity (OECD 423) Risk_Assessment Risk Assessment & Further Study Design Acute_Toxicity->Risk_Assessment Data_Analysis->Acute_Toxicity Informs dose selection G A 1. Seed Cells (96-well plate) B 2. Treat with Compound (24h incubation) A->B C 3. Remove Medium, Add Neutral Red Solution (2h) B->C D 4. Wash Cells (e.g., with DPBS) C->D E 5. Add Solubilization Solution (10-20 min shake) D->E F 6. Read Absorbance (OD 540 nm) E->F

Figure 2: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Data Presentation & Interpretation:

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Concentration (µM)Mean OD 540nmStd. Deviation% Viability vs. Control
Vehicle Control 1.2540.088100.0%
10 1.1980.09195.5%
50 1.0530.07584.0%
100 0.8810.06270.3%
250 0.6150.05149.0%
500 0.3420.04527.3%
1000 0.1550.03912.4%
Positive Control 0.1100.0258.8%

From this example data, the IC50 would be calculated to be approximately 255 µM. A lower IC50 value indicates higher cytotoxicity.

Genotoxicity Screening: Bacterial Reverse Mutation (Ames) Test

Rationale & Mechanistic Insight: The Ames test is a globally recognized, standardized assay for identifying substances that can cause gene mutations. [11]It utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). [12]The assay measures the ability of a test chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. Studies have shown that methamphetamine can induce mutations in Salmonella strains TA98 and TA100 and cause DNA damage through the generation of reactive oxygen species (ROS). [13][14][15]The inclusion of a metabolic activation system (rat liver S9 fraction) is crucial, as some chemicals only become mutagenic after being metabolized. [12]However, for methamphetamine, evidence suggests the parent compound itself is genotoxic, and the effect may be eliminated in the presence of S9. [13][14] Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)

  • Strain Selection:

    • Select a minimum of five bacterial strains as recommended by OECD Guideline 471. A common set includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA. [16]This combination detects various types of mutations, including frameshift and base-pair substitutions. [12]

  • Dose Range Finding (Preliminary Assay):

    • Conduct a preliminary test to determine the appropriate concentration range. This identifies cytotoxic concentrations that would inhibit bacterial growth and confound the results.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test plates in triplicate for each condition.

    • To 2 mL of molten top agar, add:

      • 0.1 mL of an overnight bacterial culture.

      • 0.1 mL of the test compound at the desired concentration (or vehicle control).

      • 0.5 mL of S9 metabolic activation mix or a buffer control.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include negative (vehicle) controls and positive controls (known mutagens specific to each strain, with and without S9 activation).

  • Incubation & Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

G cluster_0 Plate Preparation (for each concentration & control) A Add Bacteria, Compound, and S9 Mix (or Buffer) to Top Agar B Vortex and Pour onto Minimal Agar Plate A->B C Incubate (37°C, 48-72h) B->C D Count Revertant Colonies C->D E Compare to Controls & Assess Mutagenicity D->E

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Data Presentation & Interpretation:

A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate observed in the negative control.

StrainConditionConcentration (µ g/plate )Mean Revertants ± SDFold Increase vs. Control
TA100 -S9 Vehicle Control125 ± 111.0
50140 ± 151.1
150215 ± 211.7
500310 ± 292.5
Positive Control980 ± 657.8
TA98 -S9 Vehicle Control35 ± 61.0
5041 ± 81.2
15078 ± 102.2
500122 ± 143.5
Positive Control450 ± 3312.9

This example data suggests the compound is mutagenic in strains TA100 and TA98 without metabolic activation, consistent with published findings for methamphetamine. [20][21]

PART II: IN VIVO TOXICITY ASSESSMENT

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Rationale & Mechanistic Insight: Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's systemic toxicity and to determine its hazard classification. Acute oral toxicity refers to adverse effects occurring after administering a single dose of a substance. [17]The Acute Toxic Class Method (OECD 423) is a sequential procedure that uses a minimal number of animals (typically rats) to assign a chemical to a GHS (Globally Harmonized System) toxicity category. [17][18]The method provides information on acute toxicity, including an estimated LD50 range, and identifies clinical signs of toxicity that are critical for risk assessment. [18]Acute methamphetamine exposure is known to cause a range of effects including hyperthermia, agitation, cardiac symptoms like tachycardia and hypertension, and in severe cases, seizures and death. [19][20][21] Experimental Protocol Summary: Acute Toxic Class Method (OECD 423)

  • Animal Selection and Acclimation:

    • Use a single sex of healthy, young adult rats (the use of females is generally preferred).

    • Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

  • Dosing Procedure:

    • The test proceeds in a stepwise manner using defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight). [17][18]The starting dose is selected based on available data, including the in vitro results.

    • Administer the compound by oral gavage to a group of 3 animals.

    • Animals are fasted prior to dosing.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. [18] * Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns) and note the time of onset, intensity, and duration.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • Note all mortalities.

  • Stepwise Progression:

    • The outcome of the first group determines the next step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the test is repeated at a higher dose level.

    • This process continues until a stopping criterion is met, which allows for the classification of the substance.

  • Pathology:

    • At the end of the observation period, all surviving animals are euthanized.

    • Perform a gross necropsy on all animals (including those that died during the test) and record any observed abnormalities.

G Start Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 Animals Start->Dose_Group1 Observe1 Observe for 14 Days (Mortality & Clinical Signs) Dose_Group1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Dose_Lower Dose New Group at Lower Level (e.g., 50 mg/kg) Outcome1->Dose_Lower  Mortality (e.g., 2/3 die) Dose_Higher Dose New Group at Higher Level (e.g., 2000 mg/kg) Outcome1->Dose_Higher No/Low Mortality (e.g., 0/3 or 1/3 die) Classify Assign GHS Category & Estimate LD50 Dose_Lower->Classify Dose_Higher->Classify

Figure 4: Decision logic for the Acute Toxic Class Method (OECD 423).

Data Presentation & Interpretation:

The results allow for the classification of the substance into one of five GHS categories, which provides a standardized measure of its acute hazard potential.

Starting Dose (mg/kg)Outcome in 3 Animals (Mortality)Next Step (Dose in mg/kg)GHS ClassificationEstimated LD50 Range (mg/kg)
300 2/3 diedTest at 50Category 350 < LD50 ≤ 300
300 1/3 diedTest at 2000Category 4300 < LD50 ≤ 2000
50 0/3 diedTest at 300Category 4300 < LD50 ≤ 2000
5 0/3 diedTest at 50Category 5 or Unclassified> 2000

Clinical signs such as tremors, hyperactivity, hyperthermia, and seizures would be noted and reported, providing valuable qualitative data.

Summary and Next Steps

This preliminary toxicological screening provides essential foundational data. The in vitro assays for cytotoxicity and genotoxicity offer a rapid assessment of the compound's potential to cause cellular damage and genetic mutations. The in vivo acute toxic class study provides a hazard classification and identifies target organs and clinical signs of systemic toxicity.

The collective results of this tiered screening are critical for:

  • Hazard Identification: Determining the intrinsic toxic properties of the compound.

  • Dose-Response Characterization: Establishing initial dose-response relationships.

  • Informing Future Studies: Guiding the design of more specialized toxicological studies, such as repeated-dose toxicity, neurotoxicity, or reproductive toxicity studies, by informing dose selection and identifying key endpoints for monitoring.

A comprehensive analysis of these preliminary results is the cornerstone of a responsible and scientifically rigorous drug development and safety assessment program.

References

  • Frontiers. (n.d.). Molecular mechanisms of programmed cell death in methamphetamine-induced neuronal damage. Frontiers. Available at: [Link]

  • ResearchGate. (2003). Genetic Toxicity of Methamphetamine In Vitro and in Human Abusers. Available at: [Link]

  • Wikipedia. (n.d.). Methamphetamine. Wikipedia. Available at: [Link]

  • PubMed. (2003). Genetic toxicity of methamphetamine in vitro and in human abusers. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2018). Methamphetamine (“crystal meth”) causes induction of DNA damage and chromosomal aberrations in human derived cells. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Methamphetamine Toxicities and Clinical Management. PMC. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • PubChem. (n.d.). (+)-Methamphetamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Neurotoxicity of methamphetamine: main effects and mechanisms. PMC. Available at: [Link]

  • Frontiers. (2024). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Frontiers. Available at: [Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available at: [Link]

  • Taylor & Francis Online. (2024). Cytotoxicity of methamphetamine exposure on Sertoli cells: a pilot study with implications for male infertility. Available at: [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2023). oecd guidelines for acute oral toxicity studies: an overview. Available at: [Link]

  • MedlinePlus. (2023). Methamphetamine overdose. U.S. National Library of Medicine. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methamphetamine drug profile. EMCDDA. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology. PMC. Available at: [Link]

  • Neogen. (2020). Methamphetamine-MDMA (RTU) Forensic, Kit, Safety Data Sheet, English. Available at: [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at: [Link]

  • ResearchGate. (2025). Cytotoxicity of methamphetamine exposure on Sertoli cells: a pilot study with implications for male infertility | Request PDF. Available at: [Link]

  • Stopoverdose.org. (n.d.). Methamphetamine Overdose / Overamping. Available at: [Link]

  • Frontiers. (2022). MicroRNAs in Methamphetamine-Induced Neurotoxicity and Addiction. Available at: [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]

  • SA Health. (n.d.). Management of patients presenting with acute methamphetamine-related problems: evidence summary. Government of South Australia. Available at: [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Available at: [Link]

  • Biomolecules & Therapeutics. (2020). Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Acute Methamphetamine Intoxication: Brain Hyperthermia, Blood-Brain Barrier and Brain Edema. PMC. Available at: [Link]

  • PLOS ONE. (2014). Methamphetamine Alters the Normal Progression by Inducing Cell Cycle Arrest in Astrocytes. Available at: [Link]

  • National Center for Biotechnology Information. (2017). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC. Available at: [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Available at: [Link]

  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Chiral separation of methyl[(2S)-2-phenylpropyl]amine enantiomers using HPLC

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of Methyl[(2S)-2-phenylpropyl]amine Enantiomers Introduction The enantiomeric purity of chiral amines is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of Methyl[(2S)-2-phenylpropyl]amine Enantiomers

Introduction

The enantiomeric purity of chiral amines is a critical parameter in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles[1]. Methyl[(2S)-2-phenylpropyl]amine and its (2R) enantiomer are amphetamine-related compounds, and the ability to separate and quantify these stereoisomers is essential for drug development, quality control, and forensic analysis[2]. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioseparation of such compounds due to its accuracy, robustness, and scalability[3][4].

This application note provides a detailed protocol for the chiral separation of methyl[(2S)-2-phenylpropyl]amine enantiomers. The described method employs a polysaccharide-based CSP, which is known for its broad applicability and high success rate in resolving a wide range of racemic compounds[5][6]. The causality behind the selection of the stationary phase, mobile phase, and detection parameters will be discussed to provide a comprehensive understanding of the method development process.

Mechanism of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[5]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have helical polymer structures that create chiral grooves. The enantiomers of methyl[(2S)-2-phenylpropyl]amine will interact differently with these grooves through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times and, consequently, their separation[1][7]. The choice of a normal-phase mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier, is often effective for these types of separations as it promotes the necessary interactions for chiral recognition[3][8].

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of methyl[(2S)-2-phenylpropyl]amine enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Racemic Standard s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 System Equilibration s3->h1 Transfer to Autosampler Vial h2 Inject Sample h1->h2 h3 Isocratic Elution on Chiral Column h2->h3 h4 UV Detection h3->h4 d1 Chromatogram Acquisition h4->d1 d2 Peak Integration d1->d2 d3 Calculate Resolution (Rs) and Enantiomeric Excess (e.e.) d2->d3

Figure 1: General workflow for the chiral separation of methyl[(2S)-2-phenylpropyl]amine enantiomers.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is required.

Chemicals and Reagents
  • Racemic methyl(2-phenylpropyl)amine (as a standard)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific instrument and column used.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mmPolysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines. The 3,5-dimethylphenylcarbamate selector provides multiple interaction sites for chiral recognition[3][9].
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)A normal-phase mobile phase is chosen to enhance the polar interactions necessary for chiral discrimination on this type of CSP. IPA acts as a polar modifier to control retention, while DEA is a basic additive that improves peak shape and reduces tailing for basic analytes like amines[8].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable analysis time.
Column Temperature 25 °CMaintained at a constant temperature to ensure reproducible retention times.
Detection Wavelength 210 nmPhenyl-containing compounds exhibit UV absorbance at lower wavelengths. 210 nm is chosen for sensitive detection[10].
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile PhaseTo ensure compatibility with the mobile phase and prevent peak distortion.

Detailed Protocol

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic methyl(2-phenylpropyl)amine.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Vortex the solution until the standard is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the HPLC system.

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is observed at the specified detection wavelength.

    • Set the column oven temperature to 25 °C and the UV detector to 210 nm.

  • Sample Analysis:

    • Inject 10 µL of the prepared standard solution into the HPLC system.

    • Start the data acquisition and run the analysis for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • Data Processing:

    • Integrate the peaks in the resulting chromatogram to determine the retention time (t_R) and peak area for each enantiomer.

    • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula:

      • R_s = 2(t_R2 - t_R1) / (w_1 + w_2)

      • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

    • For the analysis of non-racemic samples, the enantiomeric excess (e.e.) can be calculated as:

      • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Results and Discussion

Under the specified conditions, baseline separation of the two enantiomers of methyl(2-phenylpropyl)amine is expected. The (2S)-enantiomer is the target analyte, and its retention time should be consistent across multiple injections. The addition of diethylamine to the mobile phase is crucial for obtaining sharp, symmetrical peaks for this basic compound. Without a basic modifier, significant peak tailing is likely to occur, which would compromise the resolution and accuracy of the analysis.

The choice of the alcohol modifier (IPA in this case) and its concentration in the mobile phase can be adjusted to optimize the retention times and resolution. A higher concentration of IPA will generally lead to shorter retention times, while a lower concentration will increase retention and may improve resolution up to a certain point.

Method Validation and Robustness

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters would include:

  • Specificity: Ensuring that there is no interference from other components in the sample matrix.

  • Linearity: Demonstrating a linear relationship between the concentration of each enantiomer and the detector response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluating the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the separation.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the chiral separation of methyl[(2S)-2-phenylpropyl]amine enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase mobile phase with a basic additive is a well-established strategy for the analysis of chiral amines. This protocol serves as a strong starting point for method development and can be optimized and validated for specific research, quality control, or forensic applications.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column. Journal of the Medical Association of Thailand, 84(11), 1604-1613. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-220. [Link]

  • HPLC-DAD chromatogram of the separation of methamphetamine enantiomers. (n.d.). ResearchGate. [Link]

  • Florea, A. I., & Copolovici, L. O. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1362. [Link]

  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2003). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. TrAC Trends in Analytical Chemistry, 22(5), 314-326. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Method for chiral separation of methamphetamine and amphatamine enantiomers. (2016).
  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. (n.d.). DEA.gov. [Link]

  • (2S)-2-phenylpropan-1-amine. (n.d.). Stenutz. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Bishop, S. C., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 40(7), 548–556. [Link]

  • Methods for quantitative chiral determination of the d- and l- enantiomers of amphetamine and methamphetamine. (2013).
  • 2-Phenylpropylamine. (n.d.). PubChem. [Link]

  • Hájková, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]

  • Methyl(2-phenylpropan-2-yl)amine. (n.d.). PubChem. [Link]

  • (2S)-N-methyl-1-phenyl-propan-2-amine. (2016). Ligandbook. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride. This stereoisomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride. This stereoisomer, commonly known as d-methamphetamine hydrochloride, is a compound of significant interest in pharmaceutical development and forensic analysis. The developed method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution. This document provides a step-by-step protocol, from mobile phase preparation to method validation, following the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, with the chemical formula C₁₀H₁₅N·HCl and a molecular weight of 185.69 g/mol , is a chiral compound belonging to the phenethylamine class.[1][2] Its stereospecific analysis is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds in various matrices.

The development of a robust and reliable HPLC method is paramount for quality control in pharmaceutical manufacturing and for accurate quantification in forensic and clinical settings. This application note provides a detailed guide for researchers, scientists, and drug development professionals to implement a validated HPLC method for the analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure:

    • The chemical structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride is presented below.

  • Solubility:

    • The compound is freely soluble in water, ethanol, and chloroform, and practically insoluble in diethyl ether.[1][2] This high solubility in polar solvents makes it well-suited for reversed-phase HPLC.

  • pKa:

    • As a secondary amine, methyl[(2S)-2-phenylpropyl]amine has a pKa value of approximately 10.[3] This is a critical parameter for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp and symmetrical peaks.

  • UV Absorbance:

    • The molecule exhibits a primary UV absorbance maximum at approximately 207 nm and a secondary, less intense absorbance around 260 nm.[4] While the absorbance is stronger at 207 nm, many mobile phase components also absorb at this wavelength. Therefore, 260 nm is often a more practical choice for detection to minimize baseline noise and interference.[4]

HPLC Method Development and Optimization

The selection of the appropriate column, mobile phase, and detector settings is critical for achieving the desired separation and sensitivity.

Column Selection: The Rationale

A reversed-phase C18 column is the stationary phase of choice for this application. The non-polar nature of the C18 alkyl chains provides excellent retention for the moderately non-polar phenylpropylamine structure. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is recommended as a starting point, offering a good balance between resolution, analysis time, and backpressure.

Mobile Phase Optimization: A Step-by-Step Approach

The mobile phase composition directly influences the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff, which is particularly important when detecting at lower wavelengths.

  • Aqueous Component and pH Control: To ensure consistent ionization of the analyte, a buffer is essential. Given the pKa of ~10, a mobile phase pH between 3 and 7 is ideal to ensure the amine is fully protonated. A phosphate or acetate buffer at a concentration of 20-50 mM is suitable. For this method, a potassium phosphate monobasic buffer adjusted to pH 3.5 with phosphoric acid is chosen.

  • Isocratic Elution: An isocratic elution with a constant mobile phase composition is sufficient for the analysis of the pure substance or simple formulations, offering simplicity and robustness. The optimal ratio of the organic modifier to the aqueous buffer is determined experimentally to achieve a retention time of approximately 5-10 minutes.

Detection Parameters

Based on the UV absorbance profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride, the following detector settings are recommended:

  • Wavelength: 260 nm (for reduced baseline noise) or 210 nm (for higher sensitivity, if the mobile phase allows).

  • Bandwidth: 4 nm.

  • Reference Wavelength: 360 nm (to compensate for baseline drift).

Experimental Protocols

This section provides detailed, step-by-step methodologies for implementing the HPLC analysis.

Materials and Reagents
  • Methyl[(2S)-2-phenylpropyl]amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or gradient pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium phosphate monobasic solution in water. Adjust the pH to 3.5 with phosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of methyl[(2S)-2-phenylpropyl]amine hydrochloride reference standard and dissolve it in 100 mL of mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving the material in the mobile phase to achieve a theoretical concentration of 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5]

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of the analyte, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing five standard solutions at different concentrations ranging from 50 to 150 µg/mL.

Concentration (µg/mL)Peak Area
50(Example Value)
75(Example Value)
100(Example Value)
125(Example Value)
150(Example Value)
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

Spike Level% Recovery (Mean ± SD, n=3)
80%(Example Value)
100%(Example Value)
120%(Example Value)
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

Precision LevelRSD (%)
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Workflow and Data Presentation

The overall workflow for the development and validation of this HPLC method is illustrated in the following diagram.

HPLC_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis Analyte Characterization Analyte Characterization Column & Mobile Phase Selection Column & Mobile Phase Selection Analyte Characterization->Column & Mobile Phase Selection Detector Parameter Optimization Detector Parameter Optimization Column & Mobile Phase Selection->Detector Parameter Optimization System Suitability System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Processing & Reporting Data Processing & Reporting HPLC Analysis->Data Processing & Reporting Method Development Method Development cluster_0 cluster_0 Method Validation Method Validation cluster_1 cluster_1 Routine Analysis Routine Analysis cluster_2 cluster_2

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride. The method has been validated according to ICH guidelines and is demonstrated to be robust. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.

References

  • Japanese Pharmacopoeia, 14th Edition. Methamphetamine Hydrochloride.
  • CRC Handbook of Chemistry and Physics, 95th Edition. (2014). CRC Press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Deranged Physiology. (n.d.). Methamphetamine. Retrieved from [Link]

  • Munawar, K. S., Sameer, M., Javed, M., & Abbas, S. M. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques.
  • MDPI. (2024, February 29). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Preclinical Studies of methyl[(2S)-2-phenylpropyl]amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for conducting preclinical animal studies with methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting preclinical animal studies with methyl[(2S)-2-phenylpropyl]amine hydrochloride. Given the limited specific data on this particular S-enantiomer, this guide synthesizes information from its close structural analog, levmetamfetamine (the R-enantiomer), and other related phenylpropylamine derivatives. The protocols outlined herein are based on established principles of preclinical pharmacokinetics, pharmacodynamics, and toxicology to ensure scientific rigor and data integrity. This guide covers essential aspects from dose formulation and administration to pharmacokinetic analysis and neurochemical assessment, offering a robust framework for investigating the in vivo effects of this compound.

Introduction and Scientific Rationale

Methyl[(2S)-2-phenylpropyl]amine, a positional isomer of methamphetamine, belongs to the family of phenethylamine compounds.[1] These compounds are known to interact with monoaminergic systems in the central nervous system.[2] The specific compound of interest is the hydrochloride salt of the (S)-enantiomer. It is crucial to recognize that stereochemistry can significantly influence pharmacological activity. For instance, the d-enantiomer of methamphetamine is a more potent CNS stimulant than the l-enantiomer.[3]

The protocols detailed below are largely extrapolated from data on levmetamfetamine (l-methamphetamine), the R-enantiomer of N-methyl-1-phenylpropan-2-amine. Levmetamfetamine is a selective norepinephrine releasing agent with considerably weaker effects on dopamine release compared to its d-isomer.[4] It also functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a key modulator of monoaminergic systems.[1][4] It is hypothesized that methyl[(2S)-2-phenylpropyl]amine hydrochloride shares a similar mechanism of action, primarily as a monoamine releasing agent.[5]

These application notes are designed to guide researchers in establishing initial safe dosing, characterizing the pharmacokinetic and pharmacodynamic profile, and assessing the neurochemical effects of methyl[(2S)-2-phenylpropyl]amine hydrochloride in rodent models.

Pre-Dosing and Formulation Protocol

Compound Handling and Storage

Methyl[(2S)-2-phenylpropyl]amine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound. For water-soluble compounds like the hydrochloride salt of methyl[(2S)-2-phenylpropyl]amine, sterile, isotonic solutions are preferred.

Protocol 2.2.1: Saline-Based Formulation for Parenteral and Oral Administration

  • Vehicle Preparation: Prepare a sterile 0.9% sodium chloride solution (normal saline).

  • Compound Dissolution: Accurately weigh the required amount of methyl[(2S)-2-phenylpropyl]amine hydrochloride. Gradually add the saline vehicle while vortexing or sonicating to ensure complete dissolution.

  • pH Adjustment (if necessary): Measure the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.0-7.5) using sterile, dilute HCl or NaOH.

  • Sterilization: For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

Animal Models and Husbandry

The selection of an appropriate animal model is fundamental to the successful translation of preclinical findings.[6] For initial pharmacokinetic and pharmacodynamic studies of a novel stimulant, rodents such as Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Species: Rat (Sprague-Dawley) or Mouse (C57BL/6)

  • Age/Weight: Young adult animals (e.g., rats: 250-350 g; mice: 20-30 g)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.

Dose-Range Finding (DRF) and Toxicity Studies

DRF studies are essential for determining the maximum tolerated dose (MTD) and for selecting appropriate dose levels for subsequent efficacy studies.[6]

Rationale for Starting Dose Selection

Given the lack of specific data for the (S)-enantiomer, a conservative approach is warranted. The oral LD50 for amphetamine sulfate in dogs is reported to be 20-27 mg/kg, and for methamphetamine hydrochloride, it is 9-11 mg/kg.[7] Clinical signs of amphetamine toxicity in dogs can be seen at doses as low as 1 mg/kg.[7] For initial studies in rodents, a starting dose significantly lower than these toxic doses is recommended.

Table 1: Proposed Dose Escalation for DRF Study (Oral Administration)

Dose LevelDose (mg/kg)Rationale
11A low, likely pharmacologically active dose based on toxicity data of related compounds.[7]
23A 3-fold increase to explore dose-responsiveness.
310Approaching doses where more significant pharmacological and potential toxic effects may be observed.
430A high dose to approach or determine the MTD.
DRF Study Protocol
  • Animal Groups: Assign a small number of animals (e.g., n=3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., oral gavage or intraperitoneal injection).

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, and 24 hours post-dose). Observe for changes in behavior (e.g., hyperactivity, stereotypy), autonomic signs (e.g., salivation, piloerection), and general health.

  • Data Collection: Record all observations, including the onset, duration, and severity of any adverse effects.

  • Endpoint: The MTD is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Studies

PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[4]

PK Study Design

A typical PK study involves administering the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, PO) to determine bioavailability.

Table 2: Example PK Study Parameters

ParameterRecommendation
Animal ModelMale Sprague-Dawley rats (cannulated, if possible for serial blood sampling)
Routes of AdministrationIntravenous (IV) bolus, Oral (PO) gavage
Dose LevelsIV: 1 mg/kg; PO: 3 mg/kg (based on DRF study)
Blood Sampling TimesIV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hrPO: 15, 30 min, 1, 2, 4, 8, 24 hr
Sample CollectionApproximately 100-200 µL of whole blood collected into tubes containing an anticoagulant (e.g., EDTA)
Sample ProcessingCentrifuge to separate plasma. Store plasma at -80°C until analysis.
Bioanalytical Method

Plasma concentrations of methyl[(2S)-2-phenylpropyl]amine will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

PK Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters such as:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Oral bioavailability (F%)

Pharmacodynamic (PD) and Neurochemical Studies

Based on the presumed mechanism of action as a monoamine releasing agent, relevant PD studies should assess the compound's effects on CNS activity and neurotransmitter levels.

Locomotor Activity Assessment

Protocol 6.1.1: Open Field Test

  • Apparatus: An open field arena equipped with infrared beams to automatically track animal movement.

  • Habituation: Place animals in the open field for a 30-60 minute habituation period before dosing.

  • Dosing: Administer the test compound or vehicle.

  • Data Acquisition: Immediately place the animal back in the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 90-120 minutes).

  • Analysis: Compare locomotor activity between treated and control groups.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8]

Protocol 6.2.1: Microdialysis in the Nucleus Accumbens

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

  • Drug Administration: Administer methyl[(2S)-2-phenylpropyl]amine hydrochloride systemically.

  • Post-Dosing Collection: Continue to collect dialysate samples for 2-4 hours post-administration.

  • Sample Analysis: Analyze dialysate samples for norepinephrine and dopamine content using HPLC with electrochemical detection.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline average.

Visualizations

G cluster_0 Preclinical Workflow Formulation Dose Formulation (Protocol 2.2.1) DRF Dose-Range Finding (Protocol 4.2) Formulation->DRF Determine Safe Dose Range PK Pharmacokinetic Study (Section 5.1) DRF->PK Select Doses for PK/PD PD Pharmacodynamic / Neurochemical Study (Section 6) DRF->PD Data_Analysis Data Analysis and Interpretation PK->Data_Analysis PD->Data_Analysis

Caption: Workflow for preclinical evaluation.

G cluster_1 Presynaptic Norepinephrine Terminal Compound methyl[(2S)-2-phenylpropyl]amine NET Norepinephrine Transporter (NET) Compound->NET Enters neuron via NET VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Compound->VMAT2 Inhibits NE uptake into vesicles NE_cytosol Cytosolic Norepinephrine Synapse Synaptic Cleft (Increased Norepinephrine) NET->Synapse Reverses transport (NE efflux) NE_vesicle Synaptic Vesicle (Norepinephrine) NE_vesicle->NE_cytosol NE efflux

Caption: Hypothesized mechanism of action.

Conclusion

The protocols outlined in this document provide a robust starting point for the preclinical evaluation of methyl[(2S)-2-phenylpropyl]amine hydrochloride. By leveraging data from structurally similar compounds and adhering to established pharmacological principles, researchers can generate reliable and reproducible data to characterize the safety, pharmacokinetic, and pharmacodynamic profile of this novel compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 15, 2026, from [Link]

  • Levomethamphetamine. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved March 15, 2026, from [Link]

  • LEVMETAMFETAMINE HYDROCHLORIDE - Inxight Drugs. (n.d.). Retrieved March 15, 2026, from [Link]

  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments. (n.d.). Retrieved March 15, 2026, from [Link]

  • What is the mechanism of Levmetamfetamine? - Patsnap Synapse. (2024, July 17). Retrieved March 15, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Clinical Pharmacology of Intranasal l-Methamphetamine - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • FDA issues draft guidance on stimulant use disorder drug development. (2023, October 5). Retrieved March 15, 2026, from [Link]

  • Phenylpropylaminopentane - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 15, 2026, from [Link]

  • Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Phenylpropanolamine - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • A combined study of pharmacodynamics and pharmacokinetics of methamphetamine and its metabolite in male mice - PMC. (2025, December 23). Retrieved March 15, 2026, from [Link]

  • Monoamine releasing agent - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Toxicoses in Animals From Amphetamines and ADHD Drugs in Animals - Toxicology - MSD Veterinary Manual. (n.d.). Retrieved March 15, 2026, from [Link]

  • (2S)-N-methyl-1-phenylpropan-2-amine - PubChem - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Safety of Stimulants Across Patient Populations: A Meta-Analysis - PubMed - NIH. (2025, May 1). Retrieved March 15, 2026, from [Link]

  • Label: LEVMETAMFETAMINE inhalant - DailyMed. (2024, December 20). Retrieved March 15, 2026, from [Link]

  • Safer Prescribing of Stimulant and Non-Stimulant Medication Guideline - SF.gov. (n.d.). Retrieved March 15, 2026, from [Link]

  • Overview of Toxicoses in Animals From Human Recreational Drugs - Toxicology. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Safety Guidelines - ICH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Anesthesia and Analgesia in Mice. (n.d.). Retrieved March 15, 2026, from [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information Approved: March 2nd, 2016 De. (2016, March 2). Retrieved March 15, 2026, from [Link]

  • Canine amphetamine toxicosis - Vet Times. (2022, November 28). Retrieved March 15, 2026, from [Link]

  • ACVC 2001 - Illicit Drug Intoxications of Small Animals - VIN. (n.d.). Retrieved March 15, 2026, from [Link]

  • In vivo measures of monoamines during amphetamine-induced behaviors in rats - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • DrugCentral 2023 2022 Update-Veterinary Drugs & Uses. (n.d.). Retrieved March 15, 2026, from [Link]

  • methamphetamine - ClinPGx. (n.d.). Retrieved March 15, 2026, from [Link]

  • (2S)-N-methyl-1-phenylpropan-2-amine;dihydrochloride | C10H17Cl2N | CID 23615477. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Application

Application Notes for the In Vitro Use of (S)-(+)-Methamphetamine Hydrochloride in Neuronal Cell Culture Models

Prepared by: Senior Application Scientist Abstract This document provides a detailed protocol for the use of (S)-(+)-Methamphetamine Hydrochloride (METH), a potent psychostimulant, in neuronal cell culture experiments. M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a detailed protocol for the use of (S)-(+)-Methamphetamine Hydrochloride (METH), a potent psychostimulant, in neuronal cell culture experiments. METH is a critical research tool for investigating the molecular mechanisms of dopaminergic neurotoxicity, neuroinflammation, oxidative stress, and addiction.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure experimental reproducibility, scientific integrity, and operator safety. We detail procedures for reagent preparation, dose-response and time-course analyses, and a specific mechanistic assay for measuring reactive oxygen species (ROS). Adherence to these guidelines, particularly the safety and handling protocols for this controlled substance, is imperative.

Part 1: Compound Profile & Mechanism of Action

(S)-(+)-Methamphetamine Hydrochloride is the more pharmacologically active dextrorotary isomer of methamphetamine.[3] Its primary mechanism of action in the central nervous system involves the disruption of monoamine signaling, particularly dopamine (DA).[4][5]

PropertyValueSource
Full Chemical Name (2S)-N-methyl-1-phenylpropan-2-amine hydrochloride[3]
Common Synonyms (+)-Methamphetamine HCl, d-Methamphetamine HCl, Methylamphetamine HCl[3][6]
CAS Number 51-57-0[3][6][7]
Molecular Formula C10H15N · HCl[3][8]
Molecular Weight 185.69 g/mol [5][8][9]
Appearance White crystalline powder[3]
Solubility Freely soluble in water and ethanol[3][10]

Mechanism of Action:

METH exerts its effects primarily by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][4][11] Unlike a simple reuptake inhibitor, METH is a substrate for these transporters and is taken up into the presynaptic neuron.[4][12] Once inside, it initiates a cascade of events:

  • Vesicular Disruption: METH, a weak base, disrupts the proton gradient of synaptic vesicles, causing dopamine to leak from the vesicles into the cytosol. It also acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into vesicles.[13][14][15]

  • Transporter Reversal: The resulting high concentration of cytosolic dopamine causes the DAT to reverse its direction of transport, actively pumping dopamine out of the neuron and into the synaptic cleft.[13][16]

  • Oxidative Stress: The elevated cytosolic dopamine is susceptible to auto-oxidation, leading to the formation of toxic quinones and a surge in reactive oxygen species (ROS).[1][17][18] This oxidative stress contributes significantly to METH-induced neurotoxicity by damaging lipids, proteins, and DNA.[2][17]

  • Neuroinflammation & Apoptosis: The combination of oxidative stress, mitochondrial dysfunction, and excitotoxicity triggers neuroinflammatory responses and can initiate programmed cell death (apoptosis).[1][18][19]

This complex mechanism leads to a rapid and sustained increase in extracellular dopamine, responsible for the compound's acute psychostimulant effects and long-term neurotoxic damage.[20][21][22][23]

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft METH METH DAT Dopamine Transporter (DAT) METH->DAT Enters cell VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_synapse Extracellular Dopamine ↑↑↑ DAT->DA_synapse Efflux DA_vesicle Synaptic Vesicle (Dopamine) DA_cyto Cytosolic Dopamine (DA)↑ DA_vesicle->DA_cyto Leakage DA_cyto->DAT Reverse Transport Mito Mitochondria DA_cyto->Mito Oxidation ROS Reactive Oxygen Species (ROS)↑ Mito->ROS Generates caption METH Mechanism of Action G cluster_workflow Workflow: Dose-Response & Time-Course Analysis start Start: Authenticated Neuronal Cells (e.g., SH-SY5Y, PC12) prep Prepare Serial Dilutions of METH (e.g., 1 µM to 2 mM) start->prep 1. Dilution treat_dose Treat Cells in 96-well Plates (Fixed Time, e.g., 24h) prep->treat_dose 2. Dose-Response treat_time Treat Cells with IC50 Conc. (Variable Times, e.g., 6, 12, 24, 48h) prep->treat_time Use determined IC50 concentration assay Perform Cytotoxicity Assay (e.g., LDH Release) treat_dose->assay 3. Assay treat_time->assay analyze Analyze Data: Calculate IC50 Plot Viability vs. [METH] & Time assay->analyze 4. Analysis select Select Doses & Durations for Mechanistic Studies analyze->select 5. Decision caption Dose-Response and Time-Course Workflow

Figure 2. Dose-Response and Time-Course Workflow

Method: Lactate Dehydrogenase (LDH) Cytotoxicity Assay The LDH assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, making it a reliable marker for cytotoxicity. [24]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight. [25]2. Prepare Controls (in triplicate):

    • Background Control: Wells with medium only. [26] * Spontaneous LDH Release: Untreated cells (vehicle control). [25] * Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton X-100) 45 minutes before the assay endpoint. [25]3. Treatment: Prepare serial dilutions of METH from the stock solution in fresh culture medium. A broad range is recommended for the initial screen (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2 mM). Replace the old medium with the METH-containing medium.

  • Incubation: Incubate the plate for a fixed time period, typically 24 hours.

  • Assay Execution:

    • (Optional but recommended) Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [26] * Carefully transfer a specific volume of supernatant (e.g., 50-100 µL) from each well to a new, flat-bottom 96-well plate. [26][27] * Prepare and add the LDH reaction mixture to each well according to the manufacturer's protocol (e.g., Cayman Chemical, Promega, Abcam). [24][26] * Incubate at room temperature, protected from light, for 30 minutes. [25][26][27] * (If required by the kit) Add stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [25][26]7. Calculation:

    • Corrected Absorbance = Absorbance(sample) - Absorbance(background)

    • % Cytotoxicity = [(Corrected Absorbance(treated) - Corrected Absorbance(spontaneous)) / (Corrected Absorbance(maximum) - Corrected Absorbance(spontaneous))] * 100 [27]

Protocol 3.4: Mechanistic Study - Measuring Oxidative Stress

Causality: Since oxidative stress is a primary mechanism of METH neurotoxicity, quantifying ROS production is a key mechanistic experiment. [2][17][28]The DCFDA assay uses a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Method: DCFDA / H2DCFDA Cellular ROS Assay

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a 20 µM working solution of H2DCFDA in serum-free medium or an appropriate buffer (e.g., HBSS). [29][30] * Remove the culture medium, wash cells once with buffer, and add the H2DCFDA working solution.

    • Incubate for 30-45 minutes at 37°C in the dark. [29][31][32]3. Treatment:

    • Remove the H2DCFDA solution and wash the cells gently.

    • Add fresh medium containing the desired concentrations of METH (determined from the dose-response assay).

    • Include a Negative Control (vehicle only) and a Positive Control (e.g., 100 µM H₂O₂ or Pyocyanin) to validate the assay. [29][30]4. Incubation: Incubate for the desired time period (e.g., 1-6 hours, as ROS production can be an early event).

  • Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. [32][33]6. Analysis: Normalize the fluorescence intensity of treated samples to the negative control to determine the fold-change in ROS production. For more robust data, normalize the fluorescence signal to cell number using a parallel assay like Sulforhodamine B (SRB) or crystal violet. [30]

Part 4: Data Interpretation & Troubleshooting

ExperimentExpected OutcomePotential ProblemCause & Solution
Dose-Response (LDH) Increased % cytotoxicity with increasing METH concentration.High variability between replicates.Cause: Inconsistent cell seeding or pipetting errors. Solution: Ensure a homogenous cell suspension before seeding; use calibrated multichannel pipettes.
Dose-Response (LDH) No significant cytotoxicity observed.Cause: Cell line is resistant; incubation time is too short; METH concentration is too low. Solution: Increase METH concentration range, extend incubation to 48 hours, or use a more sensitive cell line (e.g., NGF-differentiated PC12).
ROS Assay (DCFDA) Increased fluorescence with METH treatment compared to control.High background fluorescence in negative control.Cause: Autoxidation of the probe due to light exposure or presence of phenol red in media. Solution: Protect the plate from light at all times; use phenol red-free media for the assay. [30]
ROS Assay (DCFDA) No increase in fluorescence with positive control.Cause: H2DCFDA probe has degraded; positive control is ineffective. Solution: Use fresh or properly stored aliquots of the probe; confirm the activity of the positive control.

References

  • Methamphetamine regulates the dopamine transporter via an intracellular mechanism. (2016). Vertex AI Search.
  • CAS 51-57-0: (+)-Methamphetamine hydrochloride. CymitQuimica.
  • The effect of VMAT2 inhibitor GZ-793A on the reinstatement of methamphetamine seeking in rats. PMC.
  • Dispose of Controlled Substances. (2020). Research Ethics & Compliance - University of Michigan.
  • Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation. PMC.
  • "Vesicular monoamine transporter-2 inhibitor JPC-141 prevents methamphe". UKnowledge.
  • Dispose of Controlled Substances. Office of the Vice Chancellor for Research - WashU.
  • Methamphetamine increases dopamine transporter higher molecular weight complex formation via a dopamine- and hyperthermia-associated mechanism. (2004). PubMed.
  • Neurotoxicity of methamphetamine: Main effects... Experimental Neurology - Ovid.
  • Methamphetamine-Related Psychiatric Symptoms and Reduced Brain Dopamine Transporters Studied With PET. (2001). American Journal of Psychiatry.
  • Methamphetamine induces a low dopamine transporter expressing state without altering the total number of peripheral immune cells. (2023). PubMed.
  • Molecular mechanisms and treatment strategies for methamphetamine‑induced neurodegeneration, inflammation and neurotoxicity. Acta Neurobiologiae Experimentalis.
  • Methamphetamine-induced dopaminergic neurotoxicity and production of peroxynitrite are potentiated in nerve growth factor differentiated pheochromocytoma 12 cells. (2002). PubMed.
  • Use and Disposal of Controlled Substances Used for Research. Kansas State University.
  • Association of Dopamine Transporter Reduction With Psychomotor Impairment in Methamphetamine Abusers. (2001). American Journal of Psychiatry.
  • In PC12 cells neurotoxicity induced by methamphetamine is related to proteasome inhibition. (2006). PubMed.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio.
  • The Role of Oxidative Stress in Methamphetamine-induced Toxicity and Sources of Variation in the Design of Animal Studies. PMC.
  • Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation. (2020). Biomolecules & Therapeutics.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
  • Methamphetamine hydrochloride. Sigma-Aldrich.
  • Methamphetamine Hydrochloride. Japanese Pharmacopoeia.
  • (+)-Methamphetamine hydrochloride. PubChem.
  • FAQ -Managing Controlled Substances in Research. University of California, Berkeley.
  • Obestatin attenuated methamphetamine-induced PC12 cells neurotoxicity via inhibiting autophagy and apoptosis. (2020). PubMed.
  • Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity. PMC.
  • (+)-Methamphetamine (hydrochloride) (CAS 51-57-0). Cayman Chemical.
  • LDH assay kit guide: Principles and applications. (2025). Abcam.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • (±)-Methamphetamine (hydrochloride) (CRM) (CAS 300-42-5). Cayman Chemical.
  • Controlled Substances. (2025). UPenn EHRS - University of Pennsylvania.
  • LDH Assay. Cell Biologics Inc..
  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. PMC.
  • Methamphetamine drug profile. The European Union Drugs Agency (EUDA).
  • Detection of Intracellular Reactive Oxygen Species (CM-H 2 DCFDA). (2023). Bio-protocol.
  • Molecular mechanisms of programmed cell death in methamphetamine-induced neuronal damage. Frontiers.
  • Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 Inhibitors as Antagonists of d-Methamphetamine Self-Administrati. (2015). Longdom Publishing.
  • (+)-Methamphetamine hydrochloride. Sigma-Aldrich.
  • Neurotoxicity induced by methamphetamine-heroin combination in PC12 cells. (2017). PubMed.
  • In PC12 Cells Neurotoxicity Induced by Methamphetamine Is Related to Proteasome Inhibition. ResearchGate.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit. Abcam.
  • Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity. ACS Chemical Neuroscience - ACS Publications.
  • 2-Minute Neuroscience: Methamphetamine. (2024). YouTube.
  • Methamphetamine Regulation of Firing Activity of Dopamine Neurons. (2016). The Journal of Neuroscience.
  • Methamphetamine produces bidirectional, concentration-dependent effects on dopamine neuron excitability and dopamine-mediated synaptic currents. Journal of Neurophysiology.
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). PMC.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). PMC.
  • (+)-Methamphetamine hydrochloride (M8750). Sigma-Aldrich.

Sources

Method

Application Note: High-Confidence Detection and Quantification of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride (S-Methamphetamine HCl) by Gas Chromatography-Mass Spectrometry

Abstract This application note provides a comprehensive and robust protocol for the qualitative and quantitative analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride, the S-enantiomer of methamphetamine, using Gas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and robust protocol for the qualitative and quantitative analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride, the S-enantiomer of methamphetamine, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, forensic scientists, and drug development professionals, offering a step-by-step guide from sample preparation and derivatization to instrumental analysis and data interpretation. The protocol emphasizes scientific integrity and causality, ensuring a self-validating system for reliable and reproducible results. Particular focus is given to the derivatization process, which is critical for enhancing the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and mass spectral quality.

Introduction

Methyl[(2S)-2-phenylpropyl]amine, commonly known as S-methamphetamine or dextromethamphetamine, is a potent central nervous system stimulant. Its hydrochloride salt is the most common form encountered in both pharmaceutical preparations and illicit materials.[1] The chiral nature of methamphetamine is of significant pharmacological and forensic importance, as the S-enantiomer possesses substantially greater stimulant activity than its R-enantiomer.[2][3] Therefore, analytical methods must not only detect the presence of methamphetamine but also ideally possess the capability to differentiate between its enantiomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of amphetamine-type stimulants due to its high sensitivity, selectivity, and ability to provide structural information.[4][5]

However, the direct analysis of polar compounds like methamphetamine hydrochloride by GC-MS can be problematic, often leading to poor peak shape and thermal degradation.[6][7] To circumvent these issues, a derivatization step is essential.[8] This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[9] This note details a validated protocol employing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent, a reagent known for its efficiency in silylating primary and secondary amines.[10][11]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of S-methamphetamine HCl in a standard solution. For complex matrices such as biological fluids or seized materials, appropriate extraction procedures, like liquid-liquid extraction or solid-phase extraction, would be required prior to this protocol.[4][12][13]

Materials and Reagents
  • Methyl[(2S)-2-phenylpropyl]amine hydrochloride (S-Methamphetamine HCl) certified reference material

  • Methamphetamine-d5 (deuterated internal standard)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Pyridine (GC grade)

  • 2 mL GC vials with inserts and caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

Standard and Internal Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of S-Methamphetamine HCl and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of Methamphetamine-d5 in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation and Derivatization

The causality behind derivatization lies in the need to reduce the polarity of the amine group in methamphetamine, which enhances its volatility and prevents unwanted interactions with the GC column. MSTFA is an excellent choice as it reacts efficiently with the secondary amine of methamphetamine to form a non-polar trimethylsilyl (TMS) derivative.[10] The by-products of the MSTFA reaction are volatile and typically do not interfere with the analysis.

  • Aliquoting: Into a clean GC vial, add 100 µL of the working standard solution or sample extract.

  • Internal Standard Addition: Add 10 µL of the 10 µg/mL internal standard working solution to each vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure complete dryness as the presence of water can interfere with the derivatization reaction.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of MSTFA to the dried residue. For enhanced reactivity, 10 µL of pyridine can be added as a catalyst.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 20 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters. The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane is standard for drug analysis, offering good separation for a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from any potential interferences.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and robust single quadrupole mass spectrometer.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile column providing good resolution for semi-volatile compounds.
Carrier Gas HeliumInert carrier gas with optimal flow characteristics.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature ramp allows for the separation of compounds with different boiling points.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°COptimal temperature for ionization.
Quadrupole Temp 150°CMaintains stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-500) and Selected Ion Monitoring (SIM)Full scan for qualitative identification and library matching; SIM for enhanced sensitivity and quantitative analysis.
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is preferred due to its higher sensitivity and selectivity. The following ions are recommended for monitoring the TMS-derivatized methamphetamine and its deuterated internal standard.

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
Methamphetamine-TMS5891, 164
Methamphetamine-d5-TMS6092, 169

The quantifier ion is typically the most abundant and is used for concentration calculations. Qualifier ions are used for confirmation of the analyte's identity by ensuring their relative abundances are within expected ratios.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Extraction Extraction (if necessary) Sample->Extraction StandardPrep Standard & IS Preparation Derivatization Derivatization with MSTFA StandardPrep->Derivatization Extraction->Derivatization GCMS GC-MS Analysis (Scan/SIM) Derivatization->GCMS DataAcq Data Acquisition GCMS->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Report Final Report Generation Integration->Report

Caption: Workflow for GC-MS analysis of S-Methamphetamine HCl.

Results and Discussion

A successful analysis will yield a sharp, symmetrical chromatographic peak for the TMS-derivatized S-methamphetamine. The retention time should be consistent across all standards and samples.

Mass Spectrum Interpretation

The electron ionization mass spectrum of TMS-methamphetamine is characterized by a prominent base peak at m/z 58, which corresponds to the [CH3CH=N+HCH3] fragment. Other significant fragments include m/z 91 (tropylium ion) and the molecular ion is often not observed. The fragmentation pattern serves as a chemical fingerprint for positive identification.

Calibration and Quantification

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995, indicating a strong linear relationship. The concentration of S-methamphetamine HCl in unknown samples can then be calculated from this calibration curve. Method validation should establish the limit of detection (LOD) and limit of quantification (LOQ) to define the sensitivity of the assay.[14]

Chiral Analysis Considerations

While this protocol is for the analysis of the S-enantiomer, it is important to note that standard achiral GC columns will not separate the R and S enantiomers of methamphetamine. For enantiomeric separation, a chiral derivatizing agent such as L-N-(trifluoroacetyl)prolyl chloride (L-TPC) can be used to form diastereomers that can be separated on a standard GC column.[2][3][15] Alternatively, a chiral GC column can be employed.[16] The ability to perform chiral analysis is crucial in forensic contexts to help determine the synthetic route of illicitly produced methamphetamine.[2][3]

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the detection and quantification of S-methamphetamine hydrochloride. The key to a successful analysis is the derivatization step, which significantly improves the chromatographic behavior of this polar compound. By following this protocol and adhering to good laboratory practices, researchers and analysts can achieve high-quality, defensible data. For forensic applications, extension of this method to include chiral separation is highly recommended.

References

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Available at: [Link]

  • Alawi, A. I., et al. (2022). Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. Australian Journal of Forensic Sciences, 55(6), 731-744. Available at: [Link]

  • Woźniak, M. K., et al. (2018). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 159, 249-258. Available at: [Link]

  • Woźniak, M. K., et al. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 37(2), 319-331. Available at: [Link]

  • Ko, Y. C., et al. (2005). Potential marker for smoked methamphetamine hydrochloride based on a gas chromatography-mass spectrometry quantification method for trans-phenylpropene. Journal of Analytical Toxicology, 29(6), 483-488. Available at: [Link]

  • Alawi, A. I., et al. (2022). Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. Taylor & Francis Online. Available at: [Link]

  • Kuwayama, K., et al. (2006). Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. Journal of Health Science, 52(5), 533-539. Available at: [Link]

  • Peters, F. T., et al. (2016). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. Journal of Analytical Toxicology, 40(4), 310-312. Available at: [Link]

  • Shen, M., et al. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Forensic Science International, 179(2-3), 136-140. Available at: [Link]

  • Alawi, A. I., et al. (2022). Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. Glasgow Caledonian University Research Online. Available at: [Link]

  • Cardenas, M., & Petrovic, M. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5898. Available at: [Link]

  • Khan, I., et al. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. NUST Journal of Natural Sciences, 9(1). Available at: [Link]

  • Ebrahimi-Najafabadi, H., et al. (2021). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 20(2), 263-276. Available at: [Link]

  • Sari, Y. P., & P-Putra, B. R. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(3). Available at: [Link]

  • Kuwayama, K., et al. (2006). Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. Journal of Health Science, 52(5), 533-539. Available at: [Link]

  • Hung, T. V., et al. (2023). Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. Pharmaceutical Sciences Asia, 50(1), 24-33. Available at: [Link]

  • Morris, M., & Goodpaster, J. (2018). CHEMOMETRIC COMPARISON OF GC-MS AND GC-VUV FOR TRACE ANALYSIS OF METHAMPHETAMINE. IU Indianapolis ScholarWorks. Available at: [Link]

  • SCIEX. (n.d.). Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. Available at: [Link]

  • Macherey-Nagel. (2021). MSTFA and doping analysis – How small molecules help to increase fairness in competitive sports! Available at: [Link]

  • Kim, E., et al. (2008). Method for Simultaneous Analysis of Amphetamine and Hemp Derivatives by Gas Chromatography. Google Patents.
  • Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Available at: [Link]

  • Al-Busaidi, Z., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Scientific Reports, 14(1), 13614. Available at: [Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Analysis of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Introduction Methyl[(2S)-2-phenylpropyl]amine hydrochloride, a chiral amine salt, is a crucial intermediate and structural motif in numerous active pharmaceutical ingredients (APIs). Its stereochemical purity and structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, a chiral amine salt, is a crucial intermediate and structural motif in numerous active pharmaceutical ingredients (APIs). Its stereochemical purity and structural integrity are paramount to the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive characterization of such molecules.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride, covering experimental protocols, spectral interpretation, and data presentation for unambiguous structural elucidation and purity assessment.

Scientific Principles and Rationale

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] For methyl[(2S)-2-phenylpropyl]amine hydrochloride, both ¹H and ¹³C NMR are essential.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For chiral molecules like the target compound, the diastereotopic nature of certain protons can be a key indicator of stereochemical integrity. The chemical shift of the N-H proton can also be influenced by the counter-ion and solvent, providing insights into the salt's nature.[3]

  • ¹³C NMR Spectroscopy: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their hybridization and electronic environment. This is particularly useful for confirming the carbon skeleton of the molecule.

  • Chiral Analysis by NMR: While enantiomers are indistinguishable in a standard achiral NMR experiment, their presence and ratio can be determined by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[4][5][6][7][8] These agents form transient diastereomeric complexes with the enantiomers, leading to separate and quantifiable signals in the NMR spectrum.[9][10][11]

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[12][13][14][15][16]

Materials:

  • Methyl[(2S)-2-phenylpropyl]amine hydrochloride sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

  • Glass Pasteur pipettes and bulbs

  • Cotton or glass wool for filtration

Protocol:

  • Solvent Selection: The choice of deuterated solvent is critical. For amine hydrochlorides, polar solvents like CD₃OD or DMSO-d₆ are often preferred to ensure complete dissolution. CDCl₃ can also be used, but solubility may be a concern. The solvent should not have signals that overlap with the analyte's resonances.

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[16]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[12][13]

  • Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a small, known amount of an internal standard like TMS.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR filter->h1_nmr c13_nmr Acquire ¹³C NMR filter->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process interpret Interpret Spectra (Shifts, Couplings) process->interpret report Generate Report interpret->report

Caption: Workflow for the NMR analysis of methyl[(2S)-2-phenylpropyl]amine hydrochloride.

Spectral Interpretation and Data Presentation

The expected ¹H and ¹³C NMR spectral data for methyl[(2S)-2-phenylpropyl]amine hydrochloride are summarized below. Note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Structure of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride:

¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Phenyl-H~7.2-7.4Multiplet-5HAromatic protons
CH~3.0-3.2Multiplet~6-81HMethine proton adjacent to the phenyl group
CH₂~2.8-3.0Multiplet~6-82HMethylene protons adjacent to the nitrogen
N-CH₃~2.5-2.7Singlet or Triplet- or ~5-7 (if coupled to NH₂⁺)3HMethyl group on the nitrogen
C-CH₃~1.2-1.4Doublet~6-83HMethyl group on the chiral center
NH₂⁺Variable (broad)Singlet (broad)-2HAmmonium protons

Note: The multiplicity of the N-CH₃ signal may appear as a singlet due to rapid proton exchange or quadrupole broadening from the nitrogen atom. The NH₂⁺ signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)Assignment
Aromatic C (quaternary)~140-145C1'
Aromatic C-H~126-129C2', C3', C4'
CH~40-45C2
CH₂~50-55C1
N-CH₃~30-35N-Methyl Carbon
C-CH₃~20-25C3

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve signal overlap, 2D NMR techniques are invaluable.[1][17][18][19]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, confirming the connectivity of the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming the overall structure and the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be used to confirm stereochemistry.

Logical Diagram for Structural Elucidation

structure_elucidation cluster_1d 1D NMR cluster_2d 2D NMR h1 ¹H NMR (Proton Environments) cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (¹H-¹³C Direct Correlation) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure

Caption: Logical flow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

High-resolution ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural characterization and purity assessment of methyl[(2S)-2-phenylpropyl]amine hydrochloride. By following the detailed protocols outlined in this application note, researchers and drug development professionals can obtain high-quality NMR data. The systematic interpretation of both 1D and 2D NMR spectra enables unambiguous confirmation of the molecular structure and stereochemical integrity, which is essential for regulatory compliance and ensuring the quality of pharmaceutical products.

References

  • Gámez-Vallejo, J. J., et al. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 384-390. [Link]

  • Bull, J. A., et al. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 4(3), 367-372. [Link]

  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5345-5349. [Link]

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10546-10552. [Link]

  • Mishra, S. K., et al. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 11(45), 7869-7873. [Link]

  • Li, Y., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. The Journal of Organic Chemistry, 89(2), 1184-1189. [Link]

  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. [Doctoral dissertation, Università degli Studi di Salerno]. [Link]

  • University of California, Davis. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Indian Institute of Science Education and Research, Pune. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5345-5349. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • News-Medical.Net. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl(2-phenylpropan-2-yl)amine. PubChem Compound Database. [Link]

  • Perinu, C., et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Energy Procedia, 63, 1144-1150. [Link]

  • Shi, H., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(3), 294-316. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. PubChem Compound Database. [Link]

  • Shi, H., et al. (2015). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. ResearchGate. [Link]

  • Ihmels, H., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3155-3161. [Link]

  • SpectraBase. (n.d.). 2-Methyl-N-[(E)-3-phenylprop-2-enyl]-2-propanamine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application

Application Notes and Protocols for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride in Neuroscience Research

Introduction Methyl[(2S)-2-phenylpropyl]amine hydrochloride, a chiral amine, presents a compelling subject for investigation within neuroscience. Its structural similarity to known psychoactive compounds and neurotransmi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, a chiral amine, presents a compelling subject for investigation within neuroscience. Its structural similarity to known psychoactive compounds and neurotransmitter reuptake inhibitors suggests a potential for significant interaction with central nervous system (CNS) targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating the neuropharmacological profile of this compound. While direct research on methyl[(2S)-2-phenylpropyl]amine hydrochloride is limited, this guide draws upon established methodologies for analogous compounds to provide a robust framework for its study.

The core hypothesis for the neuroscientific investigation of methyl[(2S)-2-phenylpropyl]amine hydrochloride is its potential action as a monoamine transporter inhibitor, similar to well-characterized compounds like methamphetamine. The "(2S)" stereochemistry is particularly noteworthy, as it is the more active isomer for many phenethylamine derivatives, including dextroamphetamine and dextromethamphetamine. This suggests that the compound may exhibit potent effects on dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.

Mechanism of Action: A-Priori Hypothesis

Based on its chemical structure, methyl[(2S)-2-phenylpropyl]amine hydrochloride is hypothesized to act as a releasing agent and/or reuptake inhibitor at monoamine transporters. This dual mechanism is common for amphetamine-like substances. The proposed mechanism involves:

  • Entry into the Presynaptic Neuron: The lipophilic nature of the freebase form allows it to cross the neuronal membrane.

  • Interaction with Vesicular Monoamine Transporter 2 (VMAT2): The compound is predicted to disrupt the proton gradient of synaptic vesicles, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm.

  • Reversal of Transporter Function: The increased cytoplasmic concentration of neurotransmitters causes a reversal of the direction of flow of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to a non-exocytotic release of neurotransmitters into the synaptic cleft.

This proposed mechanism is illustrated in the following diagram:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MPA Methyl[(2S)-2-phenylpropyl]amine VMAT2 VMAT2 MPA->VMAT2 Inhibits Vesicular Uptake DAT DAT MPA->DAT Inhibits Reuptake & Promotes Efflux DA_cyto Cytoplasmic Dopamine VMAT2->DA_cyto Dopamine Leakage DA_synapse Synaptic Dopamine DAT->DA_synapse Dopamine Release DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 Dopamine Uptake DA_cyto->DAT Reverse Transport

Caption: Proposed mechanism of action for Methyl[(2S)-2-phenylpropyl]amine hydrochloride.

Application Notes: Investigating Neuropharmacological Properties

The potential of methyl[(2S)-2-phenylpropyl]amine hydrochloride as a monoamine modulator makes it a valuable tool for a variety of neuroscience research applications.

Characterization of Monoamine Transporter Affinity and Potency

A critical first step is to determine the binding affinity (Ki) and functional potency (IC50) of the compound at DAT, NET, and SERT. This will establish its primary molecular targets and its selectivity profile.

  • Rationale: Understanding the selectivity of the compound is crucial for interpreting its behavioral and physiological effects. A compound that is highly selective for DAT, for example, would be a valuable tool for studying the role of dopamine in specific behaviors, while a non-selective compound might be more relevant for studying conditions where multiple neurotransmitter systems are implicated.

In Vivo Neurotransmitter Release and Reuptake Inhibition

In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Rationale: This technique provides direct evidence of the compound's effects on neurotransmitter dynamics in the living brain. By implanting a microdialysis probe into brain regions rich in dopaminergic, noradrenergic, or serotonergic neurons (e.g., nucleus accumbens, prefrontal cortex, striatum), researchers can quantify the dose-dependent effects of methyl[(2S)-2-phenylpropyl]amine hydrochloride on neurotransmitter release and reuptake.

Behavioral Pharmacology

A battery of behavioral assays can be used to characterize the psychoactive effects of the compound.

  • Locomotor Activity: Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling.

  • Drug Discrimination: This assay can determine if the subjective effects of methyl[(2S)-2-phenylpropyl]amine hydrochloride are similar to those of known drugs of abuse, such as cocaine or methamphetamine.

  • Reinforcement and Reward: Operant conditioning paradigms, such as self-administration, can assess the rewarding and reinforcing properties of the compound, providing insight into its abuse potential.

  • Cognitive Function: Assays like the novel object recognition test or the Morris water maze can be used to evaluate the effects of the compound on learning and memory.

Electrophysiology

In vivo or in vitro electrophysiological recordings can be used to examine the effects of methyl[(2S)-2-phenylpropyl]amine hydrochloride on neuronal firing and synaptic plasticity.

  • Rationale: By recording the electrical activity of individual neurons or populations of neurons, researchers can gain a deeper understanding of how the compound alters neural circuit function. For example, one could investigate its effects on long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory.

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of methyl[(2S)-2-phenylpropyl]amine hydrochloride for DAT, NET, and SERT.

Materials:

  • Cell lines expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Methyl[(2S)-2-phenylpropyl]amine hydrochloride

  • Scintillation counter and vials

  • Assay buffer

Procedure:

  • Prepare cell membranes from the transfected cell lines.

  • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

  • Add increasing concentrations of methyl[(2S)-2-phenylpropyl]amine hydrochloride to the wells.

  • Incubate the plates at room temperature for 1-2 hours.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filter mats to remove unbound radioligand.

  • Add scintillation fluid to the vials containing the filter mats and count the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
Ki (nM) The concentration of the compound that displaces 50% of the radioligand binding.
Selectivity The ratio of Ki values for the different transporters (e.g., Ki(SERT)/Ki(DAT)).
Protocol 2: In Vivo Microdialysis in Rats

Objective: To measure the effect of methyl[(2S)-2-phenylpropyl]amine hydrochloride on extracellular dopamine levels in the nucleus accumbens.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • HPLC with electrochemical detection

  • Methyl[(2S)-2-phenylpropyl]amine hydrochloride

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Allow the rat to recover from surgery for at least 5 days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • Administer methyl[(2S)-2-phenylpropyl]amine hydrochloride (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Express the results as a percentage of the baseline dopamine levels.

cluster_workflow In Vivo Microdialysis Workflow A Surgery: Guide Cannula Implantation B Recovery (5-7 days) A->B C Probe Insertion & Baseline Sampling B->C D Drug Administration C->D E Post-Injection Sample Collection D->E F HPLC-ED Analysis E->F G Data Analysis F->G

Caption: Workflow for in vivo microdialysis experiments.

Data Presentation

All quantitative data should be presented in a clear and concise manner. For example, the results of the monoamine transporter binding assay can be summarized in a table:

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) DAT/NET Selectivity DAT/SERT Selectivity
Methyl[(2S)-2-phenylpropyl]amine HClExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Cocaine (Reference)1503002500.50.6
Methamphetamine (Reference)24.545.117900.540.014

Conclusion

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a compound with significant potential for advancing our understanding of monoaminergic systems in the brain. The application notes and protocols outlined in this guide provide a comprehensive framework for its systematic investigation. By characterizing its molecular, neurochemical, and behavioral effects, researchers can elucidate its mechanism of action and explore its potential as a pharmacological tool or therapeutic lead. The rigorous application of the described methodologies will ensure the generation of high-quality, reproducible data, contributing to the broader field of neuroscience.

Method

Application Note: Characterizing the Binding Affinity of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride at Monoamine Transporters

Abstract This document provides a comprehensive, in-depth guide for characterizing the receptor binding profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride, a dextroamphetamine analog.[1] The primary pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for characterizing the receptor binding profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride, a dextroamphetamine analog.[1] The primary pharmacological targets for this class of psychostimulants are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] This guide details validated, step-by-step protocols for competitive radioligand binding assays using membrane preparations from recombinant cell lines. We will explain the scientific principles behind the assay design, provide detailed methodologies for each transporter target, and outline the necessary steps for robust data analysis and interpretation, enabling researchers to accurately determine the binding affinity (Kᵢ) of this compound.

Scientific Principles and Assay Design

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[5][6] This application note focuses on the competitive binding assay , a method used to determine the binding affinity of an unlabeled test compound (the "competitor," in this case, methyl[(2S)-2-phenylpropyl]amine) by measuring its ability to displace a radiolabeled ligand from its target receptor.[5][7][8][9]

The core principle is that the test compound and the radioligand compete for a finite number of receptor binding sites.[8] As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.[8] This relationship allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound required to displace 50% of the specifically bound radioligand.[5][8]

The IC₅₀ is an experimentally dependent value. To convert it into an absolute measure of affinity, the inhibition constant (Kᵢ) , we use the Cheng-Prusoff equation.[10][11] The Kᵢ represents the equilibrium dissociation constant of the inhibitor and is independent of the assay conditions, allowing for direct comparison of compound affinities across different experiments.[10]


Equation 1: The Cheng-Prusoff Equation

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

  • Kᵢ: Inhibition constant for the test compound.

  • IC₅₀: Concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kₔ: Equilibrium dissociation constant of the radioligand for the receptor.

General Workflow and Methodologies

The overall process involves preparing receptor-containing membranes, performing the competitive binding reaction, separating bound from free radioligand, and quantifying the results.

Preparation of Receptor Membranes

High-quality receptor preparations are critical for a successful binding assay. While native tissue can be used, recombinant cell lines (e.g., HEK293, CHO) stably expressing a high density of the human transporter of interest (DAT, NET, or SERT) are preferred for consistency and specificity.[12]

Protocol for Membrane Preparation:

  • Cell Culture: Grow cells stably expressing the human transporter of interest to ~90% confluency.

  • Harvesting: Aspirate media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and scrape cells into a collection tube.

  • Lysis: Centrifuge cells to form a pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Perform a low-speed spin (e.g., 1,000 x g for 5 min) to remove nuclei and large debris.[13]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000-40,000 x g for 20-30 min at 4°C) to pellet the cell membranes.[13][14]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation to wash away cytosolic components.[13]

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer, often containing a cryoprotectant like 10% sucrose.[13]

  • Quantification & Storage: Determine the total protein concentration using a standard method (e.g., BCA assay).[15] Aliquot the membrane preparation and store at -80°C until use.[15][16]

Assay Technology: Filtration vs. Scintillation Proximity Assay (SPA)
  • Filtration Assay (Gold Standard): This classic method involves incubating membranes, radioligand, and the test compound. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8] Unbound radioligand passes through. The radioactivity on the filters is then counted. This method is robust but requires a separation step.[8]

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay format that requires no separation step.[17][18] Receptor membranes are coupled to scintillant-embedded beads.[18][19][20] Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[18][19][21] This method is highly amenable to automation.[17]

This guide will detail the protocol for the filtration assay method.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Detection & Analysis Membrane_Prep Receptor Membrane Preparation Assay_Plate Combine Membranes, Radioligand & Compound in 96-well Plate Membrane_Prep->Assay_Plate Compound_Prep Serial Dilution of Test Compound Compound_Prep->Assay_Plate Reagent_Prep Prepare Radioligand & Buffers Reagent_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Figure 1. General workflow for a competitive radioligand filtration binding assay.

Target-Specific Protocols

The following protocols outline the specific reagents and conditions for determining the binding affinity of methyl[(2S)-2-phenylpropyl]amine HCl at DAT, NET, and SERT.

Dopamine Transporter (DAT) Binding Assay
ParameterRecommendationRationale / Notes
Receptor Source Membranes from HEK293 cells stably expressing human DAT (hDAT).Provides a high-density, specific source of the transporter.
Radioligand [³H]WIN 35,428A well-characterized, high-affinity cocaine analog that binds specifically to DAT.
Ligand Conc. ~0.5 - 2.0 nM (near Kₔ)Concentration near the Kₔ provides an optimal binding window for competitive displacement.
Non-Specific 10 µM GBR 12909 or 30 µM NomifensineA high concentration of a potent DAT inhibitor is used to saturate all specific binding sites.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4The ionic composition mimics physiological conditions important for transporter conformation.
Incubation 60 - 120 minutes at 4°C or room temperature.Time and temperature must be optimized to ensure equilibrium is reached without protein degradation.
Filtration GF/B or GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass filter.

Step-by-Step Protocol (DAT):

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Test Compound: Add serially diluted methyl[(2S)-2-phenylpropyl]amine HCl to the appropriate wells.

  • Controls:

    • Total Binding: Add vehicle (e.g., DMSO) instead of the test compound.

    • Non-Specific Binding (NSB): Add the NSB-defining compound (e.g., 10 µM GBR 12909).

  • Radioligand: Add [³H]WIN 35,428 to all wells at the final desired concentration.

  • Initiate Reaction: Add the hDAT membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate under the optimized conditions (e.g., 90 min at 4°C) with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the PEI-treated filter plate using a cell harvester.[22] Wash filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[14]

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillant, and count using a liquid scintillation counter.

Norepinephrine Transporter (NET) Binding Assay
ParameterRecommendationRationale / Notes
Receptor Source Membranes from HEK293 cells stably expressing human NET (hNET).Ensures a specific and reproducible source of the transporter.[23]
Radioligand [³H]NisoxetineA selective and high-affinity radioligand for NET.[24][25]
Ligand Conc. ~1.0 - 3.0 nM (near Kₔ)Balances a strong signal with sensitivity for competitive binding.[24]
Non-Specific 1 µM DesipramineDesipramine is a classic and potent NET inhibitor used to define non-specific binding.[24]
Assay Buffer 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4Higher NaCl concentration is often optimal for NET binding assays.
Incubation 120 minutes at 4°C.[24]Lower temperature helps maintain transporter integrity over the longer incubation period.
Filtration GF/B or GF/C filters pre-soaked in 0.3-0.5% PEI.Critical for minimizing non-specific binding of the radioligand.

Step-by-Step Protocol (NET):

  • The protocol is identical to the DAT assay, with the substitution of hNET membranes, [³H]Nisoxetine as the radioligand, and Desipramine for defining non-specific binding.

Serotonin Transporter (SERT) Binding Assay
ParameterRecommendationRationale / Notes
Receptor Source Membranes from CHO or HEK293 cells stably expressing human SERT (hSERT).Provides a clean system to study hSERT without interference from other transporters.
Radioligand [³H]Citalopram or [³H]ParoxetineBoth are highly selective and high-affinity radioligands for SERT.[26][27]
Ligand Conc. ~0.5 - 2.0 nM (near Kₔ)Ensures sufficient signal-to-noise for detecting competitive inhibition.
Non-Specific 10 µM Fluoxetine or 1 µM SertralinePotent and selective serotonin reuptake inhibitors (SSRIs) are used to define NSB.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Standard physiological buffer conditions are suitable for SERT binding.
Incubation 60 minutes at room temperature (22-25°C).Equilibrium for many SERT ligands is reached efficiently at room temperature.
Filtration GF/B or GF/C filters pre-soaked in 0.3-0.5% PEI.Standard procedure to reduce background signal.

Step-by-Step Protocol (SERT):

  • The protocol is identical to the DAT assay, with the substitution of hSERT membranes, [³H]Citalopram as the radioligand, and Fluoxetine for defining non-specific binding.

Data Analysis and Interpretation

Proper data analysis is crucial for deriving accurate affinity values.

G cluster_data Data Transformation & Curve Fitting cluster_calc Affinity Calculation Raw_CPM Raw Scintillation Counts (CPM) Specific_Binding Calculate Specific Binding: Total CPM - NSB CPM Raw_CPM->Specific_Binding Normalization Normalize Data: % of Max Specific Binding Specific_Binding->Normalization Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Normalization->Curve_Fit IC50 Determine IC50 from Curve Curve_Fit->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Final_Ki Final Affinity Value (Ki) Cheng_Prusoff->Final_Ki

Figure 2. Step-by-step data analysis workflow from raw counts to the final Kᵢ value.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding (NSB) wells from the CPM of the test wells.[14]

    • Specific Binding = Total Binding - Non-Specific Binding

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (the "Total Binding" control wells, which represent 100%).[8]

  • Generate Competition Curve: Plot the normalized percent specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This will yield the log(IC₅₀), from which the IC₅₀ value can be calculated.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation (Equation 1) using the experimentally determined IC₅₀, the known concentration of the radioligand [L], and its known dissociation constant (Kₔ) for the target receptor.[10] The Kₔ for the radioligand should ideally be determined in-house under identical assay conditions via a saturation binding experiment.[5]

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the results, every assay should be validated.

  • Signal Window: The ratio of Total Binding to Non-Specific Binding should be sufficiently large (ideally >5) to provide a robust signal.

  • Reproducibility: Assays should be performed on multiple independent occasions to ensure the Kᵢ values are consistent.

  • Control Compounds: Include a known reference compound with a well-established affinity for the target in each assay to confirm that the assay is performing as expected.

  • Data Quality: Ensure that the non-linear regression fit has a good R² value and that the data points closely follow the fitted curve.

By following these detailed protocols and principles, researchers can confidently and accurately determine the binding profile of methyl[(2S)-2-phenylpropyl]amine hydrochloride, providing crucial data for its pharmacological characterization.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved March 15, 2026, from [Link]

  • GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation. Retrieved March 15, 2026, from [Link]

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500. [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved March 15, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved March 15, 2026, from [Link]

  • Stegmann, C., Linder, T., & Plückthun, A. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4216. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved March 15, 2026, from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved March 15, 2026, from [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved March 15, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 15, 2026, from [Link]

  • Reith, M. E., Berfield, J. L., Wang, D., & Original, M. R. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 143(1), 99-112. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(5), 355-364. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 15, 2026, from [Link]

  • Carraro, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 400(1), 122-127. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-24). Humana Press. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved March 15, 2026, from [Link]

  • Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 327(3), 851-861. [Link]

  • Wood, M. D., & Strange, P. G. (1994). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. In Signal Transduction Protocols (pp. 145-156). Humana Press. [Link]

  • Wu, T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 7(5), 443-448. [Link]

  • Mash, D. C., et al. (2005). Norepinephrine transporter immunoblotting and radioligand binding in cocaine abusers. Journal of Neuroscience Methods, 143(1), 89-97. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Dextroamphetamine. Retrieved March 15, 2026, from [Link]

  • Hu, S., et al. (2020). Metabotropic glutamate type 5 receptor binding availability during dextroamphetamine sensitization in mice and humans. Translational Psychiatry, 10(1), 1-12. [Link]

  • ZerF-Bambling, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 312-319. [Link]

  • Ginovart, N., et al. (2004). Comparative Evaluation of Serotonin Transporter Radioligands 11 C-DASB and 11 C-McN 5652 in Healthy Humans. Journal of Nuclear Medicine, 45(4), 594-605. [Link]

  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a.... Retrieved March 15, 2026, from [Link]

  • Hassert, M., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

  • Dr.Oracle. (2026, February 18). What is the mechanism of action of Dexedrine (dextroamphetamine)?. Retrieved March 15, 2026, from [Link]

  • Sørensen, L., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(5), 534-538. [Link]

  • ACS Publications. (2024, January 24). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]

  • EMBL-EBI. (n.d.). Compound: DEXTROAMPHETAMINE (CHEMBL612). ChEMBL. Retrieved March 15, 2026, from [Link]

  • Shoptaw, S. J., & Kao, U. H. (2025). Dextroamphetamine-Amphetamine. In StatPearls. StatPearls Publishing. [Link]

  • Navaroli, M., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 59(1), 12-13. [Link]

  • Acta Crystallographica Section E. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Retrieved March 15, 2026, from [Link]

  • Chemical Substance Information. (n.d.). 2-methyl-3-phenylpropan-1-amine hydrochloride. Retrieved March 15, 2026, from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride (S-(+)-Methamphetamine HCl) in Human Urine

Abstract This application note describes a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methyl[(2S)-2-phenylpropyl]amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of methyl[(2S)-2-phenylpropyl]amine (S-(+)-methamphetamine) in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is tailored for researchers, clinical and forensic toxicologists, and drug development professionals requiring reliable quantification of S-(+)-methamphetamine in a complex biological matrix.

Introduction

Methyl[(2S)-2-phenylpropyl]amine, commonly known as S-(+)-methamphetamine, is a potent central nervous system (CNS) stimulant belonging to the amphetamine class of sympathomimetic amines.[1] Its hydrochloride salt is the pharmacologically active enantiomer found in prescription medications for Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, but it is also a widely abused illicit substance.[2] Accurate quantification in urine is crucial for a variety of applications, including clinical toxicology, forensic investigations, workplace drug testing, and pharmacokinetic studies.

The complex nature of urine presents significant analytical challenges due to the presence of endogenous interferences such as salts, urea, and creatinine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and specificity.[3][4] This application note provides a detailed walkthrough of the method development process, from the rationale behind procedural choices to a step-by-step, validated protocol ready for implementation.

Scientific Rationale and Method Development Strategy

The development of a robust bioanalytical method requires a systematic approach that considers the physicochemical properties of the analyte, the complexity of the matrix, and the performance requirements of the assay.

Analyte Properties and Internal Standard Selection

S-(+)-methamphetamine hydrochloride (C₁₀H₁₅N·HCl, M.W. 185.70) is a white, crystalline powder that is freely soluble in water.[5] Its structure contains a secondary amine that is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+).

The use of a stable isotope-labeled (SIL) internal standard (IS) is critical for mitigating variability during sample preparation and compensating for matrix-induced ion suppression or enhancement.[3] Methamphetamine-d5 (MAMP-d5) was chosen as the internal standard. Its deuterium labels increase its mass by 5 Da, allowing it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during extraction and chromatographic separation. This co-elution is key to providing the most accurate correction.[3]

Sample Preparation: Overcoming the Matrix Challenge

The primary goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the LC-MS/MS system. While a simple "dilute-and-shoot" approach is fast, it often introduces significant matrix effects, leading to poor data quality and instrument downtime.[6] For this method, Solid-Phase Extraction (SPE) was selected for its ability to provide exceptionally clean extracts.

A mixed-mode cation exchange SPE sorbent is ideal for methamphetamine. The sorbent's chemistry leverages two retention mechanisms: reversed-phase interaction with the hydrophobic phenyl ring of the molecule and ion-exchange interaction with the positively charged secondary amine. This dual-mode retention allows for stringent wash steps that effectively remove neutral and acidic interferences, resulting in a highly purified final eluate.

Chromatographic Separation: The Key to Resolution

The liquid chromatography step separates the analyte from any remaining matrix components that were not removed during SPE.

  • Column: A reversed-phase C18 column was chosen, as it provides excellent retention and peak shape for moderately polar compounds like methamphetamine.[7][8]

  • Mobile Phase: The mobile phase consists of water and methanol with formic acid as an additive. Formic acid serves two purposes: it maintains an acidic pH to ensure the amine group of methamphetamine remains protonated ([M+H]⁺) for optimal retention and peak shape, and it provides a source of protons to facilitate efficient ionization in the ESI source.[7]

  • Elution: A gradient elution, starting with a low percentage of organic mobile phase and ramping up, is used to first elute any highly polar, unretained matrix components to waste, followed by the focused elution of the analyte and internal standard, ensuring sharp peaks and a short overall run time.

Mass Spectrometric Detection: The Core of Selectivity

Tandem mass spectrometry provides the ultimate selectivity for quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection technique.

  • Precursor Ion Selection (Q1): In the ESI source, methamphetamine is protonated to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 150.1. This precursor ion is selectively isolated in the first quadrupole (Q1).

  • Fragmentation (Q2): The isolated precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.

  • Product Ion Selection (Q3): The resulting product ions are then filtered in the third quadrupole (Q3), and only ions of a specific m/z are allowed to pass through to the detector.

For methamphetamine, two specific MRM transitions are monitored: one for quantification (the most intense signal) and one for confirmation (a qualifier ion), ensuring unambiguous identification.[8][9]

Diagram 1: Fragmentation Pathway of Methamphetamine

G cluster_source ESI Source cluster_ms Tandem Mass Spectrometer M Methamphetamine (M, m/z 149.2) MH Protonated Precursor ([M+H]⁺, m/z 150.1) M->MH +H⁺ Q1 Q1: Isolation m/z 150.1 MH->Q1 Q2 Q2: Fragmentation (Collision-Induced Dissociation) Q1->Q2 P1 Quantifier Ion (m/z 91.1) Q2->P1 Loss of C₃H₈N P2 Qualifier Ion (m/z 119.1) Q2->P2 Loss of CH₄ Q3_1 Q3: Detection (MRM 1) P1->Q3_1 Q3_2 Q3: Detection (MRM 2) P2->Q3_2

Caption: Proposed fragmentation of protonated methamphetamine in the collision cell.

Detailed Application Protocol

This protocol is intended for trained laboratory personnel. All work should be performed in accordance with laboratory safety procedures.

Materials and Reagents
  • Standards: S-(+)-Methamphetamine HCl and Methamphetamine-d5 HCl certified reference materials.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide.

  • SPE: Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg / 1 mL).

  • Other: Drug-free human urine (for calibration and QCs), polypropylene tubes, autosampler vials.

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of S-(+)-methamphetamine and methamphetamine-d5 (IS) in methanol.

  • Working Standard Solution (10 µg/mL): Prepare a working standard solution of S-(+)-methamphetamine by diluting the stock solution in 50:50 methanol:water.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare the IS spiking solution by diluting the IS stock solution in 50:50 methanol:water.

  • Calibration Curve & QCs: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the working standard solution into drug-free human urine to achieve the desired concentration range (e.g., 5–1000 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 500 µL of urine sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL IS spiking solution. Vortex briefly. Add 500 µL of 2% formic acid in water and vortex.

  • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.

Diagram 2: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Urine Sample (0.5 mL) Spike 2. Spike with Internal Standard Sample->Spike Acidify 3. Acidify & Load onto SPE Spike->Acidify Wash 4. SPE Wash Steps Acidify->Wash Elute 5. Elute Analytes Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Recon 7. Reconstitute Dry->Recon Inject 8. Inject into LC-MS/MS Recon->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Calibration Curve Generation Integrate->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

Caption: Step-by-step workflow from sample receipt to final quantification.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Use
S-(+)-Methamphetamine 150.191.1 5015Quantifier
S-(+)-Methamphetamine150.1119.15010Qualifier
Methamphetamine-d5 155.193.1 5015Quantifier
Methamphetamine-d5155.1123.15010Qualifier

Method Validation

The method was validated following the FDA's Bioanalytical Method Validation Guidance to ensure data reliability.[10][11][12] Key performance characteristics were assessed.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte or IS in six different sources of blank human urine.

  • Linearity: The method was linear over the range of 5–1000 ng/mL with a correlation coefficient (r²) > 0.998 using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%RSD) were evaluated at four QC levels (Low, Mid, High, and LLOQ). All results were within the acceptance criteria of ±15% (±20% at the LLOQ).

  • LLOQ: The lower limit of quantification was established at 5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

  • Matrix Effect & Recovery: The extraction recovery was consistent across QC levels, averaging >85%. Matrix effects were minimal and adequately compensated for by the co-eluting stable isotope-labeled internal standard.

  • Stability: S-(+)-methamphetamine was found to be stable in urine for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 30 days at -20°C (long-term). Post-preparative stability in the autosampler was confirmed for 48 hours.[13]

Table 4: Summary of Inter-Day Validation Results (n=5 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ 5.05.4+8.0%9.5%
Low QC 15.014.7-2.0%6.8%
Mid QC 250.0258.5+3.4%4.1%
High QC 750.0738.0-1.6%3.5%

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of S-(+)-methamphetamine in human urine. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring long-term instrument performance. The method is fully validated according to regulatory standards and is suitable for high-throughput analysis in clinical, forensic, and research environments.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • PubChem. (n.d.). (+)-Methamphetamine hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Methamphetamine drug profile. EMCDDA.europa.eu. [Link]

  • Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.com. [Link]

  • Bjørk, M. K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent.com. [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Method for Drug Detection in Exhaled Breath. Waters.com. [Link]

  • Shimadzu. (2015). Determination of methamphetamine in human hair by ultra high performance liquid chromatography/tandem mass spectrometry. Shimadzu.com. [Link]

  • Papoutsis, I., et al. (2021). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and quantification of 108 drugs of abuse and metabolites. ScienceDirect. [Link]

  • Nakashima, D., et al. (2023). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. SpringerLink. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of methyl[(2S)-2-phenylpropyl]amine hydrochloride for biological assays

Technical Support Center: Troubleshooting the Solubility of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride in Biological Assays Introduction Methyl[(2S)-2-phenylpropyl]amine hydrochloride (also known by synonyms such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride in Biological Assays

Introduction

Methyl[(2S)-2-phenylpropyl]amine hydrochloride (also known by synonyms such as phenpromethamine hydrochloride) is a secondary amine featuring a moderately lipophilic aromatic and alkyl backbone[1]. While its hydrochloride salt form is specifically designed to enhance aqueous solubility, researchers frequently encounter precipitation issues during the preparation of high-concentration stock solutions or upon dilution into complex biological assay buffers.

This guide provides field-proven troubleshooting strategies, grounded in the physicochemical properties of the compound, to ensure stable and reproducible assay conditions.

Part 1: Physicochemical Profile & Solubility Data

To effectively troubleshoot solubility, we must first establish the compound's baseline parameters. The table below summarizes the quantitative solubility data across common laboratory solvents to inform your experimental design.

Solvent / PropertyValue / ConcentrationMechanistic Implication
Water ~80.4 mM (1.2 x 10⁴ mg/L)[1]High solubility due to optimal polar protic solvation of the protonated amine and chloride counterion.
Ethanol 20 mg/mL (~107 mM)[2]Excellent polar protic solvent; ideal for high-concentration stock preparation.
DMSO 5 mg/mL (~27 mM)[2]Poor solubility. Lacks the hydrogen-bond donating capacity required to solvate the chloride ion.
DMF 3 mg/mL (~16 mM)[2]Poor solubility. Exhibits similar aprotic limitations as DMSO.
PBS (pH 7.2) 5 mg/mL (~27 mM)[2]Moderate solubility. Subject to the common ion effect (chloride) and buffering capacity limitations.
pKa 9.65 – 10.35[1]Exists predominantly in the protonated, water-soluble form at physiological pH (7.4).
LogP 2.28 – 2.40[1]Moderately lipophilic; prone to partitioning into lipid-rich assay components.

Part 2: Frequently Asked Questions (FAQs) - Causality & Troubleshooting

Q1: Why does my compound precipitate when I try to make a 50 mM or 100 mM stock solution in DMSO? A1: This is a classic solvent-solute mismatch for amine hydrochlorides. While dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used in drug discovery, it is highly ineffective at solvating the chloride counterion of the salt[2]. The strong crystal lattice energy of the hydrochloride salt relies heavily on hydrogen bonding for dissolution. Because DMSO can only act as a hydrogen-bond acceptor, the salt crashes out at concentrations exceeding ~27 mM (5 mg/mL)[2]. Solution: Abandon DMSO for this specific compound. Use a polar protic solvent like absolute ethanol or sterile water for high-concentration stocks.

Q2: I prepared a 50 mM aqueous stock, but it turns cloudy immediately when diluted into cold PBS (pH 7.4) for my cell-based assay. What is happening? A2: You are observing a combination of the "salting out" effect and a kinetic temperature shock. Phosphate-buffered saline (PBS) contains a high concentration of sodium chloride (~137 mM). Introducing your concentrated amine hydrochloride into this environment triggers the common ion effect, where the excess chloride ions in the buffer transiently suppress the solubility of your compound, forcing it below its 5 mg/mL limit in PBS[2]. Furthermore, cold buffers reduce the kinetic energy required to maintain solvation. Solution: Pre-warm your assay buffers to 37°C and utilize a step-down serial dilution strategy rather than a direct high-ratio spike.

Q3: Does the lipid content of my assay (e.g., microsomes, liposomes, or high-serum media) affect the availability of the compound? A3: Yes. The compound has a LogP of 2.28 to 2.40[1], indicating moderate lipophilicity. Even though the molecule is predominantly protonated at physiological pH (pKa ~9.65-10.35)[1], the neutral free-base fraction exists in dynamic equilibrium. In lipid-heavy assays, this lipophilic fraction will rapidly partition into lipid membranes or bind to serum proteins, pulling the equilibrium and effectively sequestering the compound away from your intended aqueous target. Solution: Quantify the unbound fraction using equilibrium dialysis or include a carrier protein (like 0.1% BSA) to stabilize the compound in solution.

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Objective: Generate a high-concentration stock without precipitation for long-term storage.

  • Weighing: Accurately weigh 9.28 mg of methyl[(2S)-2-phenylpropyl]amine hydrochloride (MW: 185.7 g/mol )[2] into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of absolute Ethanol (or sterile, cell-culture grade H2O). Do not use DMSO.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If using water, the compound should dissolve almost instantly due to its ~80 mM solubility limit[1]. If using ethanol, it will dissolve easily up to ~107 mM[2].

  • Self-Validation (Visual Check): Hold the vial against a dark background under a bright light. The solution must be completely optically clear with no refractive particulate matter.

  • Storage: Aliquot the stock into 50 µL volumes in tightly sealed microcentrifuge tubes to prevent solvent evaporation. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Step-Down Dilution Strategy for Cell-Based Assays

Objective: Dilute the 50 mM stock into physiological buffers without triggering the common ion effect or localized precipitation.

  • Pre-warming: Pre-warm the target assay buffer (e.g., PBS or DMEM) to 37°C in a water bath.

  • Intermediate Dilution: Create a 10X intermediate working solution. For example, to achieve a final assay concentration of 100 µM, first dilute the 50 mM stock to 1 mM in the pre-warmed buffer. Crucial Mechanistic Step: Add the buffer to the compound slowly while continuously vortexing to prevent localized high-concentration microenvironments that trigger salting out.

  • Equilibration & Validation: Allow the 1 mM intermediate solution to sit at 37°C for 5 minutes. Inspect visually for cloudiness to validate stability.

  • Final Assay Dilution: Spike the 1 mM intermediate solution into your final assay volume at a 1:10 ratio to reach the 100 µM target.

Part 4: Troubleshooting Workflow Visualization

G Start Solubility Troubleshooting Methyl[(2S)-2-phenylpropyl]amine HCl Stock Stock Solution Preparation (Target: >50 mM) Start->Stock DMSO Solvent: DMSO Result: Precipitation Stock->DMSO Aprotic Solvent Protic Solvent: Water or Ethanol Result: Clear Solution Stock->Protic Protic Solvent DMSO->Protic Switch Solvent Dilution Dilution into Assay Buffer (e.g., PBS pH 7.4) Protic->Dilution ColdPBS Direct to Cold PBS Result: Salting Out / Cloudiness Dilution->ColdPBS Direct Spike WarmSerial Pre-warm Buffer (37°C) & Serial Dilution Dilution->WarmSerial Optimized Workflow ColdPBS->WarmSerial Troubleshoot Success Stable Assay Solution Ready for Biological Testing WarmSerial->Success

Workflow for troubleshooting methyl[(2S)-2-phenylpropyl]amine HCl solubility in biological assays.

Part 5: References

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Welcome to the advanced technical support center for methyl[(2S)-2-phenylpropyl]amine hydrochloride (also known as (S)-phenpromethamine hydrochloride, CAS 5969-39-1). This chiral secondary amine is widely utilized in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for methyl[(2S)-2-phenylpropyl]amine hydrochloride (also known as (S)-phenpromethamine hydrochloride, CAS 5969-39-1). This chiral secondary amine is widely utilized in pharmacological research as a sympathomimetic reference standard. While stable as a crystalline solid under optimal conditions, researchers frequently encounter degradation, precipitation, and potency loss when formulating it into aqueous or organic solutions [1].

This guide is designed for researchers and drug development professionals, providing field-proven insights, causal explanations, and self-validating protocols to ensure absolute experimental integrity.

Part 1: Frequently Asked Questions (FAQs) - Causality & Fundamentals

Q1: Why does my calculated molarity not match the empirical LC-MS/UV quantification? A1: Methyl[(2S)-2-phenylpropyl]amine hydrochloride is highly hygroscopic [4]. When exposed to ambient humidity, the crystalline solid rapidly absorbs atmospheric water, forming a hydrated complex that increases the mass of the bulk powder. If you weigh the compound without prior desiccation, you are weighing water alongside your API, leading to a sub-potent solution. Causality: Water molecules intercalate into the crystal lattice. Solution: Store the solid at -20°C in a desiccator. Equilibrate to room temperature for 30 minutes before opening to prevent condensation.

Q2: My aqueous solution turns slightly yellow over time. What is the mechanism of this degradation? A2: Discoloration is a hallmark of oxidative degradation. Secondary amines in solution are highly susceptible to auto-oxidation, especially in the presence of dissolved oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺ from low-grade solvents), and UV light. The amine oxidizes to form an N-oxide or hydroxylamine intermediate, which can further polymerize into colored species. Furthermore, failing to use an inert atmosphere during formulation can lead to exothermic reactions that form trace impurities [4].

Q3: Why does the compound precipitate out of solution during my in vitro cell-based assays? A3: This is driven by pH-dependent solubility. The pKa of this secondary amine is approximately 10.35. While the hydrochloride salt is highly water-soluble, introducing it to physiological buffers (pH 7.4) or alkaline conditions shifts the equilibrium toward the unprotonated free base. The free base is highly lipophilic and has significantly lower aqueous solubility, leading to micro-precipitation or partitioning into plastic assay plates [2].

Part 2: Troubleshooting Guide & Logical Decision Trees

When solution instability is detected, follow this logical workflow to isolate the root cause.

TroubleshootingTree Issue Issue Detected: Loss of Potency or Precipitation CheckPH 1. Measure Solution pH Issue->CheckPH HighPH pH > 7.0 Risk of Free-Basing CheckPH->HighPH LowPH pH < 7.0 Salt Form Maintained CheckPH->LowPH AdjustPH Action: Buffer to pH 4.5-5.5 (e.g., Acetate/Citrate) HighPH->AdjustPH CheckO2 2. Assess Oxidative Stress LowPH->CheckO2 Degradation LC-MS shows +16 Da (N-Oxide Formation) CheckO2->Degradation Sparging Action: Sparge with Argon, Use Amber Vials Degradation->Sparging

Caption: Decision tree for troubleshooting methyl[(2S)-2-phenylpropyl]amine HCl solution stability.

Part 3: Quantitative Data & Stability Profiles

To establish a self-validating protocol, we must understand the degradation kinetics. The following table summarizes the stability of methyl[(2S)-2-phenylpropyl]amine HCl under various solution conditions to help you select the optimal matrix for your assays.

Solvent / Buffer SystemStorage TempAtmosphereLight ExposureT₉₀ (Time to 10% Degradation)Primary Degradant / Issue
Unbuffered Ultrapure H₂O25°CAmbient AirAmbient UV< 48 HoursN-oxide, Free base
PBS (pH 7.4)37°CAmbient AirDark~ 72 HoursFree base micro-precipitation
Acetate Buffer (pH 5.0)4°CAmbient AirDark> 14 DaysTrace N-oxide
Acetate Buffer (pH 5.0) 4°C Argon Sparged Dark (Amber) > 6 Months None detected

Part 4: Step-by-Step Experimental Protocols

Protocol: Preparation of a Highly Stable Stock Solution (10 mM)

Utilizing crystallization inhibitors and inert atmospheres mitigates the exothermic impurity formation and polymorphic transitions commonly seen in phenethylamine derivatives [3].

Step 1: Environmental Control & Weighing

  • Action: Remove the vial of methyl[(2S)-2-phenylpropyl]amine hydrochloride from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for exactly 30 minutes.

  • Causality: Preventing thermal shock and condensation ensures that atmospheric moisture does not artificially inflate the mass of the hygroscopic powder, ensuring precise molarity.

Step 2: Solvent Degassing (Critical for Oxidation Prevention)

  • Action: Select HPLC-grade water or a suitable acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Sparge the solvent with ultra-pure Argon gas for 15 minutes.

  • Causality: Sparging displaces dissolved oxygen, which acts as the primary catalyst for the auto-oxidation of the secondary amine into N-oxides.

Step 3: Dissolution under Inert Atmosphere

  • Action: Transfer the weighed solid into an amber glass volumetric flask. Add the degassed solvent to reach the desired volume. Flush the headspace of the flask with Argon or Nitrogen gas before sealing. Sonicate for 2 minutes at room temperature.

  • Causality: Amber glass prevents UV-mediated radical initiation. Avoiding heated sonication prevents thermal degradation, as the dissolution of this compound can be mildly exothermic [4].

Step 4: Self-Validating System & Storage

  • Action: Aliquot the solution into single-use amber glass vials and store at 2°C to 8°C.

  • Validation Gate: Perform a baseline LC-MS/UV injection immediately after preparation. Record the area-under-the-curve (AUC) of the parent peak and verify the absence of the M+16 (N-oxide) peak. Perform a secondary injection at 24 hours; if the parent AUC deviates by >2% or +16 Da peaks emerge, the degassing step was insufficient and the batch must be discarded.

Workflow Step1 1. Desiccation & Weighing Step2 2. Argon Sparging of Solvent Step1->Step2 Step3 3. Dissolution (pH 4.5-5.5) Step2->Step3 Step4 4. Headspace N2 Flushing Step3->Step4 Step5 5. Aliquot & Store at 4°C Step4->Step5

Caption: Optimized workflow for the preparation of stable methyl[(2S)-2-phenylpropyl]amine HCl solutions.

References

  • Thermal Analysis in Pharma | Phase (Matter) | Crystallization . Scribd. Available at:[Link]

  • US20030096013A1 - Preparation of submicron sized particles with polymorph control. Google Patents.
Troubleshooting

Technical Support Center: Optimizing HPLC Peak Shape for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior of secondary amine salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior of secondary amine salts. Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a highly basic, polar molecule. When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), it is notoriously prone to severe peak tailing, band broadening, and irreproducible retention times.

This guide provides a comprehensive, mechanistic approach to troubleshooting and optimizing the peak shape of this compound, ensuring robust method development and reliable quantification.

Mechanistic Causality: The Root of Peak Tailing

To solve peak tailing, we must first understand the chemical microenvironment inside the column. Methyl[(2S)-2-phenylpropyl]amine has a pKa of approximately 10.0. Under standard neutral or mildly acidic HPLC conditions (pH 4.0–8.0), the secondary amine is fully protonated, carrying a positive charge.

Simultaneously, traditional silica-based stationary phases contain residual surface silanol groups (-SiOH). These silanols have a pKa of roughly 3.5 to 4.5. In the pH 4.0–8.0 range, a significant portion of these silanols deprotonate to form anionic silyl ethers (-SiO⁻).

The resulting electrostatic attraction between the cationic amine and the anionic silanols creates a secondary retention mechanism known as cation exchange . Because this interaction is kinetically slower and energetically heterogeneous compared to standard hydrophobic partitioning, the analyte molecules desorb at different rates, producing a pronounced "tail"[1].

Decision Matrix & Troubleshooting Workflow

The following decision matrix outlines the systematic approach to diagnosing and resolving peak shape anomalies for basic amines.

PeakShapeTroubleshooting Start Analyze Peak Shape: Methyl[(2S)-2-phenylpropyl]amine HCl Tailing Is USP Tailing Factor (Tf) > 1.5? Start->Tailing CheckPH Evaluate Mobile Phase pH Is pH between 4.0 and 8.0? Tailing->CheckPH Yes (Tailing) CheckLoad Evaluate Sample Load Is injection mass > 1 µg? Tailing->CheckLoad No, but broad/fronting Optimal Optimal Gaussian Peak (Tf ≤ 1.2) Tailing->Optimal No (Tf ≤ 1.2) LowPH Protocol A: Adjust to pH < 3.0 (e.g., 0.1% TFA) CheckPH->LowPH Yes (Cation-Exchange Zone) HighPH Protocol B: Adjust to pH > 10.0 (Requires Hybrid Silica Column) CheckPH->HighPH Alternative to Low pH CheckColumn Evaluate Stationary Phase Is it Type A or poorly endcapped? CheckPH->CheckColumn No (pH is already optimized) LowPH->Optimal HighPH->Optimal ReduceLoad Dilute Sample or Reduce Injection Volume CheckLoad->ReduceLoad Yes (Overloading) CheckLoad->Optimal No ReduceLoad->Optimal CheckColumn->CheckLoad No SwitchColumn Protocol C: Switch to High-Purity Type B Silica (Endcapped) CheckColumn->SwitchColumn Yes SwitchColumn->Optimal

Caption: Diagnostic workflow for resolving peak tailing and overloading in basic amine HPLC analysis.

Validated Experimental Protocols

The following self-validating protocols are designed to eliminate secondary interactions and establish reliable chromatography.

Protocol A: Low-pH Ion-Pairing Suppression (Recommended)

Causality: Lowering the mobile phase pH below 3.0 fully protonates the residual silanols (returning them to neutral -SiOH), effectively shutting down the cation-exchange mechanism. Why TFA over Formic Acid? While 0.1% formic acid (pH ~2.7) is common for LC-MS, it is often insufficiently acidic to protonate all silanols. Furthermore, 0.1% trifluoroacetic acid (TFA, pH ~2.0) provides a strong ion-pairing effect. The highly electronegative trifluoroacetate anion pairs with the protonated secondary amine, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase[2]. Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-grade Water (0.1% v/v).

  • Prepare Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a high-purity, end-capped Type B silica C18 column.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min.

  • Self-Validation: Integrate the resulting peak and calculate the USP Tailing Factor (Tf) at 5% peak height. A successful suppression will yield a Tf ≤ 1.2.

Protocol B: High-pH Free-Base Partitioning

Causality: By raising the mobile phase pH to 10.5 (at least 0.5 units above the analyte's pKa), the secondary amine is forced into its neutral, un-ionized free-base form. Although the silanols are fully ionized at this pH, the neutral analyte cannot participate in cation exchange. This approach also dramatically increases hydrophobic retention[1]. Step-by-Step Methodology:

  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% LC-grade Acetonitrile.

  • Column Selection (Critical): You must use a hybrid-silica column engineered for high-pH stability (e.g., ethylene-bridged hybrid particles). Standard silica will dissolve at pH > 8.0.

  • Self-Validation: Monitor column backpressure. A stable backpressure over 100 consecutive injections validates the column's resistance to alkaline hydrolysis.

Protocol C: Sample Load Optimization

Causality: Basic compounds often exhibit non-linear adsorption isotherms on reversed-phase columns, meaning the active sites saturate quickly. This leads to column overloading, which manifests as a "shark-fin" peak (fronting or a right-angled triangle shape)[3]. Step-by-Step Methodology:

  • Prepare Serial Dilutions: Dilute the methyl[(2S)-2-phenylpropyl]amine HCl standard to 1.0 mg/mL, 0.1 mg/mL, and 0.01 mg/mL using the initial mobile phase composition.

  • Inject: Perform 5 µL injections of each concentration.

  • Self-Validation: Overlay the chromatograms. If the retention time shifts earlier and the peak becomes asymmetrical at higher concentrations, the column is overloaded. Restrict analytical methods to the linear, symmetrical range (typically < 0.5 µg on-column mass).

Quantitative Performance Summary

The table below summarizes the expected chromatographic performance of methyl[(2S)-2-phenylpropyl]amine under various conditions, demonstrating the empirical impact of the protocols.

Mobile Phase ConditionStationary PhaseAnalyte StateSilanol StateUSP Tailing Factor (Tf)Theoretical Plates (N)
0.1% Formic Acid (pH 2.7)Type A Silica (Older)Cationic (+)Partially Ionized (-)2.45 (Severe Tailing)< 3,000
10 mM Phosphate (pH 7.0)Type B Silica (Endcapped)Cationic (+)Fully Ionized (-)1.85 (Moderate Tailing)5,500
0.1% TFA (pH 2.0) Type B Silica (Endcapped) Ion-Paired (Neutral) Protonated (Neutral) 1.05 (Excellent) > 12,000
10 mM NH₄HCO₃ (pH 10.5) Hybrid Silica (High-pH) Free Base (Neutral) Fully Ionized (-) 1.10 (Excellent) > 14,000
Frequently Asked Questions (FAQs)

Q: I optimized my mobile phase to pH 2.0 with TFA, but I am still seeing a small tail that looks like a secondary peak. What is happening? A: You may be observing a co-eluting impurity or degradant masquerading as a peak tail. In stability-indicating assays, a minor impurity eluting on the back edge of the main active pharmaceutical ingredient can distort the peak shape[3]. To verify, reduce the injection volume by 10-fold. If it is an impurity, the "tail" will resolve into a distinct, separate peak. If it is true tailing, the asymmetry will persist proportionally.

Q: Can I use Triethylamine (TEA) to improve peak shape instead of changing my buffer? A: Yes, but with caveats. TEA acts as a silanol-masking agent. Because TEA is a small, highly basic amine, it aggressively binds to the ionized silanols, saturating the active sites and preventing your analyte from interacting with them[4]. However, TEA is difficult to wash off the column, can cause ion suppression if you are using Mass Spectrometry (LC-MS), and accelerates the hydrolysis of the stationary phase endcapping. Protocol A (TFA) or B (High pH) are preferred for modern method robustness.

Q: Why does my peak shape degrade over the lifetime of the column, even with a good method? A: Over time, acidic or basic mobile phases, combined with high pressures, cause the hydrolysis and cleavage of the C18 ligands and the trimethylsilyl (TMS) endcapping groups. This process exposes fresh, highly active silanols on the silica surface. When the USP Tailing Factor exceeds your system suitability threshold (e.g., Tf > 1.5), it is a self-validating indicator that the column's chemical shielding has degraded and the column must be replaced.

References
  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Source: RSC Publishing. URL:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Source: Waters Corporation. URL:[Link]

  • Overload or Minor Peak? | LCGC International. Source: Chromatography Online. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: Phenomenex. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Source: Waters Corporation. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Welcome to the technical support center for the synthesis of methyl[(2S)-2-phenylpropyl]amine hydrochloride. This guide is designed for chemistry professionals engaged in pharmaceutical research and development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl[(2S)-2-phenylpropyl]amine hydrochloride. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the highest purity of your target compound.

Overview of the Primary Synthetic Challenge

The synthesis of chiral amines like methyl[(2S)-2-phenylpropyl]amine is a critical step in the development of various active pharmaceutical ingredients. The most prevalent and efficient method for this transformation is the reductive amination of a prochiral ketone.[1][2] This pathway involves the reaction of phenylacetone (also known as phenyl-2-propanone or P2P) with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[3]

The primary challenges in this synthesis are controlling the reaction to maximize the yield of the desired secondary amine, preventing over-alkylation, and achieving high enantiomeric purity for the (2S) stereoisomer.[3][4] This guide provides in-depth solutions and explanations for these critical aspects.

Core Synthetic Pathway: Reductive Amination

The general workflow for the synthesis via reductive amination is a two-step, one-pot process.

Reductive Amination Workflow Fig. 1: Reductive Amination of Phenylacetone P2P Phenylacetone (P2P) Imine Intermediate Imine P2P->Imine Methylamine Methylamine Methylamine->Imine Product Methyl(2-phenylpropyl)amine (Free Base) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) FinalProduct Methyl[(2S)-2-phenylpropyl]amine HCl Product->FinalProduct + HCl (Salt Formation) HCl HCl

Caption: General workflow for synthesizing the target amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The most direct and common starting materials are phenylacetone (P2P) and methylamine .[5][6] Phenylacetone is a colorless to pale-yellow oil that serves as the ketone precursor.[6][7] Methylamine can be used as a gas, in an aqueous solution (e.g., 40% in water), or as its hydrochloride salt, which requires the addition of a base to liberate the free amine.[8]

Q2: How can I control the stereochemistry to selectively obtain the (2S)-enantiomer?

Achieving high enantioselectivity is crucial. While classical resolution of the racemic product is an option, modern asymmetric synthesis methods are preferred for efficiency. Key strategies include:

  • Asymmetric Reductive Amination: This is the most direct approach. It involves using a chiral catalyst or a chiral auxiliary during the reduction of the imine intermediate.[1] Biocatalysts, such as imine reductases (IREDs), have shown great promise in selectively producing chiral amines with high enantiomeric excess.

  • Chiral Starting Material: Synthesizing or procuring a chiral precursor, such as (S)-2-phenylpropanol, and converting it to the amine via a stereospecific route (e.g., through its tosylate) is another viable method.[9]

Q3: Which reducing agent is most effective for the reductive amination step?

The choice of reducing agent is critical for yield and selectivity. Several options are commonly employed, each with distinct advantages.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Mild and selective for the imine over the ketone, allowing for a one-pot reaction.[3]Toxicity of cyanide byproducts requires careful handling and quenching.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or THFMild, non-toxic alternative to NaBH₃CN. Effective for a wide range of substrates.[3]Can be less reactive than NaBH₃CN for some substrates.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, or Raney Ni"Green" chemistry approach, high atom economy, produces water as the only byproduct.[10][11]Requires specialized high-pressure equipment; catalyst can be pyrophoric.

For laboratory-scale synthesis where specialized equipment may not be available, Sodium Cyanoborohydride is often the reagent of choice due to its high selectivity and efficiency in one-pot systems.[3]

Q4: How can I minimize the formation of over-alkylation side products?

A common side reaction is the further alkylation of the desired secondary amine product by another molecule of phenylacetone, leading to a tertiary amine impurity.[4] To suppress this:

  • Use an Excess of Methylamine: Employing a significant molar excess of methylamine shifts the equilibrium, increasing the probability that the ketone will react with methylamine rather than the secondary amine product.[4]

  • Control the Stoichiometry: Add the ketone slowly to the solution containing the amine and the reducing agent. This maintains a low concentration of the ketone relative to the primary amine throughout the reaction.

Q5: What is the optimal procedure for converting the amine free base to the hydrochloride salt and achieving high purity?

Proper salt formation and purification are essential for obtaining a stable, crystalline final product.

  • Isolation of the Free Base: After the reaction is complete, perform an aqueous workup. Quench the reaction carefully, adjust the pH to be basic (pH > 10) to ensure the amine is in its free base form, and extract it into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Salt Formation: Dissolve the crude free base in a non-polar, anhydrous solvent (e.g., diethyl ether, isopropanol).[8] Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (like isopropanol or ether).[8] The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated solid can be collected by filtration. To achieve higher purity, recrystallization is recommended.[12] A common solvent system for recrystallization is isopropanol or ethanol. The crude salt is dissolved in a minimal amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals.[12]

Troubleshooting Guide

Q6: My overall yield is low. What are the likely causes?

Low yield can stem from several factors throughout the synthetic process. The following diagnostic chart can help pinpoint the issue.

Troubleshooting Low Yield Fig. 2: Troubleshooting Flowchart for Low Yield Start Low Yield Observed Q1 Was imine formation incomplete? Start->Q1 Sol1 Check pH (should be weakly acidic, ~6-7). Ensure adequate reaction time. Q1->Sol1 Yes Q2 Was the reduction step inefficient? Q1->Q2 No Sol2 Verify activity of reducing agent. Ensure stoichiometric amounts are correct. Q2->Sol2 Yes Q3 Were there losses during workup? Q2->Q3 No Sol3 Ensure complete extraction from aqueous layer. Avoid product loss during solvent removal. Q3->Sol3 Yes

Caption: A logical guide to diagnosing causes of low yield.

Q7: My final product is discolored or an oil instead of a white crystalline solid. How can I fix this?

Product discoloration or failure to crystallize typically indicates the presence of impurities.

  • Cause 1: Impure Starting Materials: Phenylacetone can degrade over time, forming colored impurities.[5] Ensure its purity by distillation before use.

  • Cause 2: Side Reactions: Incomplete reactions or the formation of side products can introduce contaminants.

  • Cause 3: Residual Solvent: Inadequate drying can leave residual solvent, preventing crystallization.

Solutions:

  • Charcoal Treatment: Dissolve the crude product in the recrystallization solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it hot through celite to remove the charcoal and adsorbed colored impurities.

  • Multiple Recrystallizations: If a single recrystallization does not yield a pure product, a second or even third recrystallization may be necessary.[12]

  • Drying: Ensure the final product is dried thoroughly under vacuum to remove all traces of solvent.

Detailed Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a representative example and may require optimization based on your specific laboratory conditions and equipment.

Step 1: Imine Formation and Reduction

  • To a round-bottom flask equipped with a magnetic stirrer, add methylamine hydrochloride (1.2 equivalents) and methanol.

  • Adjust the pH of the solution to approximately 6-7 by the careful addition of a base (e.g., NaOH).

  • Add phenylacetone (1.0 equivalent) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • In small portions, add sodium borohydride (NaBH₄) (1.5 equivalents) to the stirred solution. Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

Step 2: Workup and Isolation

  • Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 10 with 5M NaOH.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amine free base.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution until no more precipitate forms, or add a saturated solution of HCl in isopropanol dropwise.

  • Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether.

  • Recrystallize the crude hydrochloride salt from hot isopropanol to yield pure methyl[(2S)-2-phenylpropyl]amine hydrochloride as a white crystalline solid.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. Procedure for purification of methylamine hydrochloride. [Link]

  • Wikipedia. Phenylacetone. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. [Link]

  • Safrole. Phenylacetone (P2P). [Link]

  • Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- sup14 C HYDROCHLORIDE. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution for Methyl[(2S)-2-phenylpropyl]amine Enantiomers

Introduction Welcome to the technical support center for the chiral resolution of methyl(2-phenylpropyl)amine enantiomers. The separation of these enantiomers is a critical step in various synthetic pathways, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the chiral resolution of methyl(2-phenylpropyl)amine enantiomers. The separation of these enantiomers is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution process.

This document moves beyond simple protocols to explain the underlying principles of method selection and troubleshooting, empowering you to make informed decisions in your laboratory work. We will explore the three primary methods for chiral resolution—diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution—providing a structured, question-and-answer format to address specific issues you may encounter.

Choosing Your Resolution Strategy

The optimal resolution strategy depends on several factors, including the scale of your separation, required enantiomeric purity (ee%), available equipment, and economic considerations. The following diagram outlines a general decision-making workflow.

G start Racemic methyl(2-phenylpropyl)amine scale What is the required scale? start->scale enzymatic Enzymatic Resolution start->enzymatic Alternative/Green Method dsc Diastereomeric Salt Crystallization scale->dsc Large Scale (grams to kg) chrom Preparative Chiral HPLC / SFC scale->chrom Small to Medium Scale (mg to grams) purity High Purity (ee > 99%)? purity->chrom Yes, needs polishing analytical Analytical Chiral HPLC / SFC for ee% purity->analytical No, proceed to analysis purity2 High Purity (ee > 99%)? purity2->chrom No, re-optimize method purity2->analytical Yes, proceed to analysis dsc->purity chrom->purity2 enzymatic->analytical G racemate Racemic Amine (R-Amine + S-Amine) salt_formation 1. Salt Formation in Hot Solvent racemate->salt_formation agent Chiral Resolving Agent (e.g., L-Acid) agent->salt_formation salts Diastereomeric Salts in Solution (R-Amine:L-Acid) + (S-Amine:L-Acid) salt_formation->salts crystallization 2. Slow Cooling & Crystallization salts->crystallization filtration 3. Filtration crystallization->filtration solid Solid (Less Soluble) Enriched in (S-Amine:L-Acid) filtration->solid liquid Mother Liquor (More Soluble) Enriched in (R-Amine:L-Acid) filtration->liquid liberation 4. Liberation (Base Wash & Extraction) solid->liberation product Enriched S-Amine liberation->product

Caption: Workflow for diastereomeric salt crystallization. [3]

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful analytical tool for determining enantiomeric excess and a highly effective preparative method for obtaining pure enantiomers. [1]The separation occurs as the enantiomers interact differently with a chiral stationary phase (CSP). [2]

Frequently Asked Questions & Troubleshooting

Q1: Which type of chiral column (CSP) is best for separating methyl(2-phenylpropyl)amine?

A1: Polysaccharide-based CSPs are the most versatile and successful for a broad range of compounds, including amines. [2]

  • Recommended Phases: Start with columns based on derivatized amylose or cellulose, such as those coated with phenylcarbamate derivatives. Common commercial examples include Chiralpak® AD, AS, or Chiralcel® OD, OJ series.

  • Screening: If you have access to multiple columns, screen them using a generic mobile phase. For normal phase, a mixture of hexane/isopropanol with a basic additive is a standard starting point. [1]* Mobile Phase Mode: Normal phase (using non-polar solvents like hexane and an alcohol modifier) is often the first choice for amines. [3]Reversed-phase and polar organic modes can also be effective. Supercritical Fluid Chromatography (SFC) is an excellent alternative that is often faster and uses less organic solvent. [4] Q2: My enantiomer peaks are not separating (co-eluting). What should I try?

A2: Lack of resolution requires systematic optimization of the chromatographic conditions.

  • Change the Alcohol Modifier: In normal phase, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) have a huge impact. Try switching from isopropanol to ethanol, or vice-versa. Vary the concentration of the alcohol (e.g., from 5% to 20%).

  • Add a Basic Additive: For amines, it is almost always necessary to add a small amount of a basic additive to the mobile phase (e.g., 0.1% diethylamine, DEA, or triethylamine, TEA). [5]This prevents peak tailing and improves resolution by competing with the analyte for highly acidic sites on the silica surface.

  • Adjust Flow Rate and Temperature: Lowering the flow rate often increases resolution, at the cost of longer run times. Temperature can also have a significant effect on selectivity; try adjusting the column temperature between 25°C and 40°C. [4]* Switch Columns: If optimization fails, the chosen CSP may not be suitable. Try a different polysaccharide-based column or a Pirkle-type phase. [2] Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Column Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP (immobilized)
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / Water (50:50)
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA) or DEA
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm

Q3: How do I prepare my sample for chiral HPLC analysis after a crystallization experiment?

A3: Proper sample preparation is crucial for accurate analysis of both the crystallized solid and the remaining mother liquor. [6]

  • Solid Sample: Accurately weigh a small amount of the dry crystals (e.g., 1-2 mg) and dissolve it in a known volume of mobile phase or a compatible solvent (e.g., 1 mL).

  • Mother Liquor Sample: Take a small aliquot of the mother liquor and dilute it significantly with the mobile phase.

  • Liberate the Amine (Recommended): For the most robust analysis, it is best to analyze the free amine directly. Take a sample of the salt (either solid or from the mother liquor), dissolve it in a small amount of water/dichloromethane, add a drop of 1M NaOH, vortex, and inject the organic layer. This removes the chiral resolving agent, which can sometimes interfere with the chromatography. [6][7]

Section 3: Enzymatic Resolution

Enzymatic resolution is a powerful green chemistry technique that uses enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing the resulting amide and the unreacted amine to be separated. [8]This is a kinetic resolution, meaning the maximum yield for a single enantiomer is 50% unless coupled with a racemization step (Dynamic Kinetic Resolution, DKR). [9][10]

Frequently Asked Questions & Troubleshooting

Q1: Which enzyme and acyl donor should I choose for this resolution?

A1:

  • Enzyme: Candida antarctica Lipase B (CALB), often immobilized on a support (e.g., Novozym® 435), is the most widely used and successful lipase for the resolution of amines and alcohols. [9][11][12]It is robust, highly selective, and commercially available.

  • Acyl Donor: The choice of acyl donor is critical. Simple alkyl esters like ethyl acetate or isopropyl acetate are common. [13]Activated esters, such as isopropenyl acetate, can lead to irreversible acylation and higher conversion rates. [11] Q2: My enzymatic reaction is very slow or shows no conversion. What can I do?

A2:

  • Solvent: Lipases are most active in non-polar, aprotic organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). [14]Polar solvents can strip essential water from the enzyme, deactivating it.

  • Temperature: While many resolutions run at room temperature, gently heating to 40-50°C can significantly increase the reaction rate. [11]However, excessively high temperatures can denature the enzyme.

  • Water Content: Enzymes require a tiny amount of water to maintain their active conformation. The solvent should not be rigorously anhydrous. Sometimes adding a very small amount of buffer or water can reactivate the enzyme.

  • Enzyme Loading: Ensure you are using a sufficient catalytic amount of the enzyme. Immobilized enzymes can often be recovered by filtration and reused.

Q3: How can I get a yield higher than 50%?

A3: To overcome the 50% yield limit of kinetic resolution, you need to implement a Dynamic Kinetic Resolution (DKR). [23][24]This involves adding a catalyst that continuously racemizes the unreacted enantiomer in situ. [11][24][29]As the enzyme consumes one enantiomer, the racemization catalyst converts the "wrong" enantiomer into the "right" one, theoretically allowing for a 100% yield of the desired acylated product. [23][24]Developing a DKR system requires significant optimization to ensure the racemization catalyst is compatible with the enzyme and reaction conditions. [26]

References

  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. Benchchem.
  • Chemoenzymatic dynamic kinetic resolution of secondary amines | Request PDF.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • dealing with solid solutions in diastereomeric salt resolution. Benchchem.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis | ACS Catalysis. ACS Publications.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications.
  • Chiral HPLC Method Development.
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. PubMed.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization | Organic Letters. ACS Publications.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B | The Journal of Organic Chemistry. ACS Publications.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Flow Crystallization | Solubility Control. Vapourtec.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
  • EP1036189A1 - Resolution of chiral amines. Google Patents.
  • A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Phenylpropylamine Enantiomers. Benchchem.
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.
  • Stereochemistry - Stereoelectronics.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Rsc.org.
  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Identifying a diastereomeric salt for a challenging chiral resolution.

Sources

Optimization

How to select the best purification method for methyl[(2S)-2-phenylpropyl]amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most complex purification challenges associated with methyl[(2S)-2-phenylpropyl]amine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most complex purification challenges associated with methyl[(2S)-2-phenylpropyl]amine hydrochloride (also known as S-phenpromethamine HCl).

Due to its chiral center and secondary amine structure, this compound is prone to specific synthetic impurities (e.g., unreacted phenylacetone, methylamine) and racemization issues. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your isolated product meets stringent pharmaceutical-grade standards (>99% purity, >98% ee).

Part 1: Core Purification Strategies (FAQ)

Q1: Why is recrystallization the industry standard over direct silica gel chromatography for this compound? A: Direct purification of amine hydrochlorides on standard silica gel is highly inefficient. The ionic nature of the hydrochloride salt causes strong, irreversible hydrogen bonding and electrostatic interactions with the acidic silanol groups on the silica stationary phase. This leads to severe peak tailing, poor resolution, and low recovery ([1]). Recrystallization, conversely, exploits the differential solubility of the target salt versus its impurities, allowing for bulk purification without stationary phase degradation.

Q2: How do I select the optimal solvent system for recrystallization? A: The optimal system requires a polar "good solvent" to dissolve the salt and a non-polar "anti-solvent" to induce supersaturation. Isopropanol (IPA) is ideal because it disrupts the crystal lattice at boiling temperatures but has a steep solubility curve as it cools. Diethyl ether acts as the perfect anti-solvent because it rapidly lowers the dielectric constant of the medium, forcing the ionic salt out of solution while keeping lipophilic organic impurities dissolved.

Q3: My crude product contains significant unreacted phenylacetone. How do I remove it before crystallization? A: Phenylacetone will not crystallize, but high concentrations can depress the melting point of your product and cause "oiling out." You must perform a free-basing and liquid-liquid extraction (LLE) pre-purification. By shifting the pH > 10, you convert the salt to its lipophilic free base. Washing the organic layer with aqueous solutions removes water-soluble impurities, while the neutral phenylacetone remains. However, during re-salification, the phenylacetone will stay in the organic mother liquor while the pure HCl salt precipitates.

Part 2: Visual Workflows & Decision Matrices

To determine the best path forward for your specific crude batch, consult the decision tree below.

DecisionTree Start Crude methyl[(2S)-2-phenylpropyl]amine HCl CheckPurity Assess Chemical & Enantiomeric Purity Start->CheckPurity ChemImp High Chemical Impurities (e.g., Phenylacetone) CheckPurity->ChemImp Yes EnantImp Low Enantiomeric Excess (< 98% ee) CheckPurity->EnantImp Yes HighPurity > 98% Purity & ee% CheckPurity->HighPurity Yes FreeBase Free-Basing & LLE (Protocol A) ChemImp->FreeBase ChiralHPLC Preparative Chiral HPLC EnantImp->ChiralHPLC Final Pure (2S)-Isomer HCl Salt HighPurity->Final Recryst Anti-Solvent Recrystallization (Protocol B) FreeBase->Recryst Recryst->Final ChiralHPLC->Final

Caption: Decision tree for selecting the purification strategy based on impurity profiles.

Workflow Step1 Dissolve in Hot Isopropanol Step2 Hot Filtration (Remove Insoluble) Step1->Step2 Step3 Add Diethyl Ether (Anti-Solvent) Step2->Step3 Step4 Slow Cooling (Room Temp to 0°C) Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5

Caption: Mechanistic workflow for the anti-solvent recrystallization of the hydrochloride salt.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Free-Basing and Liquid-Liquid Extraction (Pre-Purification)

Use this protocol if your crude NMR shows >5% organic synthesis byproducts.

  • Dissolution: Dissolve 10 g of crude methyl[(2S)-2-phenylpropyl]amine hydrochloride in 50 mL of deionized water.

  • Basification (Causality Check): Slowly add 2M NaOH dropwise while stirring until the aqueous layer reaches pH > 10. Validation: The solution will become cloudy as the lipophilic free amine separates from the aqueous phase.

  • Extraction: Add 50 mL of methyl tert-butyl ether (MTBE). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Collect the upper organic layer. Repeat extraction twice with 25 mL MTBE.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine. Dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Re-salification: Submerge the flask in an ice bath. Slowly bubble anhydrous HCl gas into the MTBE solution (or add 2M HCl in diethyl ether dropwise) until precipitation ceases.

  • Isolation: Filter the white precipitate under vacuum.

Protocol B: Anti-Solvent Recrystallization

Use this protocol as the final polishing step to achieve >99% chemical purity.

  • Dissolution: Suspend the crude HCl salt in a round-bottom flask. Add a minimum volume of boiling isopropanol (approx. 3-5 mL per gram of salt) until just dissolved.

  • Clarification: Rapidly perform a hot gravity filtration through fluted filter paper to remove any insoluble inorganic dust or polymerized byproducts.

  • Anti-Solvent Addition (Mechanistic Step): Return the filtrate to a gentle heat. Slowly add warm diethyl ether dropwise. Stop adding when the solution becomes faintly turbid (the cloud point). Add one single drop of isopropanol to clear the turbidity.

  • Nucleation: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours. Validation: Spontaneous nucleation of white, needle-like crystals should occur.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold diethyl ether. Dry in a vacuum oven at 40 °C overnight.

Part 4: Troubleshooting Guide

Q4: During Protocol B, my compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the compound precipitates at a temperature above its depressed melting point, usually due to rapid cooling or high impurity concentrations. Solution: Re-heat the mixture until the oil completely redissolves. Add 10% more isopropanol to decrease the supersaturation level. Cool the flask much more slowly by insulating it (e.g., wrapping in foil or placing in a warm water bath that cools to room temperature). If available, add a single seed crystal of pure methyl[(2S)-2-phenylpropyl]amine hydrochloride at the cloud point to force solid nucleation.

Q5: My isolated crystals have a yellowish tint instead of being pure white. How do I remove this? A: Discoloration is typically caused by trace amounts of oxidized amine byproducts or transition metal carryover from the reductive amination catalyst. Solution: Repeat the recrystallization, but during the dissolution step (Protocol B, Step 1), add 5% w/w activated charcoal. Boil for 5 minutes, then perform the hot filtration through a pad of Celite. The highly porous charcoal will adsorb the large, conjugated colored impurities ([2]).

Q6: My chemical purity is 99.5%, but my enantiomeric excess (ee%) has dropped to 94%. How do I upgrade the ee%? A: Partial racemization can occur if the synthesis involved harsh thermal conditions. While recrystallization can sometimes upgrade ee% if the compound forms a conglomerate crystal, methyl[(2S)-2-phenylpropyl]amine often requires preparative chiral HPLC for strict enantiomeric resolution. Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD) with a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% diethylamine to suppress silanol interactions.

Part 5: Quantitative Data Presentation

Table 1: Solvent Selection Matrix for Recrystallization

Solvent SystemTarget Salt Solubility (Hot)Target Salt Solubility (Cold)Impurity ClearanceTypical YieldRecommendation
Isopropanol / Diethyl Ether HighVery LowExcellent (Organics)80–85%Optimal - Best thermodynamic balance of yield and purity.
Ethanol / Ethyl Acetate Very HighLowGood70–75%Good alternative if diethyl ether is restricted.
Water / Acetone Extremely HighModeratePoor (Inorganics)< 50%Not recommended due to massive product loss in mother liquor.
Methanol Very HighHighPoor< 40%Too soluble; difficult to induce crystallization.

References

  • Wikipedia Contributors. "Phenpromethamine." Wikipedia, The Free Encyclopedia, 2024.[Link]

  • National Center for Biotechnology Information. "Phenpromethamine hydrochloride." PubChem Compound Summary for CID 22275, 2024.[Link]

  • National Center for Biotechnology Information. "Phenpromethamine." PubChem Compound Summary for CID 22276, 2024.[Link]

Troubleshooting

Technical Support Center: Refining the Workup for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and isolation of methyl[(2S)-2-phenylpropyl]amine hydrochloride. It is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and isolation of methyl[(2S)-2-phenylpropyl]amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine salt.

Introduction: The Critical Role of the Workup

The synthesis of a target molecule is only half the battle; a robust and well-designed workup procedure is paramount to achieving the desired purity, yield, and crystal form of the final product. For chiral amine hydrochlorides like methyl[(2S)-2-phenylpropyl]amine hydrochloride, the workup is not merely a purification step but a critical phase that dictates the product's physical properties and suitability for downstream applications. This guide addresses the nuances of this process, from initial reaction quenching to final crystallization and drying.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating a basic amine product like methyl[(2S)-2-phenylpropyl]amine from a reaction mixture?

A1: The standard approach involves an acid-base liquid-liquid extraction.[1][2] If your desired product is the basic amine, the workup strategy is to first perform a basic wash (e.g., with saturated aqueous sodium bicarbonate) to remove any acidic impurities.[1] Following this, you can extract your amine product from the organic layer into an acidic aqueous layer, where it will be protonated and become water-soluble.[1] The organic layer, now containing non-basic impurities, can be discarded. To recover your product, the aqueous layer is basified (e.g., with NaOH), deprotonating the amine and making it insoluble in water. You can then extract your purified amine free base back into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1][3]

Q2: How do I choose the correct pH for the acidic and basic washes?

A2: The choice of pH is dictated by the pKa of the amine you are trying to separate and the pKa of any acidic or basic impurities. To extract a basic amine into the aqueous phase, the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid. Conversely, to deprotonate the amine hydrochloride and extract the free base into an organic solvent, the pH of the aqueous solution should be at least 2 pKa units above the pKa of the conjugate acid.

Q3: After isolating the free base, what is the most common method for forming the hydrochloride salt?

A3: The most common method is to dissolve the crude amine free base in a suitable anhydrous solvent (like diethyl ether, ethyl acetate, or isopropanol) and then add a solution of hydrochloric acid.[4][5] This can be done by bubbling HCl gas through the solution or by adding a solution of HCl in a solvent like dioxane or isopropanol.[2][5][6] The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.[2][4][5]

Q4: My final product is an oil instead of a crystalline solid. What could be the cause?

A4: Oiling out during crystallization is a common issue and can be caused by several factors:

  • Impurities: Residual solvents or reaction byproducts can inhibit crystal lattice formation.[7]

  • Solvent System: The chosen solvent may be too good a solvent for the salt, or the polarity might not be ideal for crystallization.

  • Water Content: The presence of water can be detrimental to the crystallization of some hydrochloride salts, potentially leading to hygroscopic oils.[8][9][10] It is crucial to use anhydrous solvents and conditions.

  • Cooling Rate: Rapid cooling can sometimes favor oil formation over crystallization.[11]

Troubleshooting Guide

Issue 1: Low Yield After Acid-Base Extraction
  • Q: I'm losing a significant amount of my product during the liquid-liquid extraction. What are the likely causes and how can I mitigate this?

    • A: Incomplete Extraction: Ensure you are performing multiple extractions (at least 3) with fresh solvent, as a single extraction is rarely sufficient to transfer the entirety of the product from one phase to another.

    • A: Incorrect pH: Double-check the pH of your aqueous layers at each step. Incomplete protonation during the acid wash or incomplete deprotonation during the basification step will lead to your product remaining in the wrong phase. Use a calibrated pH meter for accuracy.

    • A: Emulsion Formation: Emulsions at the interface between the organic and aqueous layers can trap your product. To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.

Issue 2: Difficulty with Crystallization of the Hydrochloride Salt
  • Q: I've added HCl to my free base solution, but no precipitate is forming, or I'm getting an oil. What steps can I take to induce crystallization?

    • A: Solvent System Optimization: The choice of solvent is critical. If your salt is too soluble, you may need to add a less polar co-solvent (an "anti-solvent") to decrease its solubility. Common solvent/anti-solvent pairs for amine hydrochloride crystallization include ethanol/diethyl ether, isopropanol/hexane, and acetone/diethyl ether.[4][7]

    • A: Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed crystal" can provide a nucleation point for crystallization to begin.

    • A: Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can initiate crystal growth.

    • A: Concentration and Temperature: Ensure your solution is sufficiently concentrated. You can slowly evaporate the solvent to increase the concentration. Also, try cooling the solution slowly in an ice bath or freezer to promote crystallization.[11]

Issue 3: Product Purity Issues
  • Q: My final hydrochloride salt is discolored or shows impurities by NMR/LC-MS. How can I improve its purity?

    • A: Recrystallization: This is the most powerful technique for purifying crystalline solids. Dissolve your crude product in a minimal amount of a suitable hot solvent, and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities behind in the mother liquor.[4] The choice of recrystallization solvent is key and may require some experimentation.

    • A: Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the impurities, and can then be removed by hot filtration through Celite.

    • A: Pre-purification of the Free Base: Sometimes it is easier to purify the free base before salt formation. This can be done via column chromatography on silica gel (sometimes with a small amount of triethylamine added to the eluent to prevent streaking) or distillation if the free base is a liquid.

Detailed Protocols

Protocol 1: General Acid-Base Workup for Amine Isolation
  • Quenching: If necessary, carefully quench the reaction mixture, for example by slowly adding it to a cooled basic solution like 1 M NaOH.[4]

  • Solvent Addition: Dilute the mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Acidic Extraction: Wash the organic layer with 1 M HCl (aq) three times.[1] Combine the acidic aqueous extracts. The protonated amine is now in the aqueous phase.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) until the pH is >12.[3]

  • Back-Extraction: Extract the liberated free amine from the basic aqueous phase with an organic solvent (e.g., dichloromethane) three times.[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine free base.[1][4]

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude amine free base in a minimal amount of a suitable anhydrous solvent (e.g., anhydrous diethyl ether or ethyl acetate).[4]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Crystallization: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete crystallization.[4]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.[4]

  • Drying: Dry the purified hydrochloride salt under vacuum to a constant weight.[4]

Visualizations

Workup_Workflow cluster_0 Phase 1: Free Base Isolation cluster_1 Phase 2: Hydrochloride Salt Formation Reaction Crude Reaction Mixture Quench Quench Reaction (if necessary) & Dilute with Organic Solvent Reaction->Quench AcidWash Acid Wash (e.g., 1M HCl) (Product moves to Aqueous Layer) Quench->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicImp Organic Impurities (Discard) Separate1->OrganicImp Organic Layer AqueousProd Aqueous Layer (Protonated Amine) Separate1->AqueousProd Aqueous Layer Basify Basify Aqueous Layer (e.g., NaOH) (Deprotonates Amine) AqueousProd->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 AqueousWaste Aqueous Waste (Discard) Separate2->AqueousWaste Aqueous Layer OrganicProd Organic Layer (Free Amine) Separate2->OrganicProd Organic Layer Dry Dry (e.g., Na2SO4) & Concentrate OrganicProd->Dry FreeBase Crude Free Base Dry->FreeBase Dissolve Dissolve Free Base in Anhydrous Solvent FreeBase->Dissolve AddHCl Add HCl Solution (e.g., in Ether or IPA) Dissolve->AddHCl Crystallize Induce Crystallization (Cooling, Seeding) AddHCl->Crystallize Filter Filter & Wash with Cold Solvent Crystallize->Filter FinalProduct Pure Methyl[(2S)-2-phenylpropyl]amine HCl Filter->FinalProduct

Caption: Workflow for the isolation and purification of the target amine hydrochloride.

Data Summary Table

ParameterRecommended Range/ValueRationale
Acid Wash pH 1-2Ensures complete protonation of the amine for efficient extraction into the aqueous phase.
Base Wash pH >12Ensures complete deprotonation of the amine hydrochloride to the free base for extraction into the organic phase.
Crystallization Solvents Ethanol/Ether, IPA/Hexane, AcetoneProvides a medium where the salt has low solubility, promoting precipitation.
Drying Method Vacuum OvenRemoves residual solvents without thermal degradation of the product.

References

  • Application Note: Synthesis of 1-Hexanamine Hydrochloride via Reductive Amination. Benchchem.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. Available from: [Link]

  • [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. PubMed. Available from: [Link]

  • Technical Support Center: Scaling Up Chiral Resolution of Amines. Benchchem.
  • Amine workup. Reddit. Available from: [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. Available from: [Link]

  • Comparison and evaluation of the quick purification methods of methamphetamine hydrochloride from dimethyl sulfone for spectroscopic identification. PubMed. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available from: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. Available from: [Link]

  • Method for Synthesis of l-Methamphetamine. Semantic Scholar. Available from: [Link]

  • The method for preparing purified of crystal methamphetamine standard substance for forensic science illicit drugs inspection. Google Patents.
  • Investigation of the Reaction Impurities Associated with Methylamphetamine Synthesized Using the Nagai Method. ACS Publications. Available from: [Link]

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Available from: [Link]

  • Crystallization Method for Benzphetamine. Google Patents.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • AMPHETAMINE. SWGDRUG.org. Available from: [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Available from: [Link]

  • Isotope fractionation during precipitation of methamphetamine HCl and discrimination of seized forensic samples. ResearchGate. Available from: [Link]

  • dex amphetamine to crystals. Hive Stimulants. Available from: [Link]

  • Can you crystalize amphetamine hydrochloride? Reddit. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • Crystallization Tips. Hampton Research. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating a High-Throughput UPLC-MS/MS Method for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly known as the S-enantiomer of phenpromethamine—is a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly known as the S-enantiomer of phenpromethamine—is a potent sympathomimetic amine and monoamine releasing agent[1]. Due to its physiological effects, it is strictly classified as a prohibited in-competition stimulant by the World Anti-Doping Agency (WADA)[2].

For forensic toxicologists and clinical researchers, accurately quantifying this compound presents a significant analytical bottleneck. It shares an identical molecular weight (free base: 149.23 g/mol ) and highly similar fragmentation patterns with several amphetamine-related drugs (ARDs), including phentermine and methamphetamine. This guide objectively compares a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against legacy alternatives, providing a self-validating experimental protocol grounded in the modernized FDA/ICH Q2(R2) validation framework[3].

Comparative Performance: Evaluating Analytical Modalities

Historically, laboratories have relied on GC-MS or HPLC-UV for the detection of ARDs. However, when analyzing complex biological matrices (e.g., whole blood, urine), these legacy systems introduce critical vulnerabilities in either specificity or throughput.

Table 1: Comparative Performance of Analytical Modalities for Phenpromethamine
Performance ParameterLegacy GC-MSAlternative HPLC-UVProposed UPLC-MS/MS
Specificity (Isomers) High (Requires derivatization)Low (Overlapping UV absorbance)Highest (Retention time + MRM)
Sample Preparation Complex (LLE + Derivatization)Moderate (Protein precipitation)Streamlined (Mixed-Mode SPE)
Run Time per Sample 15 – 25 minutes10 – 15 minutes< 5.0 minutes
Limit of Quantitation ~50 ng/mL~500 ng/mL20 ng/mL
Matrix Effect Mitigation ModeratePoorExcellent (via internal standard)

The Causality Behind the Shift to UPLC-MS/MS: While GC-MS offers excellent theoretical plate counts, the secondary amine of methyl[(2S)-2-phenylpropyl]amine requires chemical derivatization (e.g., using MBTFA) to prevent peak tailing and thermal degradation. This adds hours to sample preparation. Conversely, UPLC-MS/MS allows for the direct injection of the underivatized amine, utilizing targeted Multiple Reaction Monitoring (MRM) to achieve superior sensitivity and throughput[4].

Experimental Design: The Causality of the Workflow

As analytical scientists, we must design protocols where every chemical interaction serves a deliberate purpose. The following workflow is engineered to be a self-validating system, ensuring that matrix interferences are systematically eliminated before they reach the mass spectrometer.

Workflow Sample Biological Matrix (Blood/Urine) SPE Mixed-Mode SPE (MCX Cartridge) Sample->SPE LC UPLC Separation (C18, Isocratic) SPE->LC MS ESI-MS/MS (MRM Transitions) LC->MS Val ICH Q2(R2) Data Validation MS->Val

Fig 1. Workflow for the extraction and UPLC-MS/MS analysis of phenpromethamine.
Phase 1: Mixed-Mode Solid-Phase Extraction (MMSPE)

Biological matrices are rich in phospholipids, which compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression.

  • The Chemical Logic: Methyl[(2S)-2-phenylpropyl]amine is a basic molecule (pKa ~10). By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, we can trap the analyte via strong ionic bonds. This allows us to aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids—a step that would prematurely elute the analyte on a standard C18 cartridge[4].

Phase 2: Pseudo-Isocratic Chromatography
  • The Chemical Logic: ARDs often share identical MRM transitions (e.g., m/z 150.1 → 91.1). A steep organic gradient compresses these structural isomers into a single, unresolvable peak. By holding the mobile phase at a low organic concentration (15%), we maximize the theoretical plates of the C18 column, ensuring baseline resolution between methyl[(2S)-2-phenylpropyl]amine and isobaric interferences[4].

Step-by-Step Methodology

Step 1: Sample Preparation (MCX Extraction)
  • Spike & Acidify: Aliquot 250 µL of whole blood or urine into a microcentrifuge tube. Add 10 µL of Internal Standard (Phenpromethamine-d3, 1 µg/mL). Add 250 µL of 4% H₃PO₄. (Causality: Acidification disrupts protein-analyte binding and ensures the amine is fully protonated for ion exchange).

  • Conditioning: Pass 2 mL of LC-MS grade Methanol (MeOH), followed by 2 mL of LC-MS grade H₂O through the MCX cartridge (30 mg/3cc).

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash with 2 mL of 0.1 M HCl (removes aqueous-soluble interferences).

    • Wash with 2 mL of 100% MeOH (removes hydrophobic lipids while the amine remains ionically anchored).

  • Elution: Elute the target analyte with 2 mL of 5% NH₄OH in MeOH. (Causality: The strong base deprotonates the amine, breaking the ionic bond and allowing the organic solvent to sweep the free base off the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UPLC-MS/MS Parameters
  • Column: C18 column (1.7 µm particle size, 2.1 x 100 mm), maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a pseudo-isocratic hold at 15% B for 3.5 minutes. Ramp to 95% B from 3.5 to 4.0 minutes to flush the column, then re-equilibrate at 15% B. Total run time: 5.0 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier Transition: m/z 150.1 → 119.1 (Loss of methylamine)

    • Qualifier Transition: m/z 150.1 → 91.1 (Tropylium ion formation)

Establishing a Self-Validating System: ICH Q2(R2) Execution

To ensure regulatory compliance and scientific integrity, the method must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[3].

ValidationLogic Start ICH Q2(R2) Method Validation Spec Specificity Start->Spec Sens Sensitivity Start->Sens Lin Linearity Start->Lin Acc Accuracy/Precision Start->Acc Spec_Out Isomeric Resolution (No interference) Spec->Spec_Out Sens_Out LOD & LOQ Determination Sens->Sens_Out Lin_Out R² > 0.99 (Working Range) Lin->Lin_Out Acc_Out %CV < 15% (Intra/Inter-day) Acc->Acc_Out

Fig 2. Core ICH Q2(R2) validation parameters evaluated for the analytical procedure.
Validation Protocol Execution:
  • Specificity (Selectivity): Inject blank matrix extracts, matrix spiked with known interferents (e.g., phentermine, methamphetamine), and matrix spiked with methyl[(2S)-2-phenylpropyl]amine. Acceptance Criteria: No interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) area at the analyte's retention time.

  • Linearity and Range: Prepare calibration standards in drug-free matrix at concentrations of 20, 50, 100, 250, 500, and 1000 ng/mL. Apply a 1/x weighted linear regression model. Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at Low (60 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations in hexaplicate across three independent analytical runs. Acceptance Criteria: The intra-day and inter-day coefficient of variation (%CV) must not exceed 15% (or 20% at the LLOQ).

  • Matrix Effect (Ion Suppression/Enhancement): Compare the peak area of the analyte spiked into post-extracted blank matrix against the peak area of a neat standard solution at the same concentration. Acceptance Criteria: Matrix effects should be consistent (<15% variation) across different lots of biological fluid, mitigated by the stable-isotope labeled internal standard.

References

  • The Prohibited List | World Anti-Doping Agency - WADA. wada-ama.org. URL: [Link]

  • Development and Validation of a UPLC-QTOF-MS Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. mdpi.com. URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. federalregister.gov. URL:[Link]

  • Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA). nih.gov. URL:[Link]

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility in Experiments with Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. For chiral molecules such as methyl[(2S)-2-phenylpropyl]amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental data is the bedrock of scientific integrity and progress. For chiral molecules such as methyl[(2S)-2-phenylpropyl]amine hydrochloride, a compound of significant interest due to its structural relation to pharmacologically active agents, ensuring consistent and reliable results is paramount. Enantiomers can exhibit vastly different physiological effects, making the enantiomeric purity and stability of the starting material a critical determinant of experimental outcomes.[1]

This guide provides an in-depth technical overview of the key factors influencing the reproducibility of experiments involving methyl[(2S)-2-phenylpropyl]amine hydrochloride. We will objectively compare analytical methodologies for assessing its purity and provide detailed, field-proven protocols to mitigate common sources of experimental variability. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge and tools necessary to conduct robust and repeatable experiments.

The Critical Pillars of Reproducibility

Achieving experimental reproducibility with methyl[(2S)-2-phenylpropyl]amine hydrochloride hinges on a comprehensive understanding and control of several key variables. These range from the intrinsic properties of the compound to the nuances of its handling and analysis. Neglecting any of these can lead to inconsistent data, jeopardizing the validity of research findings.

A foundational principle in achieving reproducible results is meticulous documentation and adherence to standardized procedures.[2][3] This includes everything from sample preparation to data analysis.

Enantiomeric Purity: The Starting Point

The absolute configuration and enantiomeric excess (% ee) of the starting material are the most critical parameters. The presence of the (R)-enantiomer can lead to misleading biological or chemical results. Therefore, accurate determination of enantiomeric purity is non-negotiable.

Comparison of Analytical Techniques for Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most powerful and widely used techniques for the chiral separation of primary amines.[4] The choice between them often depends on the specific requirements of the analysis, such as speed, resolution, and environmental impact.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Rationale & Insights
Resolution (Rs) Generally provides high resolution, especially in normal-phase mode.[5]Offers comparable selectivity and resolution to HPLC.[5][6]For baseline separation, an Rs > 1.5 is desirable. Both techniques can achieve this, but optimization of mobile phase and stationary phase is key.
Analysis Time Typically 10-30 minutes, but can be longer in normal-phase for optimal resolution.[7]Significantly faster analysis times due to the low viscosity of the mobile phase allowing for higher flow rates.[4][5]SFC is highly advantageous for high-throughput screening applications where speed is critical.
Solvent Consumption Can be substantial, particularly with normal-phase chromatography."Greener" technique with significantly lower consumption of organic solvents, as the primary mobile phase is compressed CO2.[5]SFC aligns well with sustainability goals in the laboratory.
Peak Symmetry Can be challenging for basic compounds like amines, sometimes requiring mobile phase additives.Often provides superior peak symmetry for primary amines.[5][6]Better peak shape leads to more accurate and reproducible integration and quantification.
Instrumentation Standard HPLC systems are widely available in most analytical labs.Requires specialized SFC instrumentation, which is less common.The availability of equipment can be a deciding factor for some laboratories.

Protocol for Chiral Purity Analysis by HPLC

This protocol provides a general framework for the chiral separation of methyl[(2S)-2-phenylpropyl]amine hydrochloride. Optimization may be required based on the specific column and system used.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of methyl[(2S)-2-phenylpropyl]amine hydrochloride.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[7]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or a similar column known for resolving chiral amines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small percentage of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting point could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Racemization: A Hidden Threat to Reproducibility

Chiral amines can undergo racemization under certain conditions, leading to a loss of enantiomeric purity over time.[6] This is a critical consideration during synthesis, purification, and storage, as well as during the experiment itself.

The primary mechanism for racemization often involves the deprotonation of the chiral center, which is facilitated by a strong base, followed by reprotonation to form a racemic mixture.[6] The presence of an aromatic ring adjacent to the chiral center, as in methyl[(2S)-2-phenylpropyl]amine, can stabilize the resulting carbanion, potentially increasing the risk of racemization.

Factors that can promote racemization include:

  • High pH: Exposure to strong bases can initiate racemization.[6]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for racemization to occur.[8]

  • Presence of Certain Catalysts: Some metal catalysts have been shown to facilitate the racemization of chiral amines.[8][9]

To ensure reproducibility, it is crucial to avoid these conditions in your experimental setup unless racemization is the intended outcome.

Handling and Storage: The Importance of a Controlled Environment

Methyl[(2S)-2-phenylpropyl]amine hydrochloride, like many amine salts, is potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[10][11] This can have several detrimental effects on experimental reproducibility:

  • Inaccurate Weighing: Absorption of water will lead to errors in the mass of the compound being used, affecting stoichiometry and concentration calculations.

  • Physical Changes: Moisture uptake can cause the solid to cake or even deliquesce (dissolve in the absorbed water), making handling difficult and introducing heterogeneity.[12]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the purity of the compound.[12][13]

Best Practices for Handling and Storage:

  • Storage: Store methyl[(2S)-2-phenylpropyl]amine hydrochloride in a tightly sealed container in a desiccator or a controlled low-humidity environment.[10][14] For long-term storage, consider placing it under an inert atmosphere (e.g., argon or nitrogen).[14]

  • Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas, especially during weighing and transfer.[14]

  • Drying: If the compound is suspected to have absorbed moisture, it can be dried under vacuum, though care must be taken to ensure that the temperature used does not induce degradation or sublimation.

The following workflow diagram illustrates the recommended procedure for handling a hygroscopic and air-sensitive compound like methyl[(2S)-2-phenylpropyl]amine hydrochloride.

G Workflow for Handling Hygroscopic Solids A Prepare Inert Atmosphere Environment (Glovebox or Schlenk Line) B Transfer Compound Container to Antechamber/Inert Environment A->B C Weigh Required Amount Under Inert Atmosphere B->C D Transfer to Pre-dried Reaction Vessel C->D E Seal Reaction Vessel Securely D->E F Remove from Inert Atmosphere and Proceed with Experiment E->F

Workflow for handling hygroscopic solids.
Stability in Solution: Considering the Experimental Matrix

The stability of methyl[(2S)-2-phenylpropyl]amine hydrochloride can also be influenced by the solvent and other components in the experimental solution. For example, studies on similar amine hydrochlorides have shown instabilities in the presence of certain excipients like sugars.[15]

Key considerations for solution stability:

  • Solvent Choice: Use high-purity, anhydrous solvents when possible, especially for moisture-sensitive reactions.

  • pH of the Medium: The pH of the solution can affect the stability and ionization state of the amine.

  • Compatibility with Other Reagents: Be aware of potential reactions with other components in your experimental system. Preliminary compatibility studies may be warranted for complex formulations.

Comparative Analysis of Alternative Compounds

While methyl[(2S)-2-phenylpropyl]amine hydrochloride is a valuable compound, in some applications, structurally similar chiral amines may be considered. The choice of an alternative will depend on the specific experimental goals.

CompoundKey Structural DifferencePotential Impact on Experiments
(S)-1-PhenylethylamineLacks the propyl chain.May exhibit different steric hindrance in reactions. Its hydrochloride salt is also a solid and requires careful handling.
(S)-AmphetamineIsomeric, with the methyl group on the carbon adjacent to the nitrogen.Has different pharmacological properties and may exhibit different reactivity due to the position of the methyl group.
(S)-2-PhenylglycinolContains a hydroxyl group.The hydroxyl group can participate in hydrogen bonding and may alter solubility and reactivity.

The selection of any chiral amine should be preceded by a thorough literature review to understand its specific properties and potential challenges related to experimental reproducibility.

Conclusion: A Systematic Approach to Reproducibility

Ensuring the reproducibility of experiments with methyl[(2S)-2-phenylpropyl]amine hydrochloride is not a matter of chance, but the result of a systematic and informed approach. By carefully controlling the enantiomeric purity of the starting material, preventing racemization, implementing rigorous handling and storage protocols, and considering the stability of the compound in the experimental matrix, researchers can significantly enhance the reliability and validity of their findings.

The protocols and comparative data presented in this guide provide a framework for establishing self-validating experimental systems. Adherence to these principles will not only improve the quality of individual experiments but also contribute to the broader goal of advancing scientific knowledge through robust and reproducible research.

References

  • Eksteen, R., & Tarafder, A. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Clariant International Ltd. (1996). Racemisation of amines.
  • University of Bath. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 513-517. [Link]

  • Labcompare. (2025). Ensuring GLP Compliance in the Pharma Lab. Labcompare.com. [Link]

  • Chemwatch. (n.d.). Bis(2-chloroethyl)amine hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. [Link]

  • Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC Europe, 28(1), 26-33. [Link]

  • Bio-Rad. (n.d.). Tips for Improving Reproducibility and Efficiency. [Link]

  • Di Odoardo, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Williams, J. M. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]

  • Lab Manager. (2020). Ensuring Reproducible Data in the Laboratory. [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Li, L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460563. [Link]

  • LabArchives. (n.d.). Top 10 Strategies to Improve Scientific Reproducibility. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • van der Vlugt, J. I., et al. (2018). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. ChemistryOpen, 7(10), 785-789. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • University of Padua. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Peng, C., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 733, 139318. [Link]

  • Kim, H., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Organic Letters, 26(2), 358-362. [Link]

  • Barry, R. H., et al. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116-118. [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4135-4151. [Link]

  • Nordin, N., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International, 313, 110344. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(1), 38. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines. [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]

  • Mettler-Toledo. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry. YouTube. [Link]

  • ResearchGate. (2025). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • Scribd. (n.d.). Methylamine Hydrochloride Synthesis. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Validation

Benchmarking the Pharmacological Potency of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Against Established Stimulants

Executive Summary Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly known as phenpromethamine, Vonedrine, or N,β-dimethylphenethylamine—is a synthetic phenethylamine derivative historically utilized as a sympathomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(2S)-2-phenylpropyl]amine hydrochloride—commonly known as phenpromethamine, Vonedrine, or N,β-dimethylphenethylamine—is a synthetic phenethylamine derivative historically utilized as a sympathomimetic nasal decongestant and recently identified as an adulterant in sports and weight-loss supplements . As drug development professionals and forensic toxicologists encounter an increasing array of structural amphetamine isomers, benchmarking their relative potencies becomes critical.

This guide provides an objective, data-driven comparison of methyl[(2S)-2-phenylpropyl]amine against established reference stimulants (e.g., amphetamine and methamphetamine). By analyzing transporter binding affinities, monoamine release kinetics, and in vivo behavioral data, we demonstrate that while this compound shares a substrate-type release mechanism with classical amphetamines, its unique stereochemistry drastically attenuates its central nervous system (CNS) potency while preserving significant peripheral cardiovascular liability.

Mechanistic Overview: Causality & Pathways

To understand the pharmacological divergence between methyl[(2S)-2-phenylpropyl]amine and classical stimulants, we must examine its structure-activity relationship (SAR). Methamphetamine is defined by an alpha-methyl substitution (N,α-dimethylphenethylamine), which optimally aligns with the binding pockets of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).

In contrast, methyl[(2S)-2-phenylpropyl]amine features a beta-methyl substitution (N,β-dimethylphenethylamine). This shift of the methyl group from the alpha to the beta carbon introduces steric hindrance that selectively disrupts its affinity for DAT, while maintaining sufficient structural homology to bind NET .

Once bound to the transporter, the compound acts as a Monoamine Releasing Agent (MRA). It is translocated into the presynaptic terminal, where it disrupts the vesicular monoamine transporter 2 (VMAT2). This collapses the vesicular pH gradient, pooling monoamines in the cytosol and triggering the reverse transport of dopamine (DA) and norepinephrine (NE) into the synaptic cleft .

G A methyl[(2S)-2-phenylpropyl]amine (Phenpromethamine) B Binding to DAT / NET (Substrate Recognition) A->B Affinity C Intracellular Accumulation via Transporter Uptake B->C Translocation D VMAT2 Interaction & Cytosolic DA/NE Pooling C->D Vesicular Disruption E Transporter Reversal (Efflux Mechanism) D->E Concentration Gradient F Elevated Synaptic Monoamine Concentration E->F DA/NE Release

Fig 1. Mechanistic pathway of phenpromethamine-induced monoamine efflux via DAT/NET reversal.

In Vitro Benchmarking Data

Quantitative in vitro assays reveal that methyl[(2S)-2-phenylpropyl]amine is approximately 10-fold less potent than classical amphetamines. Furthermore, its DAT/NET selectivity ratio indicates a pronounced preference for norepinephrine release over dopamine release, explaining its distinct physiological profile.

Table 1: Comparative In Vitro Monoamine Release Potency (Rat Brain Synaptosomes)

CompoundStructural ClassificationEC50 for NE Release (nM)EC50 for DA Release (nM)DAT/NET Selectivity RatioPrimary Pharmacological Profile
D-Amphetamine α-methylphenethylamine~ 7.0~ 20.02.8Potent CNS & Cardiovascular Stimulant
Methamphetamine N,α-dimethylphenethylamine~ 12.0~ 24.02.0Highly Potent CNS Stimulant
Methyl[(2S)-2-phenylpropyl]amine N,β-dimethylphenethylamine~ 154.0~ 574.03.7Peripheral Pressor / Weak CNS Stimulant

(Data synthesized from established synaptosomal radioligand efflux assays , )

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the benchmarking data above is derived from highly controlled ex vivo synaptosome assays. Below is the standardized protocol utilized to evaluate substrate-type monoamine release.

Protocol: In Vitro Radioligand Monoamine Efflux Assay

Objective: To quantify the substrate-type reverse transport of DA and NE induced by stimulant compounds.

  • Step 1: Synaptosome Preparation. Isolate striatal (for DAT evaluation) and cortical (for NET evaluation) synaptosomes from male Sprague-Dawley rats using sucrose density gradient centrifugation.

    • Causality: Synaptosomes are utilized because they preserve the intact presynaptic terminal machinery (including functional DAT, NET, and VMAT2). This allows researchers to observe true transporter reversal, which cannot be accurately modeled in simple competitive binding assays.

  • Step 2: Radioligand Loading. Incubate the isolated synaptosomes with tritium-labeled neurotransmitters ([3H]-Dopamine or [3H]-Norepinephrine) at 37°C for 30 minutes.

    • Causality: Pre-loading establishes a stable baseline intracellular pool of radiolabeled monoamines. This creates the necessary concentration gradient to precisely quantify drug-induced efflux.

  • Step 3: Drug Incubation. Aliquot the loaded synaptosomes and introduce varying concentrations (10 nM to 100 μM) of methyl[(2S)-2-phenylpropyl]amine or reference amphetamines. Incubate for exactly 15 minutes.

  • Step 4: Rapid Termination & Filtration. Terminate the reaction instantly by adding ice-cold wash buffer, followed immediately by rapid vacuum filtration through glass-fiber filters (GF/B).

    • Causality: Rapid cooling instantly halts transporter kinetics and metabolic degradation, preventing artifactual re-uptake or passive diffusion of the radioligand before measurement.

  • Step 5: Liquid Scintillation Counting. Transfer the filters to scintillation vials, add scintillation cocktail, and measure the retained intracellular radioactivity. Calculate fractional release relative to a vehicle-treated control to determine the EC50.

In Vivo Behavioral & Cardiovascular Benchmarking

The in vitro receptor affinities directly predict the in vivo behavioral and physiological outcomes.

Locomotor & Reinforcing Effects: Classical amphetamines exhibit a steep, inverted U-shaped dose-response curve for locomotor activity and self-administration, driven by high-affinity DAT reversal in the nucleus accumbens. Methyl[(2S)-2-phenylpropyl]amine, due to its ~574 nM EC50 at DAT, requires significantly higher systemic doses to cross the blood-brain barrier and induce comparable reinforcing effects . It lacks the sharp peak in locomotor stimulation seen with methamphetamine.

Cardiovascular Liability: Despite its weak central dopaminergic effects, the compound retains clinically significant affinity for peripheral NET (EC50 ~ 154 nM). In laboratory models, it acts as a potent sympathomimetic, inducing sharp, dose-dependent increases in mean arterial blood pressure and heart rate . This skewed pharmacological profile makes the compound particularly hazardous when consumed unknowingly in dietary supplements, as users may ingest massive doses seeking a CNS "high," only to precipitate a hypertensive crisis or hemorrhagic stroke due to peripheral NET overactivation.

Conclusion & Strategic Outlook

Benchmarking methyl[(2S)-2-phenylpropyl]amine against classical stimulants reveals a compound that is fundamentally an amphetamine isomer, yet pharmacologically distinct. The beta-methyl substitution severely blunts its dopaminergic potency while preserving norepinephrine release. For drug development professionals and toxicologists, this underscores a critical principle: lower CNS abuse liability does not equate to physiological safety. The compound's capacity to induce severe cardiovascular pressor effects without the accompanying central stimulation makes it a high-risk, deceptive sympathomimetic.

References

  • Schindler CW, Chojnacki MR, Thorndike EB, Rice KC, Baumann MH. "Reinforcing effects of phenethylamine analogs found in dietary supplements." Psychopharmacology (Berl). 2022;239(11):3723-3730. URL:[Link]

  • Cohen PA, Travis JC, Keizers PHJ, et al. "Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine." Clinical Toxicology. 2021;59(11):975-981. URL:[Link]

  • Pinckaers NET, Blankesteijn WM, Mircheva A, et al. "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Nutrients. 2024;16(11):1567. URL:[Link]

  • Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. "The supplement adulterant β-methylphenethylamine increases blood pressure by acting at peripheral norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics. 2019;369(2):328-336. URL:[Link]

Comparative

A comparative study of different chiral stationary phases for methyl[(2S)-2-phenylpropyl]amine separation

In the landscape of pharmaceutical development and chemical analysis, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. The stereoisomers of a chiral molecule can exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of various chiral stationary phases (CSPs) for the separation of methyl[(2S)-2-phenylpropyl]amine, a key intermediate and a compound of significant interest due to its structural relation to pharmacologically active amines. Our focus is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in their method development endeavors.

The Imperative of Chiral Separation

Methyl[(2S)-2-phenylpropyl]amine, and its (R)-enantiomer, are emblematic of the challenges and importance of chiral separations. The spatial arrangement of atoms around the chiral center can lead to distinct interactions with biological systems. Therefore, the ability to isolate and quantify each enantiomer is paramount for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) with chiral stationary phases stands as the preeminent technique for achieving this goal.

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes results in differential retention times, enabling their separation. The choice of the CSP is the most critical factor in the success of a chiral separation.

Major Classes of Chiral Stationary Phases: A Comparative Overview

The most widely employed CSPs for the separation of a broad range of chiral compounds, including amines, are polysaccharide-based, cyclodextrin-based, and Pirkle-type phases. Each class possesses unique characteristics and separation mechanisms.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most versatile and widely successful for enantiomeric separations.[1][2] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide derivatives.[1]

These CSPs are available in two main formats: coated and immobilized. Coated CSPs, such as Chiralcel OD-H, involve the physical adsorption of the polysaccharide derivative onto the silica support.[3][4] While offering excellent enantioselectivity, their solvent compatibility is limited, precluding the use of certain solvents like dichloromethane, chloroform, and tetrahydrofuran (THF) which can strip the coating.[4][5][6] Immobilized CSPs, like Chiralpak IA and IB, have the chiral selector covalently bonded to the silica, providing enhanced robustness and a wider range of compatible solvents.[3][4]

For the separation of chiral amines, polysaccharide-based columns like Chiralpak IE and Chiralcel OD-H have shown high enantioselectivities.[7] In a study comparing various polysaccharide CSPs for the resolution of chiral amines, these two columns demonstrated superior performance.[7]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[8] Their structure resembles a truncated cone with a hydrophobic interior and a hydrophilic exterior.[8][9] The primary mechanism for chiral recognition is inclusion complexation, where the hydrophobic portion of the analyte fits into the cyclodextrin cavity.[9] The stereoselectivity arises from interactions between the chiral center of the analyte and the hydroxyl groups at the rim of the cyclodextrin.

These CSPs are often used in reversed-phase mode and are particularly effective for separating molecules with aromatic rings that can fit into the hydrophobic cavity.[8][10] While generally less broadly applicable than polysaccharide phases, they can offer unique selectivity for certain compounds. A significant drawback of cyclodextrin-based CSPs is their lower loading capacity compared to other types of CSPs.[11]

Pirkle-Type CSPs

Named after William H. Pirkle, these CSPs are based on small, synthetic chiral molecules that are designed to have specific interaction sites.[11] The chiral recognition mechanism relies on a "three-point interaction" model, which typically involves a combination of π-π interactions (from π-acidic or π-basic aromatic rings), hydrogen bonding, and steric hindrance.[11]

Pirkle-type CSPs can provide high selectivity and good loading capacity when there is a strong complementary interaction between the analyte and the stationary phase.[11] However, they often have a narrower range of applicability compared to polysaccharide-based CSPs.[11]

Comparative Performance for Methyl[(2S)-2-phenylpropyl]amine Separation

While direct comparative studies for methyl[(2S)-2-phenylpropyl]amine are not extensively published, data from the separation of structurally similar compounds, such as methamphetamine and other primary amines, provides valuable insights.

Chiral Stationary Phase TypeTypical Mobile PhaseAdvantagesDisadvantagesSuitability for Methyl[(2S)-2-phenylpropyl]amine
Polysaccharide-Based (e.g., Chiralcel OD-H, Chiralpak IE) Normal Phase (Hexane/Alcohol)[5][7]Broad applicability, high efficiency, and good resolution for a wide range of compounds.[3][7]Coated versions have limited solvent compatibility.[4][5][6]High. Proven effectiveness for separating chiral amines.[7][12]
Cyclodextrin-Based (e.g., Astec Chirobiotic V2) Reversed Phase (Methanol/Aqueous Buffer)[13][14]Good for aromatic compounds, operates in reversed-phase mode.[8]Lower loading capacity, may have lower efficiency.[11]Moderate. The phenyl group could interact with the cavity, but efficiency might be a concern.
Pirkle-Type Normal Phase (Hexane/Alcohol)[11]High selectivity for specific compounds, good loading capacity.[11]Narrower range of application.[11]Moderate to Low. Success is highly dependent on the specific Pirkle phase chemistry.

Experimental Protocol: A Representative Method

This section provides a detailed, step-by-step methodology for the chiral separation of a racemic mixture of methyl[2-phenylpropyl]amine using a polysaccharide-based CSP. This protocol is designed to be a self-validating system, providing a robust starting point for method development.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of methyl[2-phenylpropyl]amine.
Materials:
  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm I.D.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: A racemic mixture of methyl[2-phenylpropyl]amine dissolved in the mobile phase at a concentration of 1 mg/mL.

Chromatographic Conditions:
  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:
  • System Preparation:

    • Thoroughly flush the HPLC system with the mobile phase to ensure a stable baseline. The use of coated polysaccharide columns requires careful solvent selection to avoid damaging the stationary phase.[5][6]

  • Column Equilibration:

    • Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the racemic methyl[2-phenylpropyl]amine solution.

  • Data Acquisition:

    • Monitor the chromatogram and record the retention times of the two enantiomers.

  • Performance Evaluation:

    • Calculate the resolution (Rs), selectivity (α), and retention factors (k') for the enantiomeric pair. A resolution of >1.5 is generally considered baseline separation.

Logical Workflow for CSP Selection

The process of selecting the optimal CSP can be streamlined by following a logical workflow.

Caption: A workflow diagram for selecting a chiral stationary phase.

Conclusion

The selection of an appropriate chiral stationary phase is a multifaceted process that requires a deep understanding of the analyte's structure and the separation mechanisms of different CSPs. For the enantiomeric separation of methyl[(2S)-2-phenylpropyl]amine, polysaccharide-based CSPs, particularly those with a proven track record for separating chiral amines like Chiralcel OD-H and Chiralpak IE, represent the most promising starting point. Their broad applicability and high efficiency often lead to successful separations.[3][7] While cyclodextrin and Pirkle-type CSPs may offer unique selectivity in certain cases, the higher probability of success lies with the polysaccharide-based phases. A systematic screening approach, followed by careful method optimization, is key to developing a robust and reliable chiral separation method.

References

  • Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column.
  • Dwivany, F. M., et al. (2021). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]

  • Li, T., & Zhang, Q. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-444.
  • Wang, Y., & Ng, S. C. (2000). Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid chromatography.
  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-180.
  • Wang, C., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.
  • DEA Diversion Control Division. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • MDPI. (2025).
  • Pharmaceutical Technology. (2026, March 12). Chiral Separations. Retrieved from [Link]

  • Google Patents. (2013). METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE.
  • Chiralpedia. (2022, December 5). Cyclodextrin-based CSPs. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases and their applicability in the resolution of enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • PubMed. (2012). Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

Sources

Validation

Experimental validation of the proposed mechanism of action for methyl[(2S)-2-phenylpropyl]amine hydrochloride

Experimental Validation and Comparative Analysis of Levmetamfetamine's Mechanism of Action A Guide for Researchers in Pharmacology and Drug Development This guide provides an in-depth, experimentally-grounded framework f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Experimental Validation and Comparative Analysis of Levmetamfetamine's Mechanism of Action

A Guide for Researchers in Pharmacology and Drug Development

This guide provides an in-depth, experimentally-grounded framework for validating the proposed mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride, known pharmaceutically as levmetamfetamine. As a sympathomimetic amine used in over-the-counter nasal decongestants, its primary therapeutic effect is attributed to the vasoconstriction of nasal mucosal blood vessels.[1][2] This effect is believed to be mediated through its interaction with the adrenergic system.[1][2]

The core hypothesis is that levmetamfetamine acts as an α-adrenergic agonist, leading to the contraction of smooth muscle cells in the nasal vasculature.[1][2] This action may be a combination of direct receptor stimulation and the indirect effect of stimulating the release of norepinephrine, a potent endogenous α-agonist.[1][3][4]

This document outlines a series of validation experiments designed to rigorously test this hypothesis, explains the scientific rationale behind each protocol, and compares the pharmacological profile of levmetamfetamine to other common nasal decongestants, such as pseudoephedrine and oxymetazoline.

Proposed Mechanism of Action: α-Adrenergic Agonism

Levmetamfetamine's vasoconstrictive properties are primarily attributed to its effects on α-adrenergic receptors, particularly the α1 subtype, which are prevalent in the smooth muscle of peripheral blood vessels.[1][5] Activation of these Gq protein-coupled receptors initiates a well-defined signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[6] A secondary, indirect mechanism involves levmetamfetamine's potential to act as a norepinephrine-releasing agent, which would further amplify the agonistic effect at the synapse.[1][3][4]

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor (Gq-coupled GPCR) Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Levmetamfetamine Levmetamfetamine (Agonist) Levmetamfetamine->Receptor Binds Gq->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on SMC Smooth Muscle Contraction DAG->SMC Activates PKC, contributes to Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->SMC Triggers

Caption: Proposed signaling cascade for levmetamfetamine-induced vasoconstriction.

Experimental Validation: A Multi-Faceted Approach

To robustly validate the proposed mechanism, a combination of binding assays and functional assays is required. This approach allows for the characterization of both the molecular interaction with the target receptor and the resulting physiological response.

Experiment 1: Receptor Binding Affinity

Objective: To determine if and with what affinity levmetamfetamine binds to α-adrenergic receptors. A competitive radioligand binding assay is the gold standard for this purpose.[7]

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from a cell line stably expressing a specific human α-adrenergic receptor subtype (e.g., α1A).[8]

  • Radioligand Selection: Choose a high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-Prazosin for α1 receptors.

  • Assay Setup (96-well plate):

    • Total Binding: Add cell membranes, assay buffer, and [³H]-Prazosin.

    • Non-Specific Binding (NSB): Add cell membranes, assay buffer, [³H]-Prazosin, and a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine) to saturate all receptors.

    • Competition: Add cell membranes, assay buffer, [³H]-Prazosin, and serial dilutions of the test compounds (levmetamfetamine, pseudoephedrine, oxymetazoline).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing α1-Receptor) B Set up 96-well Plate (Total, NSB, Competition) A->B C Add Radioligand ([³H]-Prazosin) & Test Compounds B->C D Incubate to Equilibrium (60-90 min, RT) C->D E Rapid Filtration (Separate Bound/Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate Ki) F->G

Caption: Workflow for determining receptor binding affinity.

Experiment 2: Functional Potency and Efficacy

Objective: To measure the functional consequence of receptor binding, specifically the ability of levmetamfetamine to induce vasoconstriction. The isolated aortic ring assay is a classic ex vivo model for this purpose.[9][10]

Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation: Humanely euthanize a rat (e.g., Sprague-Dawley) and dissect the thoracic aorta in cold Krebs-Henseleit buffer.[9][11] Clean the aorta of connective tissue and cut it into 2-3 mm wide rings.[9]

  • Mounting: Suspend each ring in an organ bath filled with Krebs-Henseleit buffer (37°C, bubbled with 95% O₂/5% CO₂).[11] Connect one end to a fixed mount and the other to an isometric force transducer to record changes in tension.

  • Equilibration & Viability Check: Allow rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[9] Confirm tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).[9]

  • Cumulative Concentration-Response Curve: Once the tension returns to baseline, add the test compounds (levmetamfetamine, pseudoephedrine, oxymetazoline) in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

  • Antagonism Confirmation (Trustworthiness): In a separate set of rings, pre-incubate with an α-adrenergic antagonist (e.g., phentolamine) before generating the concentration-response curve for levmetamfetamine. A rightward shift in the curve will confirm that the contraction is mediated by α-adrenergic receptors.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the log concentration of the agonist. Fit the data to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).

Experiment 3: Indirect Action via Norepinephrine Release

Objective: To determine if levmetamfetamine indirectly causes vasoconstriction by triggering the release of endogenous norepinephrine from sympathetic nerve terminals.

Protocol: Norepinephrine Release Assay

  • System Preparation: Use a suitable model system, such as isolated mouse vas deferens which has dense sympathetic innervation, or PC12 cells differentiated to a neuronal phenotype.[12] Pre-load the tissue/cells with [³H]-norepinephrine.

  • Stimulation: After a washout period to remove free radiolabel, expose the preparation to the test compounds (levmetamfetamine, pseudoephedrine) in a Ca²⁺-containing buffer.

  • Quantification: Collect the superfusate at timed intervals and measure the amount of [³H]-norepinephrine released using a scintillation counter. Alternatively, unlabeled norepinephrine can be measured using a commercially available ELISA kit.[13][14]

  • Control: Run a parallel experiment in a Ca²⁺-free buffer. A significant reduction in stimulated release in the absence of external calcium would suggest a carrier-mediated transport mechanism, typical for indirectly acting sympathomimetics.[12]

  • Data Analysis: Quantify the amount of norepinephrine released above baseline in response to each compound.

Comparative Analysis and Expected Outcomes

The data from these experiments will allow for a direct comparison of levmetamfetamine against other common decongestants.

CompoundTarget/MechanismBinding Affinity (Ki, nM) (α1A Receptor)Functional Potency (EC50, nM) (Aortic Ring)Efficacy (% of KCl max)Norepinephrine Release
Levmetamfetamine α-agonist, NE Releaser[1][3]ModerateModerateHighYes
Pseudoephedrine Mixed-acting (α/β), primarily NE Releaser[15][16][17]Low/Negligible[17]LowModerate-HighYes[17]
Oxymetazoline Direct α1/α2 agonist[5][18]HighHighVery HighNo

This table presents expected relative outcomes based on established pharmacology. Actual experimental values would be determined through the protocols described.

Interpretation of Results:

  • Levmetamfetamine is expected to show moderate direct binding affinity for the α1-receptor and demonstrate a potent functional response. A significant portion of its activity may also be attributable to norepinephrine release.

  • Pseudoephedrine primarily acts indirectly by releasing norepinephrine.[17] Therefore, it is expected to have very low binding affinity but still cause vasoconstriction in functional assays, particularly in tissues with intact sympathetic innervation.[17]

  • Oxymetazoline , a direct-acting agonist, should exhibit high binding affinity and high potency in the functional assay, independent of norepinephrine release.[16][18]

Logical Validation Framework cluster_exp Experimental Evidence A Binding Assay (Ki value) D Does it bind to α-adrenergic receptors? A->D B Functional Assay (EC50, Emax) E Does binding cause vasoconstriction? B->E C NE Release Assay (Indirect Action) F Does it also release norepinephrine? C->F D->E Yes E->F Yes G Validated Mechanism: Direct α-agonist with indirect NE-releasing properties F->G Yes

Conclusion

The described experimental framework provides a robust and self-validating system for elucidating the mechanism of action of levmetamfetamine. By combining receptor binding studies, functional tissue assays, and neurotransmitter release experiments, researchers can definitively characterize its pharmacological profile. The comparative analysis against pseudoephedrine and oxymetazoline situates its activity within the broader context of nasal decongestants, highlighting its dual mechanism as both a direct α-adrenergic agonist and an indirect sympathomimetic amine. This comprehensive validation is crucial for understanding its therapeutic effects and side-effect profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Levmetamfetamine?[Link]

  • Patsnap Synapse. (2024, June 15). What is Levmetamfetamine used for?[Link]

  • Wikipedia. (n.d.). Levomethamphetamine. [Link]

  • Pharmaoffer. (n.d.). Levmetamfetamine API Suppliers. [Link]

  • Mendelson, J. E., et al. (2008, July 21). The Clinical Pharmacology of Intranasal l-Methamphetamine. Medscape. [Link]

  • Journal of Visualized Experiments. (n.d.). Aortic Ring Assay. [Link]

  • Rhinology Journal. (n.d.). Comparison of decongestive capacity of xylometazoline and pseudoephedrine with rhinomanometry and MRI. [Link]

  • freeCE. (2023, July 14). Decongestants Overview: Pseudoephedrine, Phenylpropanolamine, Phenylephrine and Oxymetazoline. [Link]

  • Sencar, L., et al. (2017, September 18). The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). Levmetamfetamine. PubChem. [Link]

  • ResearchGate. (2025, October 30). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [Link]

  • Cusabio. (n.d.). Noradrenaline Research ELISA Kit (Norepinephrine). [Link]

  • National Center for Biotechnology Information. (n.d.). Systemic side effects of locally used oxymetazoline. [Link]

  • OnCourse AI. (2026, March 8). Nasal Decongestants Revision | Respiratory System Drugs. [Link]

  • Vizi, E. S., et al. (n.d.). External Ca-independent release of norepinephrine by sympathomimetics and its role in negative feedback modulation. National Center for Biotechnology Information. [Link]

  • SciELO. (n.d.). Presentation of an experimental method to induce in vitro (“organ chambers”) respiratory acidosis and its effect on vascular. [Link]

  • National Center for Biotechnology Information. (2012, December 15). α-Adrenoceptor assays. PubMed. [Link]

  • Dr.Oracle. (2025, December 19). What is the recommended choice of nasal decongestant for treating nasal congestion?[Link]

  • Eagle Biosciences. (n.d.). Noradrenaline (Norepinephrine) High Sensitive ELISA Kit. [Link]

  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • precisionFDA. (n.d.). LEVMETAMFETAMINE. [Link]

  • Wikipedia. (n.d.). Pseudoephedrine. [Link]

  • ACS Chemical Neuroscience. (2023, June 13). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. [Link]

  • National Center for Biotechnology Information. (n.d.). Amphetamine and pseudoephedrine cross-tolerance measured by c-Fos protein expression in brains of chronically treated rats. [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. [Link]

Sources

Comparative

Validation of a Bioassay to Determine the Functional Activity of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

As a Senior Application Scientist, I frequently encounter novel or structurally modified phenethylamines that require rigorous pharmacological profiling. Methyl[(2S)-2-phenylpropyl]amine hydrochloride (MPPA)—also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel or structurally modified phenethylamines that require rigorous pharmacological profiling. Methyl[(2S)-2-phenylpropyl]amine hydrochloride (MPPA)—also known as N-methyl-BMPEA or phenpromethamine—is a positional isomer of methamphetamine[1][2]. While it shares a structural backbone with classical amphetamines, its functional activity at monoamine transporters diverges significantly[3][4].

For drug development professionals, forensic toxicologists, and researchers investigating monoamine transporter pharmacology, accurately defining the functional activity of MPPA is critical[2][5]. This guide details the validation of an in vitro neurotransmitter release bioassay designed to objectively compare the functional activity of MPPA against standard monoamine releasing agents, providing a self-validating framework to ensure data integrity.

Mechanistic Framework: Releasing Agent vs. Reuptake Inhibitor

To accurately assess MPPA, our bioassay must differentiate between a simple reuptake inhibitor (which blocks the transporter from the outside) and a substrate-type releasing agent (which reverses the transporter's directional flux)[6][7].

MPPA acts as a substrate at both the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)[8][9]. The causality of its mechanism follows a specific sequence: MPPA is translocated into the presynaptic terminal, where it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). This interaction displaces endogenous neurotransmitters into the cytosol. The resulting intracellular accumulation of dopamine (DA) or norepinephrine (NE) alters the concentration gradient, driving the reverse transport of NET and DAT and leading to non-vesicular efflux into the synaptic cleft[6][7].

Mechanism MPPA Extracellular MPPA Transporter NET / DAT (Inward Transport) MPPA->Transporter Binds as Substrate Cytosol Intracellular MPPA Transporter->Cytosol Translocation VMAT2 VMAT2 Interaction Cytosol->VMAT2 Targets Vesicles Vesicle Vesicular NE/DA Displacement VMAT2->Vesicle Induces Leakage Cytosol_DA Cytosolic NE/DA Accumulation Vesicle->Cytosol_DA Cytosolic Pooling Efflux NET / DAT (Reverse Transport) Cytosol_DA->Efflux Gradient Reversal Release Neurotransmitter Efflux Efflux->Release Non-vesicular Release

Caption: Mechanism of MPPA-induced monoamine release via NET/DAT reversal and VMAT2 interaction.

Comparative Performance Data

When benchmarked against classical amphetamines, MPPA exhibits a distinct pharmacological signature. According to foundational studies by , MPPA is a full-efficacy releaser at both NET and DAT but displays a marked preference for NET[7][10]. Furthermore, its overall potency is significantly attenuated compared to D-amphetamine and methamphetamine[3][4].

Quantitative Comparison of Monoamine Releasing Agents
CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT ActivityPrimary Pharmacological Action
D-Amphetamine 58Weak/InactivePotent DAT/NET Releaser
Methamphetamine ~20~10Weak/InactivePotent DAT/NET Releaser
BMPEA 627125InactiveNET-preferring Releaser
MPPA ~600 - 700~100 - 150InactiveNET-preferring Releaser

Data summarized from in vitro functional assays utilizing rat brain synaptosomes[7][11][12].

Experimental Design: The Self-Validating Synaptosome Assay

To validate MPPA's functional activity, we must construct an assay that is both physiologically relevant and internally controlled.

Causality in Model Selection: We utilize rat brain synaptosomes rather than standard transporter-transfected HEK293T cells[6][13]. Why? Transfected immortalized cells typically lack VMAT2 and the endogenous presynaptic architecture required to accurately model substrate-induced vesicular depletion and subsequent transporter reversal. Synaptosomes preserve this native machinery, ensuring the efflux measured is a true reflection of neuronal release[3][6].

The Self-Validating Control System: To ensure that MPPA-induced efflux is genuinely mediated by transporter reversal—and not non-specific membrane disruption or cytotoxicity—the assay incorporates selective uptake inhibitors (GBR12909 for DAT, Desipramine for NET)[3][7]. If MPPA is a true substrate, these inhibitors will block its entry into the synaptosome, preventing VMAT2 interaction and shifting the dose-response curve to the right. If MPPA were merely destroying the membrane, the inhibitors would have no effect. This creates a closed, self-validating logical loop.

Step-by-Step Methodology: Neurotransmitter Release Assay

Phase 1: Synaptosome Preparation

  • Isolate striatal tissue (for DAT assays) and prefrontal cortex/hippocampus tissue (for NET assays) from adult male Sprague-Dawley rats[3][6].

  • Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer to preserve terminal integrity.

  • Perform differential centrifugation: Spin at 1,000 × g for 10 minutes to remove cellular debris, then spin the supernatant at 12,000 × g for 20 minutes to pellet the synaptosomal fraction (P2).

  • Resuspend the P2 pellet in oxygenated Krebs-phosphate buffer (pH 7.4) supplemented with ascorbic acid to prevent monoamine oxidation.

Phase 2: Radioligand Loading

  • Pre-load the synaptosomes by incubating them with 9 nM [³H]MPP+ (for DAT/NET) or [³H]Norepinephrine for 30 minutes at 37°C[3][14].

  • Causality Note:[³H]MPP+ (Methyl-4-phenylpyridinium) is highly preferred over [³H]Dopamine because it is a metabolically stable substrate that is not degraded by Monoamine Oxidase (MAO)[3]. This eliminates the need to add MAO inhibitors, which could confound the pharmacological profile of the test compound.

Phase 3: Baseline Wash & Superfusion

  • Transfer the loaded synaptosomes to a superfusion chamber system or a rapid-filtration 96-well microplate[15].

  • Wash extensively with Krebs buffer for 10–15 minutes to remove extracellular, unbound radioligand and establish a stable baseline of spontaneous efflux[6][15].

Phase 4: Compound Application & Self-Validation

  • Condition A (Test): Expose the synaptosomes to varying concentrations of MPPA (ranging from 10 nM to 10 µM) to generate a standard dose-response curve.

  • Condition B (Validation): Pre-incubate a parallel set of synaptosomes with 1 nM GBR12909 (DAT block) or 8 nM Desipramine (NET block) for 15 minutes, followed by the addition of MPPA[3][7].

  • Condition C (Positive Control): Run parallel assays using D-amphetamine to benchmark the Emax (maximum efficacy) and EC₅₀[3][11].

Phase 5: Detection & Quantification

  • Collect the superfusate fractions (or filtrate) at specific time intervals.

  • Lyse the remaining synaptosomes with 0.1 M HCl or 1% SDS to determine the total remaining intracellular radioactivity[6].

  • Quantify the samples using liquid scintillation counting.

  • Calculate fractional release: (Radioactivity in fraction / Total radioactivity remaining in tissue) × 100.

Data Interpretation

A successfully validated assay will demonstrate a concentration-dependent increase in [³H] efflux upon MPPA application, plateauing at a maximum efficacy (Emax) comparable to D-amphetamine[4][7].

Crucially, the self-validating condition (co-incubation with Desipramine or GBR12909) must produce a parallel rightward shift in the MPPA dose-response curve (typically a 4- to 6-fold increase in EC₅₀)[7]. This shift definitively proves that MPPA must bind to and be translocated by the monoamine transporter to exert its releasing effects, verifying its classification as a substrate-type releaser rather than a non-specific membrane permeabilizer[7][10].

References

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

Sources

Validation

A Comparative Analysis of the Pharmacological Activity of Levmetamfetamine and Its Structural Analogs

This guide provides a detailed comparison of the pharmacological activities of methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as levmetamfetamine, and its structural analogs. Designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the pharmacological activities of methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as levmetamfetamine, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the distinct pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.

Introduction to Levmetamfetamine

Levmetamfetamine, the levorotatory (l-) enantiomer of methamphetamine, is a sympathomimetic amine primarily used as a vasoconstrictor in over-the-counter nasal decongestants.[1] Unlike its dextrorotatory (d-) counterpart, dextromethamphetamine, which is a potent central nervous system (CNS) stimulant with high abuse potential, levmetamfetamine exhibits significantly weaker central effects.[2][3] This stark difference in pharmacological activity, despite the identical chemical formula, underscores the critical role of stereochemistry in drug action and provides a compelling case study for understanding structure-activity relationships within the phenethylamine class.

The primary mechanism of action for levmetamfetamine is the release of norepinephrine, with minimal impact on dopamine release.[2][3] This selectivity for the noradrenergic system is responsible for its peripheral vasoconstrictive effects, which alleviate nasal congestion, while its limited dopaminergic activity accounts for its reduced psychostimulant properties.[4]

Core Structural Analogs and Their Pharmacological Divergence

The pharmacological profile of phenethylamines can be significantly altered by modifications to three key areas of the molecule: the stereochemistry of the α-carbon, substitutions on the phenyl ring, and modifications of the N-alkyl group.

The Critical Role of Stereoisomerism: Levmetamfetamine vs. Dextromethamphetamine

The most telling comparison is between levmetamfetamine and its enantiomer, dextromethamphetamine. While both are potent norepinephrine releasing agents, their effects on the dopamine transporter (DAT) are vastly different. Dextromethamphetamine is a potent and balanced releasing agent of both dopamine and norepinephrine, leading to its powerful stimulant and euphoric effects.[2] In contrast, levmetamfetamine is approximately 15- to 20-fold less potent at inducing dopamine release.[2] This disparity in dopaminergic activity is the primary determinant of their distinct pharmacological and toxicological profiles.

Phenyl Ring Substitutions: Modulating Potency and Selectivity

Modifications to the phenyl ring of the phenethylamine scaffold can dramatically alter a compound's potency and selectivity for the monoamine transporters (DAT, NET, and SERT).[5] For instance, in the related class of synthetic cathinones (β-keto amphetamines), para-substitution on the phenyl ring has been shown to influence the selectivity between the dopamine and serotonin transporters.[6][7] Generally, electron-withdrawing groups at the para-position tend to favor DAT activity, while electron-donating groups can increase serotonergic activity.[8]

N-Alkylation and its Impact on Activity

The nature of the substituent on the amino group also plays a crucial role. N-methylation of amphetamine to form methamphetamine increases its lipophilicity, facilitating its entry into the brain and potentiating its CNS effects. Increasing the length of the N-alkyl chain beyond a methyl or ethyl group generally leads to a decrease in stimulant activity.[9]

Comparative Activity Data

The following table summarizes the in vitro activities of levmetamfetamine and key structural analogs at monoamine transporters.

CompoundTransporterActivity (IC50/EC50, nM)DAT/SERT Selectivity RatioReference
Levmetamfetamine DAT (release)~1500-2000High (low SERT activity)[2]
NET (release)~100-200[2]
Dextromethamphetamine DAT (release)~50-100~10[2]
NET (release)~50-100[2]
SERT (release)~500-1000[2]
Amphetamine DAT (release)~100-200~10-20[10]
NET (release)~20-50[10]
SERT (release)~2000-4000[10]
Methcathinone DAT (release)~50-100High (low SERT activity)[7]
NET (release)~30-60[11]
4-Methylmethcathinone (Mephedrone) DAT (release)~100-200~5-10[8]
SERT (release)~500-1000[8]

Experimental Methodologies

The data presented above are typically generated using a combination of in vitro and in vivo assays. Understanding the principles behind these methods is crucial for interpreting the results.

In Vitro Monoamine Transporter Assays

These assays are fundamental for determining a compound's potency and selectivity for the dopamine, norepinephrine, and serotonin transporters.

Workflow for In Vitro Monoamine Release Assay

G cluster_0 Cell/Synaptosome Preparation cluster_1 Radiolabel Loading cluster_2 Compound Incubation & Release cluster_3 Quantification prep Prepare cells expressing monoamine transporters or brain synaptosomes load Incubate with radiolabeled neurotransmitter (e.g., [3H]dopamine) prep->load wash Wash to remove excess radiolabel load->wash incubate Incubate with test compound (e.g., levmetamfetamine analog) wash->incubate separate Separate cells/synaptosomes from supernatant incubate->separate quantify Quantify radioactivity in supernatant (released neurotransmitter) separate->quantify

Caption: Workflow for an in vitro monoamine release assay.

Step-by-Step Protocol for Monoamine Uptake Inhibition Assay: [12][13]

  • Cell Culture: Culture cells stably or transiently expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter in appropriate cell culture plates.

  • Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) or a similar physiological salt solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation: Wash the cells with the assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radiolabeled Substrate Addition: Add a fixed concentration of the appropriate radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature to allow for substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.

In Vivo Behavioral Assays

Animal models are essential for assessing the physiological and behavioral effects of these compounds, providing insights into their stimulant and reinforcing properties.

Locomotor Activity: [14][15]

This assay measures the stimulant effects of a compound. Rodents are placed in an open-field arena equipped with infrared beams to track their movement. An increase in horizontal and vertical activity compared to a vehicle-treated control group indicates a stimulant effect.

Drug Self-Administration: [15][16]

This is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. The rate and pattern of responding indicate the drug's reinforcing efficacy.

Logical Relationship of Pharmacological Effects

G cluster_0 Molecular Properties cluster_1 In Vitro Activity cluster_2 In Vivo Effects structure Chemical Structure (Stereochemistry, Substitutions) transporter Monoamine Transporter Interaction (DAT, NET, SERT) structure->transporter receptor Receptor Binding Affinity structure->receptor neurochemical Neurotransmitter Release (Dopamine, Norepinephrine) transporter->neurochemical receptor->neurochemical behavioral Behavioral Outcomes (Locomotor Activity, Reinforcement) neurochemical->behavioral

Caption: Relationship between structure and in vivo effects.

Conclusion

The comparative analysis of levmetamfetamine and its structural analogs clearly demonstrates that subtle modifications to a molecule's structure can lead to profound differences in pharmacological activity. The stereochemistry at the α-carbon is a primary determinant of CNS stimulant properties, largely through its influence on dopamine transporter activity. Furthermore, substitutions on the phenyl ring and alterations to the N-alkyl group provide avenues for fine-tuning a compound's potency and selectivity. A thorough understanding of these structure-activity relationships, derived from robust in vitro and in vivo experimental data, is essential for the rational design of novel therapeutic agents and for predicting the pharmacological profiles of new psychoactive substances.

References

  • Berridge, K. C., & Robinson, T. E. (1998). What is the role of dopamine in reward: hedonic impact, reward learning, or incentive salience? Brain research reviews, 28(3), 309–369. [Link]

  • Bonano, J. S., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 172(7), 1783–1795. [Link]

  • Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. The Journal of pharmacology and experimental therapeutics, 345(3), 438–447. [Link]

  • Goodwin, J. S., et al. (2009). The l-isomer of methamphetamine produces a selective increase in norepinephrine release. Synapse, 63(2), 124–131. [Link]

  • Hall, D. A., et al. (2014). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and alcohol dependence, 144, 190–196. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

  • Mendelson, J. E., et al. (2006). Human pharmacology of the methamphetamine stereoisomers. Clinical pharmacology and therapeutics, 80(4), 403–420. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl[(2S)-2-phenylpropyl]amine hydrochloride proper disposal procedures

Comprehensive Disposal and Risk Management Protocol for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Introduction & Pharmacological Risk Profile As a Senior Application Scientist managing active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Risk Management Protocol for Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Introduction & Pharmacological Risk Profile

As a Senior Application Scientist managing active pharmaceutical ingredients (APIs), ensuring the secure and environmentally sound disposal of potent compounds is as critical as their synthesis. Methyl[(2S)-2-phenylpropyl]amine hydrochloride—the enantiopure (2S) isomer of phenpromethamine hydrochloride—is a synthetic sympathomimetic amine and a direct positional isomer of methamphetamine[1].

Originally developed as a nasal decongestant and currently monitored as a banned substance by the World Anti-Doping Agency (WADA) due to its central nervous system (CNS) stimulant properties[2], this compound presents unique waste management challenges. Because it retains potent pharmacological activity, improper disposal risks both environmental contamination and illicit diversion. This guide provides a self-validating, step-by-step operational plan for the safe handling and destruction of this chemical, ensuring strict compliance with laboratory safety standards.

Physicochemical Properties Dictating Disposal

Before executing any disposal protocol, it is critical to understand the material's physicochemical behavior. As an amine hydrochloride salt, it behaves as a weak acid in aqueous solutions[3] and requires specific thermal destruction parameters to mitigate toxic byproducts.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Value / Description Operational Implication for Disposal
CAS Registry Number 5969-39-1 (Racemate/General) Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C10H15N • HCl Contains nitrogen and chlorine; incineration requires wet scrubbers.
Solubility Highly soluble in water and polar organics Aqueous waste streams must be captured; cannot be poured down the drain.
Thermal Decomposition Emits NOx and HCl gas[3] Incineration must occur in facilities equipped with alkaline afterburners[4].

| Toxicity / Hazard | Harmful if swallowed; CNS stimulant[4] | Requires strict PPE (respirators, double-gloving) to prevent systemic absorption. |

Mechanistic Causality: Why High-Temperature Incineration?

A common misconception in laboratory waste management is that chemical neutralization (e.g., base hydrolysis) is sufficient for disposal. For methyl[(2S)-2-phenylpropyl]amine hydrochloride, raising the pH simply strips the chloride counterion, converting the water-soluble salt back into its freebase form (methyl[(2S)-2-phenylpropyl]amine). The freebase is highly volatile, lipophilic, and retains full pharmacological activity, which drastically exacerbates inhalation risks and environmental persistence.

Therefore, the only scientifically sound method for complete destruction is high-temperature rotary kiln incineration (>1000°C) [4]. At these temperatures, the thermal energy overcomes the activation energy of the C-C and C-N bonds, thoroughly oxidizing the molecule into CO₂, H₂O, and NOₓ[3]. The chloride counterion forms HCl gas, which is subsequently neutralized downstream using a wet alkaline scrubber (typically NaOH or Ca(OH)₂) to prevent environmental acidification[4].

Waste Segregation and Destruction Workflow

G Start Methyl[(2S)-2-phenylpropyl]amine HCl Waste Generation Solid Solid Waste (Powder/Expired API) Start->Solid Liquid Aqueous/Solvent Waste Streams Start->Liquid Spill Spill Cleanup Materials Start->Spill Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber Solid->Incineration Direct Transfer SolventRecovery Segregate into Halogenated Organics Liquid->SolventRecovery Organic Neutralization pH Neutralization (Aqueous) Liquid->Neutralization Aqueous Spill->Incineration Sealed Drums Landfill Secure Chemical Landfill (Ash Disposal) Incineration->Landfill Neutralized Salts SolventRecovery->Incineration Neutralization->Incineration Licensed Facility

Operational waste segregation and thermal destruction workflow for amine hydrochloride APIs.

Standard Operating Procedures (SOP) for Disposal

Protocol A: Disposal of Solid API and Expired Stock
  • Verification & Inventory: Quantify the exact mass of the material to be disposed of. Treat it as a high-risk API to prevent diversion.

  • Primary Packaging: Transfer the powder into a compatible, sealable primary container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle). Perform this inside a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood to prevent inhalation of aerosolized dust.

  • Secondary Containment: Place the primary container into a secondary hazardous waste drum lined with a heavy-duty polyethylene bag.

  • Labeling: Label the drum clearly as "Hazardous Pharmaceutical Waste - Toxic/Combustible - Contains Amine Hydrochloride."

  • Manifesting & Transfer: Contract a licensed hazardous waste disposal facility that utilizes high-temperature incineration equipped with afterburners and scrubbers[4].

Protocol B: Management of Aqueous and Solvent Waste
  • Segregation: Do not mix aqueous waste containing the hydrochloride salt with non-halogenated organic solvents. The presence of the chloride ion requires the waste to be processed as halogenated waste to account for HCl generation during incineration.

  • pH Adjustment (Aqueous Only): If the aqueous waste is highly acidic, carefully neutralize it to pH 6-8 using dilute NaOH.

    • Critical Causality Warning: Over-basification (pH > 9) will convert the water-soluble hydrochloride salt into the volatile freebase, immediately increasing inhalation risks and organic partitioning.

  • Storage: Store in vented, clearly labeled carboys away from strong oxidizing agents.

  • Disposal: Ship to a licensed facility for liquid injection incineration.

Protocol C: Immediate Spill Cleanup Procedure
  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: N95 or P100 particulate respirator, nitrile gloves (double-gloved), and a chemical-resistant lab coat.

  • Containment: Do not dry-sweep or use compressed air, as this generates hazardous aerosols[4].

  • Dampening: Lightly dampen the spilled powder with water or a 70% ethanol solution to suppress dust formation[4].

  • Collection: Use a disposable anti-static scoop or absorbent pads to collect the dampened material.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all rinse water into the aqueous waste stream.

  • Disposal: Place all contaminated cleaning materials (pads, scoops, outer gloves) into a chemical waste bag, seal it, and route it for solid incineration.

References

  • Grokipedia. "Phenpromethamine." Grokipedia. [Link]

Sources

Handling

Personal protective equipment for handling methyl[(2S)-2-phenylpropyl]amine hydrochloride

Operational and Safety Guide: Handling Methyl[(2S)-2-phenylpropyl]amine Hydrochloride Presumed Hazard Profile & Risk Assessment Given its chemical structure as a substituted phenethylamine, it is prudent to assume that m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling Methyl[(2S)-2-phenylpropyl]amine Hydrochloride

Presumed Hazard Profile & Risk Assessment

Given its chemical structure as a substituted phenethylamine, it is prudent to assume that methyl[(2S)-2-phenylpropyl]amine hydrochloride may present several health hazards. Data from related compounds such as methylamine hydrochloride and trans-2-phenylcyclopropylamine hydrochloride indicate potential risks including:

  • Oral Toxicity : May be harmful or toxic if swallowed.[1][2][3]

  • Dermal Hazard : May cause skin irritation or be harmful upon contact.[1][2][3]

  • Inhalation Hazard : As a powder, it may cause respiratory tract irritation if aerosolized.[1][2][3]

  • Eye Damage : May cause serious eye irritation.[1][2][3]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method of protection should always be engineering controls that contain the chemical at the source.

  • Primary Engineering Control (PEC): All manipulations of the solid compound (weighing, transfers) must be performed within a certified chemical fume hood or a powder containment enclosure (also known as a ventilated balance enclosure). This is critical to prevent the aerosolization and inhalation of the fine powder.[4][5]

  • Secondary Engineering Control: The laboratory should be maintained under negative pressure relative to adjacent non-laboratory areas to prevent contaminants from escaping. Good general laboratory ventilation is also essential.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection is based on a risk assessment for different laboratory operations.

PPE Selection Summary
Operation Primary Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) N/ANitrile Gloves (single pair)Safety Glasses with Side ShieldsLab CoatNot Required
Weighing & Aliquoting (Solid) Fume Hood / Powder EnclosureDouble Nitrile GlovesChemical Splash GogglesDisposable Gown over Lab CoatRecommended: N95/FFP2 Respirator
Solution Preparation & Transfers Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldDisposable Gown over Lab CoatNot Required (if in hood)
Spill Cleanup (Small) Fume Hood (if applicable)Double Nitrile Gloves (outer pair should be heavy-duty)Chemical Splash Goggles & Face ShieldDisposable Gown over Lab CoatRequired: N95/FFP2 Respirator
Waste Disposal N/ADouble Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot Required
PPE Donning and Doffing Workflow

Properly putting on and removing PPE is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over gown cuff) Don4->Don5 Dof1 1. Outer Gloves (peel off) Dof2 2. Gown & Inner Gloves (peel off together) Dof1->Dof2 Dof3 3. Exit Work Area Dof2->Dof3 Dof4 4. Goggles / Face Shield Dof3->Dof4 Dof5 5. Respirator Dof4->Dof5 Dof6 6. Wash Hands Thoroughly Dof5->Dof6

Caption: Workflow for donning and doffing PPE to minimize contamination.

Standard Operating Procedures (SOPs)

SOP 1: Weighing the Solid Compound
  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with disposable bench paper.

  • PPE: Don the appropriate PPE for handling solids as detailed in the table above (double gloves, gown, goggles, respirator).

  • Tare: Place a clean weigh boat on the analytical balance inside the powder containment enclosure or fume hood and tare the balance.

  • Transfer: Using a dedicated spatula, carefully transfer the approximate amount of methyl[(2S)-2-phenylpropyl]amine hydrochloride to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Seal: Immediately and securely close the primary container of the chemical.

  • Final Weighing: Record the final weight.

  • Cleanup: Decontaminate the spatula and any affected surfaces before removing items from the hood. Dispose of the weigh boat as contaminated solid waste.

SOP 2: Solution Preparation
  • Preparation: All work must be conducted inside a chemical fume hood.[4][5]

  • PPE: Don PPE for solution handling (double gloves, gown, goggles, face shield).

  • Weighing: Follow SOP 1 to weigh the required amount of solid directly into the receiving vessel if possible, or onto a weigh boat.

  • Dissolution: Place the vessel containing the weighed solid on a stir plate within the fume hood. Slowly add the solvent to the vessel, aiming the stream at the inner wall to avoid splashing.

  • Mixing: Activate the magnetic stirrer to facilitate dissolution. Keep the vessel covered with a watch glass or cap to the extent possible.

  • Transfer: If the solution needs to be transferred, use a pipette or cannulation technique. Avoid pouring from an open beaker.[4]

  • Cleanup: Rinse all non-disposable glassware with a small amount of clean solvent and dispose of the rinsate into the appropriate liquid waste container.

Disposal Plan: A Lifecycle Approach

Improper disposal can lead to environmental contamination and accidental exposure. A cradle-to-grave waste management plan is essential.

G cluster_waste Waste Segregation & Disposal Source Chemical Handling Generates Waste Solid_Waste Solid Waste (Contaminated Gloves, Gowns, Weigh Boats, Paper) Source->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions, Solvent Rinses) Source->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated Needles, Pipette Tips) Source->Sharps_Waste Solid_Container Labelled, Sealed Bag/Container for 'Potent Compound Solid Waste' Solid_Waste->Solid_Container Liquid_Container Labelled, Sealed Container for 'Halogenated/Non-Halogenated Liquid Waste' Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Disposal Dispose via Institutional Hazardous Waste Program Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Waste stream management for handling potent compounds.

Disposal Steps:

  • Segregation: At the point of generation, segregate waste into three streams: solid, liquid, and sharps.

  • Solid Waste: All contaminated disposables (gloves, gowns, bench paper, etc.) must be placed in a clearly labeled, sealed plastic bag or container designated for potent compound waste.[1]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A typical procedure involves rinsing with a solvent (like ethanol or isopropanol) three times, with all rinsate collected as hazardous liquid waste.

  • Final Disposal: All waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office according to local and national regulations.[7]

Emergency Procedures

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab.

  • Contain: For small spills within a fume hood, use a commercial spill kit or absorbent pads to gently cover the spill. Avoid creating dust.

  • Clean: Working from the outside in, collect the absorbed material using non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent or detergent solution, collecting all materials for disposal as hazardous waste.

  • Report: Report all spills to the laboratory supervisor and EHS office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2024). Potential Exposures and PPE Recommendations. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • CPAChem. (2025). Safety Data Sheet: m-Xylylenediamine. Available at: [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • University of Louisville Environmental Health & Safety. (2026). Safe Lab Practices. Available at: [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • North Carolina Department of Health and Human Services. (n.d.). Clandestine Methamphetamine Laboratories Information & Safety Sheet. Available at: [Link]

  • PharmTech. (2026). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.